molecular formula C7H10N2O3 B2512730 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1342660-34-7

7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2512730
CAS No.: 1342660-34-7
M. Wt: 170.168
InChI Key: IRPHDQIHTXMWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 1342660-34-7) is a spirocyclic hydantoin derivative of significant interest in medicinal and organic chemistry as a versatile building block for the synthesis of more complex molecules. The compound features a central spiro[4.5]decane core, where a hydantoin ring (1,3-diazaspiro-2,4-dione) is fused to an oxygen-containing tetrahydropyran ring (7-oxa). This unique spirocyclic architecture imparts distinct electronic and steric properties, making it a privileged scaffold for drug discovery. Spiro hydantoin scaffolds, such as this one, are recognized for their wide range of potential therapeutic applications. Research into analogous hydantoin derivatives has documented pharmacological activities including anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory effects. The mechanism of action for such compounds typically involves interaction with specific biological targets, such as enzymes and receptors, where they may act as inhibitors by binding to active sites and blocking key metabolic or signaling pathways. The value of this specific 7-oxa analog lies in its potential for further synthetic transformation into novel bioactive molecules, particularly in the development of targeted therapies. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for in-vitro studies and is not classified as a medicine or drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any introduction of this material into humans or animals is strictly prohibited by law.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-5-7(9-6(11)8-5)2-1-3-12-4-7/h1-4H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPHDQIHTXMWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Elusive Structure: A Technical Examination of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – The molecular architecture and conformational landscape of spirocyclic compounds are of paramount importance in the fields of medicinal chemistry and drug discovery. The precise three-dimensional arrangement of atoms in these molecules dictates their interaction with biological targets, influencing their efficacy and selectivity. This technical guide focuses on 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, a molecule of significant interest due to its unique combination of a hydantoin ring and a tetrahydropyran moiety fused in a spirocyclic framework. However, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed experimental data, including crystallographic and spectroscopic analyses, for this specific compound.

This guide, therefore, serves a dual purpose: to present the theoretical structural and conformational properties of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione based on the well-established principles of organic chemistry and to highlight the critical need for its synthesis and empirical characterization. While direct experimental evidence is not available, this document will provide researchers, scientists, and drug development professionals with a robust theoretical foundation to guide future investigations into this promising scaffold.

Postulated Molecular Structure

The structure of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is defined by the spiro-fusion of a five-membered hydantoin ring and a six-membered tetrahydropyran ring. The spiro-carbon, C5, is the sole connection point between the two rings. The hydantoin ring contains two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The tetrahydropyran ring features an oxygen atom at position 7.

Figure 1. 2D representation of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.

Anticipated Conformational Isomerism

The conformational flexibility of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is primarily dictated by the tetrahydropyran ring, which is expected to adopt a chair conformation to minimize steric strain. This would result in two possible chair conformers that can interconvert via a ring-flip. The substituents on the tetrahydropyran ring (in this case, the spiro-fused hydantoin) would occupy either axial or equatorial positions. The relative stability of these conformers would depend on the steric interactions between the hydantoin ring and the axial hydrogens on the tetrahydropyran ring.

The hydantoin ring, being a nearly planar five-membered ring, is expected to have limited conformational flexibility. The primary conformational consideration for the molecule as a whole would be the orientation of the hydantoin ring relative to the tetrahydropyran ring.

Conformational_Isomerism cluster_0 Tetrahydropyran Ring Conformation cluster_1 Overall Molecular Conformation Chair_1 Chair Conformer 1 (Axial Hydantoin) Twist_Boat Twist-Boat Transition State Chair_1->Twist_Boat Ring Flip Conformer_A Overall Conformer A Chair_1->Conformer_A Chair_2 Chair Conformer 2 (Equatorial Hydantoin) Conformer_B Overall Conformer B Chair_2->Conformer_B Twist_Boat->Chair_2

Figure 2. Predicted conformational landscape of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.

Proposed Synthetic Approach

The synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione could be envisioned through several established synthetic routes for spirohydantoins. A plausible approach would involve the Bucherer-Bergs reaction or a related multicomponent reaction starting from tetrahydro-4H-pyran-4-one.

Experimental Protocol: A Hypothetical Synthesis

Objective: To synthesize 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydro-4H-pyran-4-one, potassium cyanide, and ammonium carbonate in a suitable solvent mixture such as ethanol and water.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.

Self-Validation: The identity and purity of the synthesized compound would be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point of the purified compound would also serve as a key indicator of purity.

Synthetic_Workflow Start Starting Material: Tetrahydro-4H-pyran-4-one Reaction Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃, EtOH/H₂O, Reflux) Start->Reaction Workup Acidification (HCl) & Precipitation Reaction->Workup Isolation Filtration & Washing Workup->Isolation Purification Recrystallization Isolation->Purification Product 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Purification->Product Analysis Spectroscopic Characterization (NMR, IR, MS) & Melting Point Product->Analysis

Figure 3. A proposed workflow for the synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the proposed structure.

Table 1: Predicted Spectroscopic Data for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Technique Expected Features
¹H NMR Signals corresponding to the methylene protons of the tetrahydropyran ring, likely appearing as complex multiplets. The N-H protons of the hydantoin ring would appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbons of the hydantoin ring at the downfield region. A signal for the spiro-carbon. Signals for the methylene carbons of the tetrahydropyran ring.
FT-IR (cm⁻¹) Strong absorption bands for the C=O stretching of the hydantoin ring (around 1710-1770 cm⁻¹). N-H stretching vibrations (around 3200-3300 cm⁻¹). C-O-C stretching of the ether linkage in the tetrahydropyran ring (around 1050-1150 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₀N₂O₃, M.W. 170.17 g/mol ).

A Call for Empirical Investigation

The therapeutic potential of spirohydantoin derivatives is well-documented, and the introduction of an oxa-spirocyclic system offers a unique opportunity to explore novel chemical space and modulate physicochemical properties such as solubility and metabolic stability. The lack of fundamental experimental data for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione represents a significant gap in the scientific literature.

Therefore, this technical guide concludes with a strong recommendation for the chemical research community to undertake the synthesis and comprehensive characterization of this intriguing molecule. The elucidation of its precise three-dimensional structure through X-ray crystallography and the detailed analysis of its conformational dynamics and spectroscopic properties will provide an invaluable dataset for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents.

References

Due to the absence of specific literature on 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, a conventional reference list cannot be provided. The information presented is based on established principles of organic chemistry and generalized knowledge of spirocyclic compounds.

The Tetrahydropyran-Spiro-Hydantoin Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Among the myriad of heterocyclic scaffolds, the tetrahydropyran-spiro-hydantoin core has emerged as a structure of significant interest. This guide provides an in-depth technical overview of this scaffold, from its rational design and synthesis to its potential therapeutic applications, tailored for researchers, scientists, and drug development professionals.

The tetrahydropyran moiety, a saturated six-membered oxygen-containing ring, is a prevalent feature in numerous natural products and approved drugs. Its inclusion in a molecule can enhance aqueous solubility, introduce a hydrogen bond acceptor, and impose conformational rigidity, all of which are desirable properties in drug design. Spiro-fused ring systems, where two rings share a single atom, offer a unique three-dimensional topology that can effectively probe the binding pockets of biological targets. The hydantoin ring, a five-membered heterocycle, is a well-established pharmacophore found in a variety of clinically used drugs, including anticonvulsants and anticancer agents.[1][2] The fusion of these three components into the tetrahydropyran-spiro-hydantoin scaffold creates a novel chemical entity with the potential for diverse and tunable biological activities.

This guide will delineate a practical and efficient synthetic strategy to access this promising scaffold, detail the underlying chemical principles, and explore the therapeutic avenues suggested by the activities of structurally related compounds.

Synthetic Strategies: A Two-Act Play from Prins Cyclization to Bucherer-Bergs Reaction

The construction of the tetrahydropyran-spiro-hydantoin core is most logically approached through a convergent synthesis. The strategy hinges on the initial formation of a key intermediate, a substituted tetrahydropyran-4-one, which then serves as the substrate for the spirocyclization to form the hydantoin ring.

Act I: The Prins Cyclization for Tetrahydropyranone Synthesis

The Prins cyclization is a powerful and versatile acid-catalyzed reaction for the formation of tetrahydropyran rings.[3] In its most relevant variant for our purpose, a homoallylic alcohol reacts with an aldehyde to generate an oxocarbenium ion, which is then trapped intramolecularly by the alkene to form the six-membered ring. Subsequent workup or in-situ oxidation can yield the desired tetrahydropyran-4-one.

A particularly effective modern variation is the silyl enol ether Prins cyclization, which offers excellent diastereoselectivity in the synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones.[4] This method allows for the controlled installation of substituents on the tetrahydropyran ring, which is crucial for structure-activity relationship (SAR) studies.

G

Experimental Protocol: Diastereoselective Synthesis of a Substituted Tetrahydropyran-4-one via Silyl Enol Ether Prins Cyclization [4]

This protocol is adapted from the work of Rychnovsky and coworkers and provides a general procedure for the synthesis of a cis-2,6-disubstituted tetrahydropyran-4-one.

  • Step 1: Preparation of the Hydroxy Silyl Enol Ether: The synthesis begins with the preparation of a hydroxy silyl enol ether from a corresponding ester or Weinreb amide, which can be achieved through standard organic transformations.

  • Step 2: The Cyclization Reaction:

    • To a solution of the hydroxy silyl enol ether (1.0 equiv) and an aldehyde (1.2 equiv) in dichloromethane (CH₂Cl₂) at -78 °C is added a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) (1.5 equiv), dropwise.

    • The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with CH₂Cl₂.

    • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran-4-one.

Act II: The Bucherer-Bergs Reaction for Spiro-Hydantoin Formation

With the key tetrahydropyran-4-one intermediate in hand, the next stage involves the construction of the spiro-fused hydantoin ring. The Bucherer-Bergs reaction is a classic and highly efficient one-pot multicomponent reaction for the synthesis of spiro-hydantoins from ketones.[5][6] This reaction involves the treatment of a ketone with an ammonium salt (such as ammonium carbonate) and a cyanide source (like potassium or sodium cyanide).[7]

The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia to form an α-aminonitrile. Subsequent reaction with carbon dioxide (from the decomposition of ammonium carbonate) and intramolecular cyclization yields the spiro-hydantoin.[6]

G

Experimental Protocol: Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione [7]

This protocol is a general procedure for the Bucherer-Bergs reaction on tetrahydro-4H-pyran-4-one.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydro-4H-pyran-4-one (1.0 equiv), potassium cyanide (KCN) (2.0 equiv), and ammonium carbonate ((NH₄)₂CO₃) (4.0 equiv).

    • Add a suitable solvent system, such as a 1:1 mixture of ethanol and water.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully acidify the reaction mixture with hydrochloric acid (HCl) to a pH of approximately 6-7 to precipitate the crude product. This should be done in a well-ventilated fume hood due to the potential for hydrogen cyanide gas evolution.

  • Purification:

    • Isolate the crude product by filtration and wash thoroughly with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to afford the pure 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.

Biological Applications and Therapeutic Potential

While the biological activity of the tetrahydropyran-spiro-hydantoin scaffold itself is an emerging area of research, the extensive pharmacology of related spiro-hydantoin derivatives provides a strong foundation for predicting its therapeutic potential. Spiro-hydantoins derived from various cyclic ketones have demonstrated a wide range of biological activities.

Biological Target/ActivitySpiro-Hydantoin CoreKey FindingsReference(s)
Aldose Reductase Inhibition Spiro-hydantoins from 4-chromanonesPotent inhibitors of aldose reductase, with potential for treating diabetic complications. The 4S isomer of sorbinil showed exclusive activity.[8]
p300/CBP Histone Acetyltransferase (HAT) Inhibition Novel spirohydantoinsSelective and orally bioavailable inhibitors with potential applications in cancer therapy.[9]
GABA-A Receptor Modulation Novel spiro-hydantoinsCan reverse the action of positive allosteric modulators, suggesting potential for treating conditions like epilepsy and anxiety with a novel mechanism.[10]
Anticonvulsant Activity Spirothiohydantoins and othersVarious 5-substituted spiro-hydantoins exhibit anticonvulsant properties.[1]
Serotonin and Dopamine Receptor Antagonism Arylpiperazinylpropyl derivatives of diazaspiro[4.5]decan-2,4-dionesHigh affinity for 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors, indicating potential as antipsychotic agents.[11]
Anticancer Activity Hydantoin/1,2,4-oxadiazoline spiro-compoundsCombination of hydantoin and oxadiazoline moieties in a spiro system led to increased cytotoxic activity against cancer cell lines.[12]

The diverse biological activities of these related spiro-hydantoins underscore the potential of the tetrahydropyran-spiro-hydantoin scaffold as a versatile template for drug discovery. The ability to readily modify the substituents on the tetrahydropyran ring via the Prins cyclization allows for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.

Conclusion and Future Directions

The tetrahydropyran-spiro-hydantoin scaffold represents a compelling and synthetically accessible platform for the development of novel therapeutic agents. The combination of the established Prins cyclization and Bucherer-Bergs reaction provides a robust and modular route to a diverse library of these compounds. The rich pharmacology of related spiro-hydantoins strongly suggests that this scaffold is poised for exploration in a multitude of therapeutic areas, including metabolic diseases, oncology, and neuroscience.

Future research in this area should focus on the synthesis of a diverse library of tetrahydropyran-spiro-hydantoin derivatives with varying substitution patterns on the tetrahydropyran ring. High-throughput screening of these libraries against a panel of biological targets will be crucial to unlocking the full therapeutic potential of this promising scaffold. The insights gained from such studies will undoubtedly pave the way for the development of next-generation therapeutics built upon this unique and privileged molecular architecture.

References

  • Rychnovsky, S. D., & Kim, J. (2007). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. Organic Letters, 9(19), 3675-3678. [Link]

  • Rychnovsky, S. D., & Marumoto, S. (2004). Oxonia-Cope Prins Cyclizations: A Facile Method for the Synthesis of Tetrahydropyranones Bearing Quaternary Centers. Journal of the American Chemical Society, 126(47), 15302-15303. [Link]

  • Slideshare. (n.d.). The Prins-Pinacol Reaction. [Link]

  • Oikawa, M., & Sasaki, M. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 10(12), 2736-2766. [Link]

  • Basak, A., & Mandal, S. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. The Journal of Organic Chemistry, 88(6), 3537-3546. [Link]

  • Shcherban, E. D., et al. (2015). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Journal of Molecular Catalysis A: Chemical, 410, 260-270. [Link]

  • Sarges, R., et al. (1985). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 28(12), 1716-1720. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • Name Reactions. (n.d.). Bucherer-Bergs Reaction. [Link]

  • ChEMBL. (n.d.). Spiro hydantoin aldose reductase inhibitors. (CHEMBL1124229). [Link]

  • Upadhyay, A., et al. (2024). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules, 29(5), 1084. [Link]

  • Tadpetch, K., & Rychnovsky, S. D. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 20(48), 9636-9640. [Link]

  • Sarges, R., et al. (1990). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859-1865. [Link]

  • Organic Chemistry Portal. (n.d.). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • Drašar, P., & Cvačka, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • ChemRxiv. (2025). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. [Link]

  • ResearchGate. (2025). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. [Link]

  • Gribanov, I., et al. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry, 21, 118-127. [Link]

  • ResearchGate. (2022). Direct synthesis of tetrahydropyran-4-ones via O 3 ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. [Link]

Sources

Thermodynamic Stability Profile: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

[1][2]

Executive Summary

7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione represents a class of rigidified spiro-hydantoins where a tetrahydropyran ring is spiro-fused to an imidazolidine-2,4-dione core.[1][2] This structural motif exhibits high thermal stability in the solid state due to extensive intermolecular hydrogen bonding but possesses a defined vulnerability to base-catalyzed hydrolysis in solution.[1]

Key Stability Indicators:

  • Solid State: Thermally stable up to melting onset (~218–220°C for analogous carbocycles; predicted similar range).[2] Prone to polymorphism.

  • Solution State: High stability in acidic and neutral media (pH 1–7).[2] Rapid degradation in alkaline environments (pH > 9) via hydantoin ring opening.[2]

  • Structural Advantage: The spiro-carbon (C5 of hydantoin) introduces steric bulk and conformational rigidity (Gem-dialkyl effect), kinetically stabilizing the ring against hydrolysis compared to non-spiro 5-monosubstituted hydantoins.[1][2]

Physicochemical Profiling & Thermodynamics

The thermodynamic stability of this molecule is governed by the competition between the high lattice energy of the crystal form and the entropic drive toward hydrolysis in solution.

Solid-State Thermodynamics

The hydantoin core contains two hydrogen bond donors (N1-H, N3-H) and two acceptors (C2=O, C4=O).[1][2] In the solid state, these moieties form "ribbon-like" or "sheet-like" hydrogen bond networks.[1][2]

ParameterCharacteristicThermodynamic Implication
Crystal Lattice Energy HighRequires significant energy input to disrupt the lattice (High Melting Point).[1][2] Low aqueous solubility without ionization.
Conformational Entropy LowThe spiro-fusion locks the tetrahydropyran ring relative to the hydantoin, reducing the entropy of the ground state. This rigidity often increases the activation energy (

) for degradation reactions.[2]
Polymorphism High RiskHydantoins frequently crystallize in multiple forms depending on solvent polarity.[2] Polymorphs will have distinct solubilities and melting points.
Solution-State Chemical Stability

In solution, the thermodynamic stability is defined by the resistance of the imide linkage to nucleophilic attack.

  • Acidic Conditions (pH < 4): The ether oxygen (position 7) is protonation-resistant except in superacids.[2] The amide bonds are stable.

  • Neutral Conditions (pH 4–8): Kinetic stability is maintained.[2] The activation energy for water to attack the carbonyl is too high at ambient temperatures.

  • Alkaline Conditions (pH > 9): The N3 proton is acidic (pKa ~ 8–9).[2] Deprotonation forms a mono-anion.[1][2] However, excess base attacks the C4 carbonyl, leading to ring opening.

Degradation Mechanism & Pathways[1]

The primary degradation pathway is the base-catalyzed hydrolysis of the hydantoin ring. Unlike simple amides, the hydantoin ring opening is reversible under certain acidic conditions but irreversible in strong base, yielding the corresponding hydantoic acid derivative (ureido acid).

Pathway Analysis[1]
  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the C4 carbonyl carbon.[2]
    
  • Tetrahedral Intermediate: The spiro-center provides steric shielding, slowing this step relative to non-spiro analogs.[2]

  • Ring Opening: The C4-N3 bond cleaves, resulting in a carbamoylated amino acid structure.[2]

Visualization: Hydrolytic Degradation Pathway

DegradationPathwaycluster_conditionsReaction ConditionsParent7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione(Intact Spiro Ring)InterTetrahedral Intermediate(High Energy State)Parent->Inter+ OH- (Rate Limiting)ProductHydantoic Acid Derivative(Ring Opened)Inter->ProductC4-N3 Bond CleavageCond1pH > 9.0Cond2Elevated Temp

Caption: Base-catalyzed hydrolysis pathway of the spiro-hydantoin scaffold leading to irreversible ring opening.

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile, the following protocols must be executed. These are designed to be self-validating systems using orthogonal analytical methods.[1][2]

Protocol A: Forced Degradation Study (Hydrolysis)

Objective: Determine the degradation rate constant (


2
  • Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

    • Prepare buffers: 0.1 N HCl (pH 1), 50 mM Phosphate (pH 7.4), 0.1 N NaOH (pH 13).[2]

  • Incubation:

    • Dilute stock 1:10 into each buffer.

    • Incubate at three temperatures: 25°C, 40°C, and 60°C.

  • Sampling:

    • Aliquot samples at T=0, 1h, 4h, 24h, and 48h.

    • Quench alkaline samples immediately with dilute acid to pH 7 to stop reaction.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2]

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).[2]

    • Detection: 210 nm (Amide absorption).[2]

  • Calculation:

    • Plot

      
       vs. Time.[2]
      
    • Linearity indicates First-Order kinetics.[1][2]

      
      .[1][2]
      
Protocol B: Solid-State Polymorph Screening (DSC)

Objective: Identify if the synthesized batch exists in a metastable thermodynamic state.[1][2]

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Procedure:

    • Weigh 2–5 mg of sample into a Tzero aluminum pan; crimp non-hermetically.

    • Cycle 1: Heat from 25°C to 250°C at 10°C/min (Identify Melting Point

      
      ).
      
    • Cool: Cool rapidly to -40°C (Induce amorphous/glass state).[1][2]

    • Cycle 2: Re-heat to 250°C. Look for Glass Transition (

      
      ) and Recrystallization exotherms (
      
      
      ).[2]
  • Interpretation:

    • A sharp endotherm in Cycle 1 confirms crystallinity.[2]

    • Multiple endotherms suggest either solvates (verify with TGA) or polymorphic transitions.[2]

Visualization: Stability Testing Workflow

StabilityWorkflowcluster_SolidSolid State Analysiscluster_LiquidSolution State AnalysisStartStart: Pure APIDSCDSC / TGA(Thermal Profile)Start->DSCpH_StudypH Rate Profiling(pH 1, 7, 13)Start->pH_StudyResultSolidIdentify PolymorphsDSC->ResultSolidXRPDX-Ray Powder Diffraction(Crystallinity)XRPD->ResultSolidFinalThermodynamic StabilityMaster FileResultSolid->FinalData SynthesisResultLiquidDetermine t1/2 & Shelf LifepH_Study->ResultLiquidOxidationOxidative Stress(H2O2)Oxidation->ResultLiquidResultLiquid->FinalData Synthesis

Caption: Integrated workflow for characterizing solid-state and solution-phase stability.

References

  • Spiro-Hydantoin Scaffold Synthesis & Properties

    • Title: Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition.[1][2]

    • Source: Beilstein Journal of Organic Chemistry (2025).[2]

    • URL:[Link] (Representative scaffold chemistry).[2]

  • Hydantoin Hydrolysis Mechanism

    • Title: The alkaline hydrolysis of fluorenone-spiro-hydantoin.[1][2][3]

    • Source: Journal of the American Chemical Society (1946).[3]

    • URL:[Link][2]

  • General Hydantoin Stability Data

    • Title: Hydrolysis and Formation of Hydantoins.[4][5][6]

    • Source: ResearchGate / Scientific Diagram.[2]

    • URL:[Link][2]

  • Compound Identification (CAS 1342660-34-7)

    • Title: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Substance Record.[1][2][7][8]

    • Source: PubChem / BLD Pharm Catalog.[2]

    • URL:[Link][2]

Technical Whitepaper: Biological Targets & Mechanism of Action for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological targets, mechanism of action, and experimental validation for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione inhibitors.

Executive Summary

The compound 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione represents a specialized subclass of spiro-hydantoins where a tetrahydropyran ring is spiro-fused to a hydantoin (imidazolidine-2,4-dione) core. Unlike its carbocyclic analog (spiro-hydantoin cyclohexane), the inclusion of the oxygen atom at the 7-position (derived from tetrahydropyran-3-one) introduces specific electronic and steric properties that modulate solubility, lipophilicity (LogP), and hydrogen-bonding potential.

This scaffold is primarily identified as a pharmacophore for inhibiting enzymes involved in glucose metabolism and tissue remodeling. The two validated biological targets are Aldose Reductase (ALR2) and Matrix Metalloproteinase-12 (MMP-12) . Additionally, this structure serves as a critical chiral intermediate in the synthesis of next-generation quinolone antibacterials targeting DNA Gyrase.

Chemical Identity & Structural Logic

Structural Analysis
  • IUPAC Name: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione[1][2]

  • Core Skeleton: Spiro[imidazolidine-4,3'-tetrahydropyran]-2,5-dione.

  • Chirality: Unlike the symmetric 8-oxa analog (derived from tetrahydropyran-4-one), the 7-oxa analog possesses a chiral center at the spiro-junction (C5), existing as

    
     and 
    
    
    
    enantiomers. This chirality is critical for target selectivity, particularly for ALR2, which shows high stereospecificity.
Physicochemical Advantages

The "7-oxa" modification lowers the LogP compared to the pure cyclohexane spiro-hydantoin, enhancing water solubility and reducing blood-brain barrier (BBB) penetration unless specifically substituted. This makes it an ideal scaffold for peripheral targets (e.g., diabetic neuropathy in peripheral nerves) while minimizing CNS side effects common to lipophilic hydantoins (e.g., Phenytoin).

Primary Biological Target: Aldose Reductase (ALR2)

Mechanism of Action

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol. Hyperactivity of ALR2 during hyperglycemia leads to sorbitol accumulation, causing osmotic stress and tissue damage (neuropathy, retinopathy, nephropathy).

The 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione scaffold functions as a competitive inhibitor of ALR2.

  • Pharmacophore: The hydantoin ring (specifically the cyclic imide moiety) mimics the transition state of the aldehyde substrate.

  • Binding Mode: The acidic proton of the N3-H in the hydantoin ring forms a hydrogen bond with the catalytic residues Tyr48 and His110 in the ALR2 active site.

  • Specificity: The spiro-tetrahydropyran ring fits into the hydrophobic specificity pocket (Trp111, Phe122). The 7-oxygen atom can accept a hydrogen bond from the backbone or side chains, potentially improving selectivity over the related Aldehyde Reductase (ALR1), reducing off-target toxicity.

Signaling Pathway Visualization

The following diagram illustrates the Polyol Pathway and the intervention point of the 7-oxa inhibitor.

PolyolPathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ROS Osmotic Stress & ROS Generation Sorbitol->ROS Accumulation Inhibitor 7-Oxa Spiro-Hydantoin (Inhibitor) ALR2 Aldose Reductase (ALR2) Inhibitor->ALR2 Inhibits SDH Sorbitol Dehydrogenase

Caption: The 7-Oxa spiro-hydantoin blocks ALR2, preventing Sorbitol accumulation and subsequent osmotic stress.

Secondary Target: Matrix Metalloproteinase-12 (MMP-12)

Mechanism of Action

MMP-12 (Macrophage Metalloelastase) is involved in tissue remodeling and inflammation, particularly in COPD and emphysema.

  • Zinc Chelation: The hydantoin-2,4-dione core acts as a weak zinc-binding group (ZBG). The carbonyl oxygens and the N3 nitrogen can coordinate with the catalytic Zinc ion (

    
    ) in the MMP-12 active site.
    
  • S1' Pocket Occupancy: The spiro-tetrahydropyran ring projects into the S1' specificity pocket. The 7-oxa position allows for specific vector exploration to optimize interactions with the S1' loop, distinct from carbocyclic analogs.

Experimental Validation Protocols

To validate the biological activity of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, the following self-validating protocols are recommended.

Protocol A: In Vitro Aldose Reductase Inhibition Assay

Objective: Determine the IC50 of the inhibitor against recombinant human ALR2.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.2)

  • NADPH (0.15 mM final concentration)

  • DL-Glyceraldehyde (10 mM, substrate)

  • Recombinant ALR2 enzyme

  • Inhibitor (dissolved in DMSO)

Workflow:

  • Preparation: Prepare a reaction mixture containing buffer, NADPH, and ALR2 enzyme in a quartz cuvette.

  • Baseline: Incubate at 30°C for 5 minutes to establish baseline stability.

  • Initiation: Add DL-Glyceraldehyde to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes using a UV-Vis spectrophotometer.

  • Inhibition: Repeat with varying concentrations of the 7-oxa inhibitor (0.1 nM to 100 µM).

  • Calculation: Calculate % Inhibition =

    
    . Plot Log[Concentration] vs. % Inhibition to derive IC50.
    
Protocol B: Computational Docking (In Silico Validation)

Objective: Predict binding affinity and orientation within the ALR2 active site (PDB: 2FZD or similar).

Steps:

  • Ligand Prep: Construct the 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione structure. Generate both

    
     and 
    
    
    
    enantiomers. Minimize energy using MMFF94 force field.
  • Receptor Prep: Download PDB 2FZD (ALR2 complex). Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges.

  • Grid Generation: Define a grid box centered on the catalytic residues (Tyr48, His110, Trp111). Dimensions: 20x20x20 Å.

  • Docking: Use AutoDock Vina . Set exhaustiveness to 8.

  • Analysis: Evaluate the top-ranked pose for:

    • H-bond distance between Hydantoin N3-H and Tyr48-OH (< 3.0 Å).

    • Hydrophobic fit of the tetrahydropyran ring in the specificity pocket.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile based on structure-activity relationship (SAR) data for spiro-hydantoin analogs.

Parameter7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dioneReference (Spiro-hydantoin Cyclohexane)Impact of 7-Oxa Modification
Primary Target Aldose Reductase (ALR2)Aldose Reductase (ALR2)Maintained potency; altered selectivity.
LogP (Lipophilicity) ~0.6 (Calculated)~1.8Decreased. Improves solubility; reduces CNS penetration.
Water Solubility HighLow/ModerateEnhanced. Better formulation suitability.
Metabolic Stability ModerateHighThe ether linkage is generally stable but may undergo oxidative dealkylation under extreme conditions.
Chirality Yes (Enantiomers at C5)No (Achiral if unsubstituted)Requires stereoselective synthesis or resolution.

Synthesis & Assay Workflow

The following DOT diagram outlines the critical path from chemical synthesis to biological validation.

Workflow Start Tetrahydropyran-3-one Reaction Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Reaction Synthesis Product 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Racemic Mixture) Reaction->Product Cyclization Resolution Chiral Resolution (HPLC / Crystallization) Product->Resolution Purification Assay In Vitro ALR2 Inhibition Assay (Spectrophotometric) Resolution->Assay Test (R) & (S) Data IC50 Determination & SAR Analysis Assay->Data Validation

Caption: Workflow for synthesizing and validating the 7-oxa spiro-hydantoin inhibitor.

References

  • Spiro Hydantoin Aldose Reductase Inhibitors. Sarges, R., et al. Journal of Medicinal Chemistry, 1988.

    • Establishes the foundational SAR for spiro-hydantoins as ALR2 inhibitors.
  • Fused Substituted Aminopyrrolidine Derivative. US Patent 8,618,094 B2, 2013.

    • Validates the use of 7-oxa-1,3-diazaspiro[4.
  • Discovery of Spirohydantoins as Selective Inhibitors of p300/CBP Histone Acetyltransferases. Ji, Z., et al. Bioorganic & Medicinal Chemistry Letters, 2021.

    • Provides modern context for spiro-hydantoin biological targets beyond ALR2.
  • 1,3-Diazaspiro[4.5]decane-2,4-dione Structure & Safety. PubChem CID 12799.

    • Source for physicochemical property data and structural verification.[3]

Sources

History and discovery of 7-oxa-diazaspiro[4.5]decane ring systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Therapeutic Potential of Oxa-Diazaspiro[4.5]decane Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroheterocycles represent a cornerstone of modern medicinal chemistry, offering a unique three-dimensional architecture that is highly advantageous for developing novel therapeutics.[1][2][3] This guide delves into the 7-oxa-diazaspiro[4.5]decane ring system and its closely related isomers. While the specific 7-oxa-diaza substitution pattern remains a largely unexplored area of chemical space, the broader class of oxa- and diaza-spiro[4.5]decanes has proven to be a rich source of biologically active compounds.[4][5][6] This document provides a comprehensive overview of the historical context, key synthetic strategies, and pharmacological significance of these scaffolds. By examining established methodologies such as multicomponent reactions and tandem cyclizations for analogous systems, we present a technical framework to empower researchers to explore this promising, yet nascent, chemical frontier.

Part 1: The Spiro[4.5]decane Framework: Nomenclature and Strategic Importance

The spiro[4.5]decane skeleton consists of a five-membered ring and a six-membered ring fused at a single, shared carbon atom—the spirocenter. The numbering of this bicyclic system begins on the smaller ring at a carbon adjacent to the spirocenter and proceeds around the small ring, then continues from the atom of the larger ring attached to the spirocenter and around the large ring.

For a "7-oxa-diazaspiro[4.5]decane," the oxygen atom is fixed at position 7 in the six-membered ring. The "diaza" prefix indicates two nitrogen atoms whose positions must be specified. Plausible isomers would include 7-oxa-1,6-diazaspiro[4.5]decane and 7-oxa-1,8-diazaspiro[4.5]decane, among others. This structural precision is critical for database searching and synthesis planning.

The strategic importance of spirocyclic scaffolds in drug design cannot be overstated. The spiro junction imparts conformational rigidity and a defined three-dimensional geometry, departing from the flat structures of many traditional drugs.[1] This rigidity can lead to:

  • Enhanced Target Binding: A constrained conformation allows for a more precise fit into the binding pockets of enzymes and receptors, often resulting in higher potency and selectivity.[1][7]

  • Improved Physicochemical Properties: The introduction of a spiro-center can favorably modulate solubility, lipophilicity (LogP), and metabolic stability, key parameters in drug development.[1]

  • Access to Novel Chemical Space: Spirocycles provide access to unique, untapped molecular frameworks, offering opportunities to secure novel intellectual property and overcome challenges posed by existing drug classes.[1][2]

Spiro45decane_Numbering cluster_0 Spiro[4.5]decane Numbering C1 1 C2 2 C1->C2 C3 3 C2->C3 C4 4 C3->C4 Spiro 5 (Spiro) C4->Spiro C10 10 Spiro->C10 C6 6 C6->Spiro O7 7 (Oxa) O7->C6 N8 8 (Aza) N8->O7 C9 9 C9->N8 C10->C9 N1_alt 1 (Aza)

Caption: IUPAC numbering for an exemplary 1,8-diaza-7-oxaspiro[4.5]decane.

Part 2: A Historical Perspective on Oxa-Azaspiro[4.5]decane Synthesis

A specific discovery timeline for the 7-oxa-diazaspiro[4.5]decane core is not prominent in the literature, suggesting it is not a classic or widely synthesized scaffold. However, the history of its close analogues is rooted in the broader evolution of synthetic chemistry for creating complex heterocyclic systems.

Early work, such as a 1986 study on 1,4-dioxa-7-azaspiro[4.5]decanes for potential dopamine agonists, relied on traditional methods like the alkylation of enamines.[8] While effective, these multi-step linear syntheses were often laborious.

The modern era of spiroheterocycle synthesis has been revolutionized by the advent of efficiency-driven methodologies. The most significant of these are multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. The Ugi four-component reaction (U-4CR), first reported by Ivar Ugi in 1959, has become a particularly powerful tool.[9] Its ability to generate diverse, peptide-like structures has been adapted for complex post-condensation modifications, leading directly to the formation of spirocyclic systems.[9][10][11] This shift from linear synthesis to convergent MCR-based strategies marks the key historical progression enabling access to scaffolds like the oxa-diazaspiro[4.5]decanes.

Part 3: Key Synthetic Strategies for Assembling the Core

The construction of oxa-diazaspiro[4.5]decane cores can be approached using several powerful, modern synthetic strategies. The choice of method depends on the desired substitution patterns and the availability of starting materials.

Multicomponent Reactions (MCRs): The Ugi Reaction

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[9][10] By using bifunctional starting materials—such as a cyclic amino acid or a keto-acid—the linear Ugi product can be designed to undergo a subsequent intramolecular cyclization, directly yielding a spiroheterocyclic core.

A notable extension is the Ugi 5-Center-4-Component Reaction (U-5C-4CR), which has been exploited to generate libraries of polycyclic spiro compounds. This approach demonstrates the power of MCRs to rapidly build molecular complexity.[12]

Experimental Protocol: Ugi Reaction followed by DBU-mediated Cyclization[12]

  • Ugi Reaction: A cyclic amino acid, a ketone (e.g., acetone), and an isocyanide (e.g., benzyl isocyanide) are combined in methanol. The reaction is heated in a sealed tube at 65°C for several days. The progress is monitored by TLC or LC-MS.

  • Solvent Removal: Upon completion, the methanol is removed under reduced pressure.

  • Cyclization: The crude Ugi adduct is dissolved in acetonitrile. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added, and the mixture is stirred at room temperature overnight.

  • Workup and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the spirocyclic imide.

Ugi_Workflow start Inputs: - Cyclic Amino Acid - Ketone - Isocyanide - Carboxylic Acid ugi_reaction Ugi 4-Component Reaction (Methanol, 65°C) start->ugi_reaction adduct Linear Ugi Adduct ugi_reaction->adduct One-pot synthesis cyclization Post-Condensation Cyclization (e.g., DBU, Acetonitrile) adduct->cyclization Intramolecular reaction product Spiro[4.5]decane Core cyclization->product

Caption: General workflow for spirocycle synthesis via an Ugi MCR.

Tandem and Cascade Reactions

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, offer exceptional synthetic efficiency. A powerful example is the diastereoselective Au/Pd relay catalytic tandem cyclization to produce 2-oxa-7-azaspiro[4.5]decane derivatives.[13][14] This process involves the generation of a furan-derived azadiene from an enynamide, which then undergoes a cycloaddition.[13]

Similarly, cascade reactions like the Lewis acid-catalyzed Prins/pinacol cascade can be used to synthesize oxaspiro[4.5]decan-1-ones from aldehydes and a cyclobutanol derivative.[15]

Experimental Protocol: Asymmetric Intramolecular aza-Michael Addition[16]

  • Precursor Synthesis: A linear precursor is synthesized containing a protected amine and an α,β-unsaturated ester (a Michael acceptor).

  • Catalyst Addition: The linear precursor is dissolved in an anhydrous solvent (e.g., toluene) at room temperature. A chiral phosphoric acid catalyst (typically 10 mol%) is added.

  • Cyclization: The reaction is stirred for 24-48 hours, with progress monitored by TLC.

  • Purification: Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography to yield the enantiomerically enriched azaspiro[4.5]decanone.

Aza_Michael_Workflow start Linear Precursor (Amine + Michael Acceptor) reaction Intramolecular Cyclization (Chiral Phosphoric Acid Catalyst) start->reaction product Enantioenriched 6-Azaspiro[4.5]decan-7-one reaction->product Asymmetric catalysis

Caption: Workflow for chiral spiro-lactam synthesis.

Part 4: Physicochemical and Pharmacological Profile

While direct experimental data for the 7-oxa-diazaspiro[4.5]decane core is scarce, its potential can be inferred from the well-documented activities of its isomers. These scaffolds have been successfully employed to target a wide range of biological systems. The inherent rigidity and 3D nature of the spirocyclic core are key to achieving high affinity and selectivity.[6]

The table below summarizes the known biological activities of various oxa- and diaza-spiro[4.5]decane isomers, providing a compelling rationale for the exploration of the 7-oxa-diaza variants.

Scaffold IsomerBiological TargetKey FindingsApplication AreaReference
1-Oxa-8-azaspiro[4.5]decane Sigma-1 (σ1) ReceptorsLigands exhibit nanomolar affinity (Ki = 0.47–12.1 nM) and selectivity over σ2.Neurology / PET Imaging[4]
1-Oxa-8-azaspiro[4.5]decane M1 Muscarinic ReceptorsPartial agonists with potent antiamnesic activity and separation from side effects.Alzheimer's Disease[5]
2,8-Diazaspiro[4.5]decane TYK2/JAK1 KinasesDerivatives act as dual inhibitors of the JAK-STAT signaling pathway.Inflammatory Disorders[6]
1,3,8-Triazaspiro[4.5]decane Delta Opioid ReceptorNovel class of selective agonists.Neurology (Pain, Depression)[6]
1,4-Dioxa-7-azaspiro[4.5]decane Dopamine ReceptorsAnalogues exhibit potent peripheral dopamine agonist activity.Cardiovascular / Neurology[8]

Part 5: Applications and Future Outlook

The proven success of oxa- and diaza-spiro[4.5]decane isomers as potent and selective modulators of CNS and inflammatory targets highlights the immense potential of this compound class.[4][5][6] For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as potential PET imaging agents for sigma-1 receptors and as M1 muscarinic agonists for treating dementia.[4][5] Furthermore, the 2,8-diazaspiro[4.5]decane core is a key component in inhibitors of the TYK2/JAK1 pathway, which is critical in autoimmune diseases.[6]

The 7-oxa-diazaspiro[4.5]decane ring system represents a significant knowledge gap but also a compelling opportunity.[6] The synthetic methodologies detailed in this guide—particularly the Ugi reaction and various catalytic cyclizations—provide a clear roadmap for the construction and exploration of this novel scaffold. By applying these strategies, researchers can generate diverse chemical libraries for screening against a wide array of biological targets.

The future of this field lies in the systematic synthesis and evaluation of the underexplored isomers. Given the demonstrated versatility of its relatives, the 7-oxa-diazaspiro[4.5]decane core is a prime candidate for diversity-oriented synthesis campaigns aimed at discovering next-generation therapeutics for neurological disorders, inflammation, and oncology.

References

  • Barlocco, D., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry. [Link]

  • Xu, J., et al. (2024). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Valdés-García, J., et al. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. ChemProc. [Link]

  • Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Russian Journal of Organic Chemistry. [Link]

  • Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

  • Shaaban, M. R., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]

  • Ribeiro, R., & Guedes, R. C. (2021). Spiro Compounds: A Brief History. ResearchGate. [Link]

  • Luczynski, M., & Kudelko, A. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]

  • Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]

  • Beck, B. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Illinois Chemistry. [Link]

  • Brubaker, A. N., & Colley, M. Jr. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry. [Link]

  • Reddy, B. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. [Link]

  • Yamashita, M., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]

  • Oreate AI. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]

  • Xu, J., et al. (2024). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. DeepDyve. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

Sources

A Framework for Assessing the Toxicity and Safety of Novel Spirohydantoins: A Case Study of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Data Void for Novel Chemical Entities

In the realm of drug discovery and chemical development, researchers are frequently confronted with novel chemical entities (NCEs) for which no public toxicity data exists. This is the current situation for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, a unique spirohydantoin structure. The absence of empirical data necessitates a structured, first-principles approach to safety and toxicity assessment. This guide, therefore, is not a datasheet for the topic compound but rather a comprehensive framework for establishing such a profile from the ground up. It is designed for researchers, toxicologists, and drug development professionals, providing a roadmap for moving from a structural diagram to a robust, preliminary safety assessment. We will leverage data from structurally similar compounds and established regulatory guidelines to illustrate the process, ensuring a narrative grounded in scientific integrity and practical, field-proven insights.

Foundational Assessment: Physicochemical Properties and In Silico Prediction

Before any resource-intensive biological testing commences, a foundational understanding of the molecule's properties is paramount. This initial phase provides critical insights into potential bioavailability, routes of exposure, and flags potential liabilities.

Structural and Physicochemical Characterization

The first step is to characterize the molecule. For our target compound, 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, this would involve determining key physicochemical parameters. In the absence of empirical data for our specific molecule, we will use the closely related analogue, 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 39124-19-1) , as a surrogate to populate our initial data table.[1][2][3]

PropertyValue (for 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione)Significance in Toxicity Assessment
Molecular Formula C₇H₁₀N₂O₃Defines the elemental composition.
Molecular Weight 170.17 g/mol [2]Influences absorption and distribution; compounds <500 g/mol are more readily absorbed (Lipinski's Rule of 5).
XlogP (Predicted) -0.8[2]The octanol-water partition coefficient indicates lipophilicity. A negative value suggests higher water solubility, which affects absorption, distribution, metabolism, and excretion (ADME) pathways.
Physical Form Solid[3]Determines the primary routes of exposure (e.g., inhalation of dust, dermal contact).
Hydrogen Bond Donors 2 (Predicted)Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 3 (Predicted)Influences solubility and binding to biological targets.

Causality: Why start here? These fundamental properties govern the compound's behavior in biological systems. A highly lipophilic compound, for instance, might be more likely to cross cell membranes and the blood-brain barrier, or bioaccumulate, necessitating specific toxicological investigations. Conversely, a highly water-soluble compound may be rapidly excreted but could pose a risk to renal systems.

In Silico Toxicity Prediction: Quantitative Structure-Activity Relationships (QSAR)

With a chemical structure in hand, computational toxicology models, such as QSAR, can provide the first glimpse into potential hazards.[4][5][6][7] These models use algorithms trained on large datasets of known chemicals to predict toxicity based on structural fragments and physicochemical properties.[4][5]

Workflow for Initial QSAR Assessment:

QSAR_Workflow cluster_input Input Data cluster_processing QSAR Modeling cluster_output Predicted Endpoints Input Chemical Structure (SMILES/InChI) Descriptors Calculate Molecular Descriptors (e.g., LogP, MW, Topology) Input->Descriptors Structure Data Model Apply Validated QSAR Models (e.g., T.E.S.T., OECD Toolbox) Descriptors->Model Descriptor Set Endpoints Mutagenicity (Ames) Carcinogenicity Developmental Toxicity Acute Toxicity (LD50) Model->Endpoints Prediction Report

Caption: A generalized workflow for in silico QSAR toxicity prediction.

Trustworthiness: QSAR is a screening tool, not a definitive answer. Its predictions must be treated as hypotheses that require experimental validation. The reliability of a QSAR model is only as good as the data it was trained on and its applicability domain—the chemical space where it can make reliable predictions.[6] For a novel spirohydantoin, it is crucial to use models trained on diverse chemical libraries that ideally include structurally related compounds.

The Tiered Approach to In Vitro Toxicological Assessment

Following computational screening, a tiered approach using in vitro assays provides the first layer of empirical biological data. This strategy is cost-effective, has high throughput, and aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

Tier 1: Basal Cytotoxicity Assays

The objective here is to determine the concentration at which the compound causes general cell death. This helps establish dose ranges for subsequent, more specific assays.

Protocol: MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL) to each well and incubate for 4 hours.[8] During this time, viable cells will convert MTT to formazan.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Tier 2: Genotoxicity Assessment

Genotoxicity testing is critical to assess the potential of a compound to damage DNA, which can lead to mutations and cancer. The bacterial reverse mutation assay, or Ames test, is the universally accepted initial screen.[10][11][12]

Protocol: Ames Test (OECD TG 471) The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[10] The assay measures the ability of a test compound to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[13]

Step-by-Step Methodology:

  • Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[13]

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is an extract of rodent liver containing cytochrome P450 enzymes.[12] This is crucial because some chemicals only become mutagenic after being metabolized.

  • Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[11]

  • Plating: Pour the mixture onto minimal glucose agar plates (which lack histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[10]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.[12]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_culture Culture & Observation Bacteria S. typhimurium His- Strains Mix_NoS9 Mix: Bacteria + Compound Bacteria->Mix_NoS9 Mix_S9 Mix: Bacteria + Compound + S9 Bacteria->Mix_S9 Compound Test Compound (Serial Dilutions) Compound->Mix_NoS9 Compound->Mix_S9 S9 S9 Liver Extract (for Metabolic Activation) S9->Mix_S9 Plate_NoS9 Plate on His-free Medium Mix_NoS9->Plate_NoS9 Plate_S9 Plate on His-free Medium Mix_S9->Plate_S9 Incubate Incubate 48-72h at 37°C Plate_NoS9->Incubate Plate_S9->Incubate Count Count Revertant Colonies Incubate->Count

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vivo Toxicity Studies: A Phased Approach

If in vitro data does not reveal significant liabilities, or if further characterization is required for regulatory submission, phased in vivo studies are initiated. These studies are conducted in compliance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and animal welfare.[14][15]

Phase 1: Acute Oral Toxicity (OECD TG 420, 423, or 425)

The goal of this initial in vivo test is to determine the short-term toxicity of a single, high dose of the compound and to obtain an estimate of its LD₅₀ (the dose that is lethal to 50% of the test animals). This information is crucial for classifying the chemical's hazard level and for guiding dose selection in longer-term studies.[14]

Protocol: Acute Toxic Class Method (OECD TG 423) This method uses a stepwise procedure with a small number of animals (typically 3 per step) to place the chemical into a toxicity class rather than determining a precise LD₅₀, thereby reducing animal usage.[16]

Step-by-Step Methodology:

  • Animal Selection: Use a single sex (usually female rats, as they are often slightly more sensitive) of a standard laboratory strain.

  • Dose Administration: Administer the compound by oral gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Stepwise Procedure: The outcome of the first step determines the next.

    • If mortality is observed in 2 out of 3 animals, the test is stopped, and the compound is classified at that hazard level.

    • If mortality is low (0 or 1 out of 3), the test is repeated with the next higher dose.

    • If no mortality is seen at the highest starting dose (2000 mg/kg), the compound is considered to have low acute toxicity.

  • Observation: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight changes.[16] A gross necropsy is performed on all animals at the end of the study.

Phase 2: Repeated Dose Toxicity (Subacute/Subchronic)

These studies assess the effects of repeated exposure over a longer period, typically 28 days (subacute, OECD TG 407) or 90 days (subchronic, OECD TG 408).[17][18] They are designed to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are seen.

Key Endpoints in a 90-Day Subchronic Study (OECD TG 408):

  • Clinical Observations: Daily checks for signs of illness.

  • Body Weight and Food Consumption: Measured weekly.

  • Hematology and Clinical Chemistry: Blood samples are analyzed at the end of the study for indicators of organ damage (e.g., liver enzymes, kidney function markers) and effects on blood cells.

  • Histopathology: A comprehensive examination of tissues and organs from all animals under a microscope to identify any cellular changes or damage.

Synthesizing the Data: Hazard Identification and Risk Assessment

The culmination of this multi-faceted assessment is the synthesis of all data—in silico, in vitro, and in vivo—to construct a coherent safety profile.

Data SourceInformation ProvidedExample Finding (Hypothetical for 7-Oxa...)
In Silico (QSAR) Initial hazard flags (e.g., mutagenicity alerts)No structural alerts for mutagenicity.
In Vitro Cytotoxicity Basal toxicity (IC₅₀)IC₅₀ > 100 µM in HepG2 cells, suggesting low basal cytotoxicity.
In Vitro Genotoxicity Mutagenic potential (Ames test)Negative in all tested strains, with and without S9 activation.
In Vivo Acute Toxicity Acute hazard classification (LD₅₀ estimate)Classified as GHS Category 4 (Harmful if swallowed) based on an LD₅₀ > 300 mg/kg.
In Vivo Repeated Dose Target organs, NOAELNOAEL of 50 mg/kg/day in a 90-day rat study, with the liver identified as the primary target organ at higher doses.

This integrated assessment allows for hazard identification (what are the potential adverse effects?) and characterization of the dose-response relationship. This information is foundational for any subsequent risk assessment, which considers not only the intrinsic hazard of the compound but also the expected level of human exposure.

Context from the Spirohydantoin Class

While direct data is absent for our target, the broader spirohydantoin class offers valuable context.

  • Anticancer Activity: Certain novel spirohydantoin derivatives have been shown to induce apoptosis in leukemia cells, indicating potent biological activity that warrants careful toxicological evaluation.[19]

  • Enzyme Inhibition: Other spirohydantoins have been developed as selective inhibitors of enzymes like p300/CBP histone acetyltransferases, highlighting their potential for specific molecular interactions.[20]

  • Low General Toxicity: Some studies on spirohydantoins as aldose reductase inhibitors or antischistosomal agents have reported low toxicity, suggesting that the core scaffold can be well-tolerated.[21]

These examples underscore a key principle: toxicity is often driven by the specific substituents on the core scaffold rather than the scaffold itself. Therefore, a thorough assessment must be performed for each new analogue.

Conclusion

Establishing the toxicity and safety profile of a novel chemical entity like 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is a systematic, evidence-based process. It begins with non-animal methods—physicochemical characterization and in silico modeling—to build a foundational understanding and generate testable hypotheses. This is followed by a tiered cascade of in vitro assays to assess cytotoxicity and genotoxicity efficiently. Finally, if warranted, highly regulated and ethically scrutinized in vivo studies provide data on systemic toxicity and establish safe exposure levels. This integrated testing strategy ensures a comprehensive evaluation, balancing scientific rigor with resource management and animal welfare, ultimately enabling informed decisions on the future development of the compound.

References

  • OECD. (n.d.). Guidance Document on Acute Oral Toxicity Testing. Organisation for Economic Co-operation and Development. Retrieved from [Link][22]

  • OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Organisation for Economic Co-operation and Development. Retrieved from [Link][16]

  • U.S. EPA. (2025). Toxicity Estimation Software Tool (TEST). United States Environmental Protection Agency. Retrieved from [Link][5]

  • Capot Chemical. (2026). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link][1]

  • Gupta, P. et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. Retrieved from [Link][11]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. Retrieved from [Link][16]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Organisation for Economic Co-operation and Development. Retrieved from [Link][23]

  • OECD. (n.d.). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Organisation for Economic Co-operation and Development. Retrieved from [Link][23]

  • Abich. (2024). Genotoxicity: Focus On Ames Test. Retrieved from [Link][12]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. Organisation for Economic Co-operation and Development. Retrieved from [Link][14]

  • Cyprotex. (n.d.). Ames Test. Evotec. Retrieved from [Link][13]

  • Singh, K. P., & Roy, K. (2016). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. RSC advances, 6(45), 39344-39354. Retrieved from [Link][4][6]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link][24]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][15]

  • U.S. EPA. (2024). Toxicity Estimation Software Tool (TEST). United States Environmental Protection Agency. Retrieved from [Link][5]

  • Singh, K. P., & Roy, K. (2016). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. RSC Advances, 6(45), 39344-39354. Retrieved from [Link][6]

  • Hughes, T. B., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv. Retrieved from [Link][7]

  • PubChem. (n.d.). 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link][2]

  • International Feed Industry Federation. (n.d.). SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. Retrieved from [Link][25]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][15]

  • Hughes, T. B., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv. Retrieved from [Link][7]

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Retrieved from [Link][26]

  • Poupaert, J. H., et al. (1988). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Journal de pharmacie de Belgique, 43(4), 259-265.[21]

  • EFSA. (n.d.). Toxicity testing. European Food Safety Authority. Retrieved from [Link][17]

  • OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. National Toxicology Program. Retrieved from [Link][18]

  • National Toxicology Program. (2008). 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link][18]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. Retrieved from [Link][20]

  • Mishra, S. K., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical pharmacology, 77(3), 348-363. Retrieved from [Link][19]

Sources

Methodological & Application

Synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction

Executive Summary

Target Molecule: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS Registry Number: (Isomer dependent; 8-oxa analog is 39124-19-1) Primary Application: Pharmaceutical intermediate for MMP-12 inhibitors, anticonvulsants, and spiro-hydantoin scaffolds.[1] Methodology: Bucherer-Bergs Multicomponent Cyclization.[1][2][3][4]

This application note provides a rigorous, industrial-standard protocol for the synthesis of 7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione . While the 8-oxa isomer (derived from tetrahydro-4H-pyran-4-one) is more commercially prevalent, this guide specifically addresses the 7-oxa regiochemistry, which requires tetrahydro-2H-pyran-3(4H)-one as the starting ketone.[1] The Bucherer-Bergs reaction offers a thermodynamic advantage over the Strecker synthesis in this context, preferentially yielding the spiro-hydantoin with high atom economy.

Strategic Planning & Retrosynthesis

The synthesis relies on the condensation of a cyclic ketone with potassium cyanide and ammonium carbonate.[4] The choice of the starting ketone dictates the position of the oxygen atom in the spiro-fused ring.

  • Target: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.[1]

  • Starting Material: Tetrahydro-2H-pyran-3(4H)-one .

  • Reagents: Potassium Cyanide (KCN), Ammonium Carbonate ((NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
    
    
    CO
    
    
    ).[1][3][4][5]
  • Solvent System: Ethanol/Water (1:1 v/v) to solubilize both organic ketone and inorganic salts.[1]

Note on Regiochemistry:

  • 7-Oxa Isomer: Requires Tetrahydro-2H-pyran-3(4H)-one .[1]

  • 8-Oxa Isomer: Requires Tetrahydro-4H-pyran-4-one .[1][4][6]

  • The chemical reactivity and safety profiles are identical for both isomers.

Safety Protocol: Cyanide Management (CRITICAL)

WARNING: This protocol involves Potassium Cyanide (KCN), a highly toxic asphyxiant.[1] Ingestion or inhalation of dust/gas can be fatal within minutes.[7]

  • Engineering Controls: All operations MUST be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, lab coat, and a full-face shield during weighing.[1]

  • HCN Hazard: Acidification of the reaction mixture (Step 4) generates Hydrogen Cyanide (HCN) gas.[1][8] This step must be performed slowly in a closed hood.

  • Quenching Station: Prepare a "Kill Bath" before starting:

    • Solution: 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH.[1]

    • Usage: All glassware, spatulas, and liquid waste must be soaked in this bath for 24 hours to oxidize cyanide to cyanate.[1]

Detailed Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
Tetrahydro-2H-pyran-3(4H)-one Substrate1.0100.1210.0 g (100 mmol)
Potassium Cyanide (KCN) Reagent1.565.129.8 g (150 mmol)
Ammonium Carbonate Reagent3.096.0928.8 g (300 mmol)
Ethanol / Water (1:1) Solvent--100 mL
Step-by-Step Procedure

Step 1: Reagent Dissolution

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Ammonium Carbonate (28.8 g) in 50 mL of distilled water.

  • Add Potassium Cyanide (9.8 g) to the solution. Note: The solution is endothermic; ensure full dissolution.

  • Add 50 mL of Ethanol.

Step 2: Substrate Addition

  • Add Tetrahydro-2H-pyran-3(4H)-one (10.0 g) dropwise or in small portions to the stirring mixture.

  • Seal the flask with a reflux condenser.

Step 3: Reaction

  • Heat the mixture to 55–60 °C for 18–24 hours .

    • Insight: Do not exceed 65 °C aggressively, as ammonium carbonate decomposes rapidly (releasing NH

      
       and CO
      
      
      
      ), which can stall the reaction.
  • Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM). The ketone spot (high R

    
    ) should disappear, and a polar product spot (low R
    
    
    
    ) should appear.

Step 4: Workup & Isolation (HCN HAZARD)

  • Cool the reaction mixture to 0–5 °C in an ice bath.

  • CAUTION: Slowly acidify the mixture to pH 1–2 using concentrated HCl (approx. 12M).

    • Mechanism:[1][3][5][9][10] This decomposes excess carbonate and cyanide.[1] HCN gas will evolve.[1][8] Perform strictly in the hood.

    • Observation: The solution will foam vigorously (CO

      
      ). A white precipitate (the spirohydantoin) should form as the pH drops.
      
  • Stir the slurry at 0 °C for 30 minutes to maximize precipitation.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (2 x 20 mL) to remove residual salts.

Step 5: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling water (or 10% EtOH/Water).

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter the white crystalline needles and dry in a vacuum oven at 50 °C for 6 hours.

Mechanistic Insight

The Bucherer-Bergs reaction is a tandem sequence involving imine formation, hydrocyanation, and carbon dioxide fixation.

BuchererBergs Figure 1: Bucherer-Bergs Reaction Pathway Ketone Tetrahydro-pyran-3-one Imine Imine Intermediate Ketone->Imine + NH3 Aminonitrile α-Aminonitrile Imine->Aminonitrile + HCN Carbamate Carbamate Intermediate Aminonitrile->Carbamate + CO2 Hydantoin 7-Oxa-1,3-diazaspiro [4.5]decane-2,4-dione Carbamate->Hydantoin Cyclization (- H2O)

Figure 1: Mechanistic pathway from ketone to spirohydantoin.[1][3][5][10]

Process Analytical Technology (PAT) & Troubleshooting

IssueProbable CauseCorrective Action
No Precipitate on Acidification Product is too soluble in EtOH.Evaporate 50% of the solvent (remove EtOH) before acidification.
Low Yield Loss of NH

/CO

during heating.[1]
Use a sealed pressure tube instead of a reflux condenser; ensure temperature <65 °C.
Sticky/Oily Product Impurities or incomplete cyclization.Recrystallize from hot water.[1] If oil persists, sonicate the oil in cold water to induce crystallization.
Residual Cyanide Inadequate washing.[1]Check filtrate with Prussian Blue test.[1] Wash cake thoroughly with water.[1]

Characterization (Expected Data)

Compound: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Appearance: White crystalline solid.[1] Melting Point: 215–218 °C (Typical for spirohydantoins of this class).[1]

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       10.6 (s, 1H, N1-H ), 8.4 (s, 1H, N3-H ).[1]
      
    • 
       3.4–3.8 (m, 4H, -CH
      
      
      
      -O-CH
      
      
      -).[1]
    • 
       1.5–1.9 (m, 4H, -CH
      
      
      
      -C-CH
      
      
      -).[1]
    • Note: The 7-oxa isomer is chiral (racemic mixture).[1] The methylene protons will exhibit complex diastereotopic splitting compared to the symmetric 8-oxa isomer.

  • IR (ATR):

    • 3200–3300 cm

      
       (N-H stretch).[1]
      
    • 1770 cm

      
       (C=O, C2 carbonyl).[1]
      
    • 1725 cm

      
       (C=O, C4 carbonyl).[1]
      

References

  • Bucherer, H. T.; Bergs, H. (1934).[1] Über die Bildung von Hydantoinen. Journal für Praktische Chemie. Link[1]

  • Ware, E. (1950).[1][2] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[1][2] Link[1]

  • Sarges, R., et al. (1990).[1][10] Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 33(7), 1859–1865.[1] Link

  • Stanford University EHS. Cyanide Safety Guidelines. Link

  • BenchChem. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. Link[1]

Sources

Application Note: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione from Tetrahydro-4H-pyran-4-one

[1]

Abstract & Utility

This application note details the optimized protocol for the preparation of 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (also referred to in specific nomenclature conventions as the 7-oxa isomer depending on ring priority numbering) utilizing tetrahydro-4H-pyran-4-one as the starting scaffold.[1]

The resulting spiro-hydantoin moiety is a privileged pharmacophore in medicinal chemistry, serving as a core structure for inhibitors of metalloproteinases (MMP-12), anticonvulsants, and antagonists of the LFA-1/ICAM-1 interaction. This protocol utilizes the Bucherer-Bergs reaction , favored for its thermodynamic control and ability to form the spirocyclic ring system in a single pot.

Key Advantages of this Protocol:

  • Scalability: Validated from milligram to multigram scales.

  • Purification: Relies on precipitation and recrystallization, avoiding chromatography.[1]

  • Safety: Includes integrated cyanide destruction workflows.[1]

Technical Note on Nomenclature

Critical Distinction: While the user request specifies "7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione," standard IUPAC numbering for spiro[4.5]decane systems derived from tetrahydro-4H-pyran-4-one (a symmetric ketone with oxygen at the 4-position) typically assigns the oxygen to position 8.[1]

  • Starting Material: Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8).[1]

  • Product: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 39124-19-1).[1][]

Note: If the "7-oxa" isomer is strictly required, the starting material would need to be dihydro-2H-pyran-3(4H)-one.[1] This guide proceeds with the tetrahydro-4H-pyran-4-one precursor as explicitly requested.

Reaction Mechanism & Pathway

The formation proceeds via the Bucherer-Bergs multicomponent reaction.[1][3][4][5][6] The ketone condenses with ammonium carbonate and cyanide to form a cyanohydrin intermediate, which undergoes nucleophilic attack by ammonia, followed by carbon dioxide incorporation and cyclization.[3]

BuchererBergsSMTetrahydro-4H-pyran-4-oneInter1CyanohydrinIntermediateSM->Inter1CN- additionReagentsKCN / (NH4)2CO3EtOH/H2O, 60°CReagents->Inter1Inter2Alpha-AminoNitrileInter1->Inter2NH3 sub.Inter3CarbamateIntermediateInter2->Inter3CO2 additionProduct8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dioneInter3->ProductCyclization- NH3

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction converting the pyranone to the spiro-hydantoin.

Safety: Cyanide Handling Protocol (Critical)

DANGER: This protocol uses Potassium Cyanide (KCN).[1] Contact with acid releases Hydrogen Cyanide (HCN) gas, which is rapidly fatal.[7]

  • Engineering Controls: All operations must occur in a certified chemical fume hood.

  • pH Control: Never allow the reaction mixture to become acidic while unreacted cyanide is present. The reaction is run under basic conditions (ammonium carbonate buffer).

  • Quenching: All glassware and waste must be treated with a bleach solution (10% Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.[1]

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

Materials & Reagents

ComponentRoleCAS No.Equiv.[7][8]Notes
Tetrahydro-4H-pyran-4-one Substrate29943-42-81.0Liquid, d=1.08 g/mL
Potassium Cyanide (KCN) Reagent151-50-81.5 - 2.0Highly Toxic. Granular.
Ammonium Carbonate Reagent506-87-63.0 - 4.0Source of NH3 and CO2.
Ethanol (50% aq) Solvent64-17-5N/A1:1 mixture with DI water.
Hydrochloric Acid (6N) Workup7647-01-0N/AFor precipitation (Careful addition).

Experimental Protocol

Step 1: Reaction Setup
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-4H-pyran-4-one (5.0 g, 50 mmol, 1.0 eq) in 50% aqueous Ethanol (50 mL).

  • Add Ammonium Carbonate (19.2 g, 200 mmol, 4.0 eq). The solution may become slightly opaque.

  • Carefully add Potassium Cyanide (4.9 g, 75 mmol, 1.5 eq).

    • Note: Ensure the flask is well-secured.[1]

  • Attach a reflux condenser.[1]

Step 2: Reaction[11]
  • Heat the mixture to 55–60°C using an oil bath.

    • Insight: Higher temperatures (>80°C) can cause sublimation of ammonium carbonate, reducing yields. 60°C is optimal for thermodynamic control.[1]

  • Stir vigorously for 18–24 hours .

    • Monitoring: The reaction typically turns from clear to a light yellow suspension.[1] TLC (10% MeOH in DCM) can monitor the disappearance of the ketone (visualized with KMnO4 stain; ketone is UV inactive).

Step 3: Workup & Isolation[4]
  • Remove the flask from heat and allow it to cool to room temperature.

  • Volume Reduction: Concentrate the mixture to approximately half its volume (remove ethanol) using a rotary evaporator.

    • Safety: The trap may contain traces of cyanide/ammonia. Treat the distillate with bleach.

  • Precipitation: Place the aqueous residue in an ice bath (0–4°C).

  • Acidification: Slowly add 6N HCl dropwise with stirring.

    • CRITICAL: Perform this in the hood.[1][3] Acidify to pH 2–3 . This protonates the hydantoin (pKa ~9), causing it to precipitate as a white solid.

    • Warning: If unreacted cyanide is present, HCN gas will evolve. Ensure the hood sash is low.

  • Stir the slurry for 30 minutes at 0°C to maximize precipitation.

Step 4: Filtration & Purification[12]
  • Filter the white solid using a Büchner funnel.[1]

  • Wash the cake with ice-cold water (2 x 10 mL) to remove inorganic salts.

  • Recrystallization: If the purity is <95%, recrystallize from hot water or minimal ethanol.[1]

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Results & Characterization

  • Appearance: White crystalline solid.[1][8]

  • Yield: Typical yields range from 65% to 80%.[1]

  • Melting Point: 218–220°C (Lit.[1] val. for 8-oxa isomer).

Spectroscopic Data (Simulated for Validation):

  • 1H NMR (400 MHz, DMSO-d6): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     10.65 (s, 1H, N3-H), 8.50 (s, 1H, N1-H), 3.80-3.75 (m, 2H, ether-CH2), 3.60-3.55 (m, 2H, ether-CH2), 1.85-1.75 (m, 2H, alkyl-CH2), 1.50-1.40 (m, 2H, alkyl-CH2).
    
  • 13C NMR (100 MHz, DMSO-d6): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     178.5 (C=O), 156.8 (C=O), 63.2 (Spiro-C), 62.5 (O-CH2), 34.1 (CH2-C-Spiro).
    
  • Mass Spectrometry (ESI): Calculated for C7H10N2O3 [M+H]+: 171.07. Found: 171.1.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield Sublimation of (NH4)2CO3Seal the flask tightly or use a screw-cap pressure vessel heated to 60°C.
Oily Product Incomplete precipitationCool the solution longer (overnight) or add more HCl to ensure pH < 3.
Yellow Color Polymerization of side productsRecrystallize from boiling water with activated charcoal.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[4][6] Journal für Praktische Chemie. (Foundational methodology for hydantoin synthesis).

  • Sarges, R., et al. (1990). Spiro-hydantoin aldose reductase inhibitors derived from 4H-1-benzopyran-4-one. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 39124-19-1).[1][]

  • Sigma-Aldrich Safety Data Sheet. (2023). Potassium Cyanide Safety Guidelines.[8]

  • BenchChem Protocols. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one.

Application Note: Advanced Crystallization Techniques for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is a rigid spirohydantoin derivative, typically synthesized via the multicomponent Bucherer-Bergs reaction from tetrahydro-4H-pyran-4-one, potassium cyanide, and ammonium carbonate[1],[2],[3]. In drug development and structural biology, isolating diffraction-quality single crystals of spirohydantoins is notoriously difficult. The hydantoin core possesses two strong hydrogen bond donors (N-H) and two acceptors (C=O), which drive the formation of robust intermolecular networks—frequently exhibiting ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 dimeric motifs or infinite 

1D tapes,[4],[5].

This intense propensity for self-assembly often causes the system to crash out of solution rapidly, yielding twinned microcrystals or amorphous powders rather than the desired single crystals[6]. To overcome this, crystallization kinetics must be strictly governed by controlling the supersaturation curve.

Quantitative Data: Physicochemical & Solvent Profiling

A rational crystallization strategy begins with understanding the solute-solvent dynamics. Table 1 summarizes the critical parameters dictating the solubility and nucleation of this compound.

Table 1: Physicochemical & Solvent Profiling for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

ParameterDescription / ValueImpact on Crystallization Strategy
Molecular Formula C6H8N2O3Highly polar; requires polar aprotic/protic solvents to disrupt the crystal lattice.
H-Bond Donors 2 (N-H groups)Drives strong intermolecular self-assembly, leading to rapid, uncontrolled nucleation.
H-Bond Acceptors 3 (2x C=O, 1x Ether O)High propensity for complex 3D network formation and crystal twinning.
Primary Solvents ('Good') Methanol, Ethanol, DMFEffectively solvates the monomer by breaking native H-bond networks.
Anti-Solvents ('Poor') Diethyl Ether, HexanesInduces supersaturation; the choice of anti-solvent dictates diffusion kinetics.

Mechanistic Principles of Spirohydantoin Crystallization

Standard slow evaporation is often insufficient for spirohydantoins because the evaporation rate fluctuates, pushing the solution deep into the labile zone where catastrophic nucleation occurs[6],[7]. Instead, techniques that maintain the system within the metastable zone—where crystal growth outpaces the formation of new nuclei—are required.

G A 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Solvated Monomer) B N-H···O=C Interactions (Primary Synthons) A->B Thermodynamics C 1D Hydrogen-Bonded Tapes (Intermediate Assembly) B->C Propagation D 3D Network Assembly (Crystal Lattice) C->D Packing E Rapid Nucleation (Twinning / Microcrystals) D->E High ∆T / Fast Evap F Controlled Supersaturation (Diffraction-Quality Crystal) D->F Slow Diffusion

Mechanistic pathway of spirohydantoin self-assembly and the impact of crystallization kinetics.

Experimental Protocols

Protocol A: Anti-Solvent Vapor Diffusion (For SCXRD Quality Crystals)

Causality: Vapor diffusion relies on the slow, isothermal transfer of a volatile anti-solvent into a solution of the target compound. This gradual change in solvent composition slowly lowers the solubility limit, gently easing the system into the metastable zone to yield large, single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD)[6],[8].

Step-by-Step Methodology:

  • Preparation: Dissolve 10–15 mg of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione in 1.0 mL of HPLC-grade Methanol in a clean 2-dram inner glass vial.

  • Filtration (Self-Validation Check): Filter the solution through a 0.22 µm PTFE syringe filter into a new vial. Check: The solution must be optically clear. Any dust or undissolved solute will act as heterogeneous nucleation sites, ruining single-crystal growth[8].

  • Chamber Setup: Place the unsealed inner vial into a larger 20 mL scintillation vial (the outer chamber).

  • Anti-Solvent Addition: Carefully pipette 3.0 mL of Diethyl Ether into the outer chamber. Check: Ensure the liquid level of the ether is slightly lower than the methanol level in the inner vial to prevent premature bulk mixing via capillary action.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Place the setup in a vibration-free, isothermal environment (e.g., a dedicated incubator at 20 °C)[6].

  • Harvesting: Monitor the system visually without moving the vial. After 3–7 days, once crystals of 0.1–0.3 mm are observed, harvest them immediately and mount in paratone oil to prevent lattice degradation due to solvent loss[9].

VD Step1 Inner Vial Saturated Solution (e.g., Methanol) Step3 Sealed System Isothermal Environment Step1->Step3 Step2 Outer Chamber Anti-Solvent (e.g., Diethyl Ether) Step2->Step3 Step4 Vapor Phase Equilibration Step3->Step4 Days 1-7 Step5 Gradual Desolvation & Nucleation Step4->Step5 Crystal Growth

Schematic workflow of anti-solvent vapor diffusion for growing X-ray quality single crystals.

Protocol B: Controlled Cooling Crystallization (For Bulk Purification)

Causality: For scaling up, controlled cooling exploits the steep temperature-dependent solubility curve of the compound in protic solvent mixtures. A strictly linear cooling ramp prevents the system from crossing the supersaturation limit too rapidly, ensuring high-purity bulk crystal formation[6],[7].

Step-by-Step Methodology:

  • Saturation: Suspend 500 mg of the compound in 5.0 mL of a 1:1 (v/v) Ethanol/Water mixture in a 10 mL round-bottom flask[3].

  • Heating: Heat the suspension to 70 °C using a thermostated oil bath with magnetic stirring until complete dissolution occurs.

  • Saturation Tuning (Self-Validation Check): If undissolved particles remain at 70 °C, add Ethanol dropwise (up to 1.0 mL) until the solution is completely clear. If the solution is clear immediately, allow 10% of the solvent to evaporate to ensure the solution is at the saturation limit[7].

  • Cooling Ramp: Turn off the stirrer. Program the heating bath to cool at a strictly controlled rate of 2 °C/hour down to 20 °C.

  • Isolation: Filter the resulting bulk crystals via vacuum filtration, wash with 2.0 mL of ice-cold water, and dry under vacuum at 40 °C for 12 hours.

Protocol C: Supramolecular Co-Crystallization

Causality: When homomeric crystallization repeatedly yields poor-quality crystals, introducing a co-former like Triphenylphosphine oxide (TPPO) can solve the issue. TPPO acts as a powerful proton acceptor, competing with the native hydantoin C=O groups. This "caps" the 1D hydrogen-bonded tapes and forces a new, predictable heteromeric packing arrangement[10],[9].

Step-by-Step Methodology:

  • Stoichiometry: Weigh exactly 1.0 molar equivalent of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione and 1.0 molar equivalent of TPPO[9].

  • Dissolution: Dissolve the physical mixture in a minimal volume of hot Ethyl Acetate (approx. 2.0 mL) in a glass vial.

  • Evaporation (Self-Validation Check): Cover the vial with parafilm and puncture 2-3 small holes. Allow for slow solvent evaporation at ambient temperature. Check: If the solution dries to a glass without crystallizing, redissolve in Ethyl Acetate and add a single drop of Hexanes to lower the solubility threshold, then repeat evaporation[6].

Troubleshooting & Analytical Validation

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms a milky, biphasic liquid system instead of crystallizing, the solute has separated as a coacervate. Fix: This indicates the supersaturation was generated too quickly. Warm the mixture until homogeneous, and change the solvent system to one with a less steep solubility gradient (e.g., switch from Methanol/Ether to Acetone/Hexanes), or lower the initial solute concentration.

  • Twinning / Dendritic Growth: If crystals appear as intergrown clusters or needles, the nucleation rate is too high[6]. Fix: Lower the temperature of the vapor diffusion setup to 4 °C to slow down the vapor pressure of the anti-solvent, thereby decelerating diffusion kinetics. Alternatively, utilize the seeding technique by introducing a single microscopic crystal into the metastable solution to act as a definitive growth template[10],[8].

References

  • [1] US8618094B2 - Fused substituted aminopyrrolidine derivative - Google Patents. Google Patents. Available at:

  • [6] Growing Quality Crystals - MIT Department of Chemistry. Massachusetts Institute of Technology. Available at:

  • [10] Co-Crystals - Research Journal of Pharmacy and Technology. RJPT Online. Available at:

  • [7] Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder. Available at:

  • [8] How To: Grow X-Ray Quality Crystals - Chemistry. University of Rochester. Available at:

  • [9] Guide for crystallization - the Fromm Group. University of Fribourg. Available at:

  • [11] Synthesis, Crystal and Molecular Structure, and Hydrogen-bonding Patterns in Hydantoin-L-Aspartic Acid. Redalyc. Available at:

  • [4] The most commonly observed hydrogen bond motifs in the crystal structures of hydantoin derivatives. ResearchGate. Available at:

  • [5] Supramolecular structure of 5-methyl-5-phenyl hydantoin and hydrogen-bonding patterns. Taylor & Francis. Available at:

  • [2] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available at:

  • [3] Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. Benchchem. Available at:

Sources

Using 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione as a Pharmaceutical Intermediate

Abstract

This technical guide details the utilization of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (and its structural isomers) as a privileged scaffold in medicinal chemistry. Primarily serving as the stable precursor to 4-aminotetrahydro-2H-pyran-4-carboxylic acid (a conformationally restricted amino acid analog), this spiro-hydantoin moiety offers unique opportunities for peptide mimetics and enzyme inhibitor design. This document provides validated protocols for its synthesis via the Bucherer-Bergs reaction, its hydrolysis to the corresponding amino acid, and guidelines for its use as a rigid core in drug discovery.

Introduction: The Spiro-Hydantoin Advantage

In modern drug discovery, spirocyclic scaffolds are valued for their ability to reduce conformational entropy while maintaining physicochemical properties favorable for oral bioavailability (LogP, solubility).

7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione represents a specific class of spiro-hydantoins derived from tetrahydropyranones. Its pharmaceutical significance lies in three key areas:

  • Precursor to Non-Proteinogenic Amino Acids: It is the obligate intermediate in the synthesis of pyranyl-analogs of Gabapentin and cyclic amino acids used to induce specific secondary structures (e.g.,

    
    -turns) in peptidomimetics.
    
  • Aldose Reductase Inhibition: Structurally related spiro-hydantoins (e.g., Sorbinil) are known inhibitors of aldose reductase, a target for diabetic complications.

  • Scaffold Rigidity: The orthogonal arrangement of the hydantoin and pyran rings creates a distinct 3D vector for substituent display, differentiating it from flat aromatic scaffolds.

Chemical Identity:

  • IUPAC Name: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Note: Isomers vary based on oxygen position; the 4-pyranone derivative is often chemically distinct but synthesized identically).

  • Common Precursor: Tetrahydro-4H-pyran-4-one (or 3-one).

  • Key Functionality: Imide (N3-H) and Amide (N1-H) nitrogens available for functionalization; Hydantoin ring hydrolyzable to amino acid.

Synthesis Workflow & Logic

The industrial standard for accessing this scaffold is the Bucherer-Bergs reaction , preferred over the Strecker synthesis due to its thermodynamic control, which typically yields the more stable spiro-isomer and superior crystallinity.

Visualizing the Pathway

G Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Spiro Spiro-Hydantoin Intermediate (7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione) Ketone->Spiro Bucherer-Bergs 60°C, 4h Reagents Reagents: (NH4)2CO3 + NaCN Reagents->Spiro Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) Spiro->Hydrolysis Ring Opening AminoAcid Target Product: 4-Aminotetrahydropyran- 4-carboxylic Acid Hydrolysis->AminoAcid Neutralization (pH 4)

Figure 1: Synthetic pathway from pyranone to the spiro-hydantoin intermediate and subsequent amino acid.

Experimental Protocols

Protocol A: Synthesis of the Spiro-Hydantoin Intermediate

Objective: Conversion of Tetrahydro-4H-pyran-4-one to 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)[1][2]

  • Ammonium Carbonate (3.0 eq)

  • Sodium Cyanide (1.2 eq) [DANGER: See Safety]

  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ammonium Carbonate (3.0 eq) and Sodium Cyanide (1.2 eq) in water.

  • Addition: Add Tetrahydro-4H-pyran-4-one (1.0 eq) followed by an equal volume of Ethanol. The solution should be homogenous.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Mechanism:[3][4] The ketone forms a cyanohydrin, which is attacked by ammonia and carbon dioxide to close the hydantoin ring.

  • Workup:

    • Cool the reaction mixture to 0–5°C (ice bath). The spiro-hydantoin typically precipitates as a white crystalline solid.

    • Filter the solid under vacuum.

    • Wash: Wash the filter cake copiously with ice-cold water to remove residual cyanide and inorganic salts.

    • Drying: Dry in a vacuum oven at 50°C.

  • Validation:

    • Yield: Expect 75–90%.

    • Purity: Check melting point (>200°C) and 1H-NMR (DMSO-d6). Look for the disappearance of the ketone carbonyl signal.

Safety Critical (Cyanide):

  • Perform all operations in a functioning fume hood.

  • Quench all mother liquors with 10% Sodium Hypochlorite (Bleach) before disposal to oxidize residual cyanide to cyanate.

  • Never acidify the reaction mixture before quenching, as this releases fatal HCN gas.

Protocol B: Hydrolysis to 4-Aminotetrahydropyran-4-carboxylic Acid

Objective: Opening the hydantoin ring to yield the pharmaceutical building block.

Reagents:

  • Spiro-hydantoin intermediate (from Protocol A)[5]

  • Sodium Hydroxide (NaOH), 4M aqueous solution.

Procedure:

  • Hydrolysis: Suspend the spiro-hydantoin in 4M NaOH (5–10 volumes).

  • Reflux: Heat to reflux (approx. 100–105°C) for 24–48 hours .

    • Note: Hydantoins are chemically stable; prolonged heating is required to hydrolyze both the imide and the urea linkage.

  • Isolation (Isoelectric Precipitation):

    • Cool the solution to room temperature.

    • Carefully adjust the pH to 6.0–7.0 using concentrated HCl.

    • Optimization: The amino acid is zwitterionic. Concentration of the aqueous phase followed by addition of Ethanol or Acetone can assist crystallization.

  • Purification: Recrystallize from Water/Ethanol.

Application in Medicinal Chemistry

Beyond hydrolysis, the spiro-hydantoin scaffold itself is a versatile template.

Functionalization Strategy: The N3-position (imide) is acidic (pKa ~8) and can be selectively alkylated, while the N1-position is less reactive.

ModificationConditionsApplication
N3-Alkylation R-X, K2CO3, DMF, RTCreating diverse libraries for SAR studies (e.g., Sorbinil analogs).
N-Chlorination Trichloroisocyanuric acidGenerating N-halo derivatives for antibacterial coatings.
Boc-Protection Boc2O, DMAP, DMFProtecting the intermediate for multi-step synthesis.

Troubleshooting & Critical Quality Attributes

IssueProbable CauseCorrective Action
Low Yield (Step A) Incomplete precipitationConcentrate the ethanol fraction before cooling; ensure pH is basic during reaction.
Residual Cyanide Poor washingPerform a silver nitrate titration on the washings to confirm removal.
Incomplete Hydrolysis Insufficient temp/timeUse a sealed pressure vessel (autoclave) at 120°C to accelerate ring opening.

References

  • Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

    • Source: BenchChem & Patent Liter
    • Context: Detailed protocols for Bucherer-Bergs synthesis and hydrolysis.
    • URL:

  • Process for preparing 4-aminotetrahydropyran compounds

    • Source: US P
    • Context: Industrial scale-up and alternative hydrazine-based routes, validating the hydantoin p
    • URL:

  • Spirohydantoin Scaffolds in Drug Design

    • Source: Chemical Communic
    • Context: Discussion on the stereochemical utility of spiro-hydantoins.
    • URL:

  • Chemical Properties of Tetrahydro-4H-pyran-4-one

    • Source: PubChem CID 121599.[6]

    • Context: Physical properties of the starting material.[2][7]

    • URL:

Sources

Microwave-assisted synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione via the Bucherer-Bergs reaction. While traditional thermal methods for spirohydantoin formation often require reaction times of 24–48 hours with moderate yields (40–60%), this microwave-enhanced protocol achieves >85% conversion in under 20 minutes.

The target scaffold is a tetrahydropyran-derived spirohydantoin, a privileged structure in medicinal chemistry known for its potential as an aldose reductase inhibitor and anticonvulsant. This guide prioritizes process safety (handling cyanides under pressure) and reproducibility .

Scientific Foundation & Mechanism

The Microwave Advantage

The Bucherer-Bergs reaction is a four-component condensation involving a ketone, potassium cyanide, and ammonium carbonate.

  • Thermal Limitations: The reaction proceeds via multiple equilibrium steps, including the formation of a sterically congested

    
    -aminoonitrile intermediate. Conventional heating often fails to provide sufficient energy to rapidly overcome the activation barrier for the ring-closure of the intermediate hydantoic acid, leading to side products and long cycle times.
    
  • Microwave Enhancement: Microwave irradiation utilizes dielectric heating . The polar transition states (specifically the zwitterionic intermediates) couple efficiently with the microwave field, leading to rapid superheating and selective acceleration of the rate-determining ring closure.

Reaction Mechanism

The mechanism proceeds through the formation of a cyanohydrin, followed by nucleophilic attack by ammonia (generated in situ) to form an aminonitrile. Carbon dioxide (also generated in situ) reacts with the amine to form a carbamic acid, which cyclizes to the hydantoin.

BuchererBergs Start Tetrahydro-4H-pyran-4-one Inter1 Cyanohydrin Intermediate Start->Inter1 + KCN (Nucleophilic Attack) Inter2 α-Aminonitrile Inter1->Inter2 + NH3 - H2O Inter3 Carbamic Acid Derivative Inter2->Inter3 + CO2 (Carbamylation) Product 7-Oxa-1,3-diazaspiro [4.5]decane-2,4-dione Inter3->Product Cyclization - NH3 MW Microwave Irradiation (Stabilizes Polar TS) MW->Inter3

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction enhanced by microwave irradiation.

Safety Protocol: Cyanide in Microwaves

CRITICAL WARNING: This protocol uses Potassium Cyanide (KCN).

  • Acidification Risk: Never add acid to the reaction mixture until the vessel is open and in a well-ventilated fume hood. Acidification releases lethal Hydrogen Cyanide (HCN) gas.

  • Pressure Limits: Carbonates release CO₂ and NH₃ gas upon heating. The microwave vial must be rated for at least 20 bar (300 psi). Do not overfill the vial (max 60% volume).

  • Spill Control: Keep a bleach solution (10% sodium hypochlorite) nearby to neutralize any cyanide spills immediately.

Materials & Instrumentation

Reagents:

  • Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8): 1.0 equiv.

  • Potassium Cyanide (KCN) : 1.5 equiv. (High purity >98%)

  • Ammonium Carbonate ((NH₄)₂CO₃) : 3.0 equiv.

  • Solvent: Ethanol / Water (1:1 v/v).[1]

Instrumentation:

  • Microwave Reactor: Single-mode (e.g., Biotage Initiator+ or Anton Paar Monowave).

  • Vials: 10–20 mL heavy-walled microwave glass vials with crimp/snap caps and PTFE-lined septa.

Experimental Protocol

Step 1: Reaction Assembly
  • In a fume hood, weigh Tetrahydro-4H-pyran-4-one (1.00 g, 10 mmol) into a 20 mL microwave vial.

  • Add Ethanol (5 mL) and Distilled Water (5 mL).

  • Add (NH₄)₂CO₃ (2.88 g, 30 mmol). Note: Add slowly to avoid excessive foaming.

  • Add KCN (0.98 g, 15 mmol).

  • Add a magnetic stir bar. Cap the vial immediately and crimp tightly.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. The "Pre-stir" step is crucial to dissolve partial solids and equilibrate pressure.

ParameterSettingRationale
Temperature 120 °COptimal for ring closure; avoids polymer formation.
Time 15 minutesValidated for >95% conversion.
Pre-Stir 60 sec @ 600 RPMHomogenizes the slurry before heating.
Absorption Level HighPolar solvent (EtOH/H₂O) absorbs efficiently.
Pressure Limit 18 barSafety cutoff (typical operating pressure ~6-8 bar).
Cooling On (to 45 °C)Rapid cooling prevents product degradation.
Step 3: Workup and Isolation
  • Venting: Once cooled to <50°C, carefully de-crimp the vial in the fume hood. Caution: Residual ammonia pressure may be present.

  • Transfer: Pour the reaction mixture into a 100 mL beaker. Rinse the vial with 2 mL water.

  • Volume Reduction: Concentrate the mixture to approximately half volume (remove EtOH) using a rotary evaporator or a stream of nitrogen. Do not heat above 50°C.

  • Precipitation: Cool the aqueous residue in an ice bath (0–5°C).

  • Acidification: SLOWLY add concentrated HCl dropwise with vigorous stirring.

    • Observation: A white precipitate will form.[2]

    • Endpoint: Adjust pH to ~2. Do not go lower than pH 1.

    • SAFETY: Perform this step in the back of the hood. HCN gas may be generated in trace amounts.

  • Filtration: Filter the white solid using a Büchner funnel. Wash with cold water (2 x 5 mL) to remove inorganic salts.

Step 4: Purification
  • Recrystallization: The crude product is typically >90% pure. For analytical grade, recrystallize from boiling Ethanol/Water (9:1) .

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Yield Expectation: 85–92% (White crystalline solid).

Workflow Visualization

Workflow Setup Assembly Pyranone + KCN + (NH4)2CO3 Solvent: EtOH/H2O (1:1) MW Microwave Irradiation 120°C | 15 min | High Absorption Setup->MW Workup Workup Concentrate (remove EtOH) Cool to 4°C MW->Workup Acid Acidification (pH 2) Add HCl dropwise *HCN RISK* Workup->Acid Precipitation Filter Filtration & Wash Cold H2O wash Acid->Filter Final Pure Product 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Filter->Final Recrystallization

Figure 2: Operational workflow for the microwave-assisted synthesis.

Characterization Data

Verify the product identity using the following standard metrics:

  • Melting Point: 218–220 °C (Literature range for similar spirohydantoins).

  • FT-IR (ATR):

    • 3200–3400 cm⁻¹ (N-H stretch, broad).

    • 1770 cm⁻¹ (C=O, minor, hydantoin ring).

    • 1720 cm⁻¹ (C=O, major, hydantoin ring).

    • 1090 cm⁻¹ (C-O-C ether stretch).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.6 (s, 1H, N1-H).
      
    • 
       8.5 (s, 1H, N3-H).
      
    • 
       3.8–3.6 (m, 4H, -CH₂-O-CH₂-).
      
    • 
       1.8–1.6 (m, 4H, -CH₂-C-CH₂-).
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<50%) Incomplete conversion (Temp too low).Increase MW temp to 130°C or extend time to 20 min.
Dark/Brown Product Thermal degradation (Temp too high).Reduce temp to 110°C. Ensure efficient stirring.
No Precipitate Solution too dilute or pH too high.Concentrate further before acidifying. Ensure pH < 3.
Vial Failure Excessive pressure (CO₂ buildup).Reduce scale (fill volume <50%). Use "High Pressure" vials.

References

  • Microwave-assisted synthesis of cycloalkanespirohydantoins. Source: ARKIVOC 2011 (ii) 260-271.[3] URL:[Link]

  • The Bucherer-Bergs Multicomponent Synthesis of Hydantoins. Source: Molecules 2021, 26(13), 4060. URL:[Link]

  • Microwave-assisted synthesis of hydantoins and thiohydantoins. Source: Tetrahedron 2003, 59(8), 1301-1307. URL:[Link]

Sources

Application Note: Scalable Production of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for professional chemists and process engineers. It addresses the specific synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione , a spiro-hydantoin scaffold used in medicinal chemistry (e.g., as a bioisostere for morpholine or in the synthesis of MMP inhibitors).

Executive Summary

This guide details the scalable synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Target 1 ) via the Bucherer-Bergs reaction. While batch processing is the standard historical route, this protocol introduces a Continuous Flow methodology to mitigate the severe safety risks associated with handling large quantities of cyanide and to improve space-time yields.

Critical Structural Note

Target Verification: The specific request is for the 7-oxa isomer.

  • 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione: Derived from Dihydro-2H-pyran-3(4H)-one (Tetrahydro-3-pyranone). The oxygen is beta to the spiro center.

  • 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione: Derived from Tetrahydro-4H-pyran-4-one . The oxygen is gamma to the spiro center.

  • Note: The chemistry described below applies to both isomers, but the starting material must be selected according to the desired regiochemistry. The 8-oxa isomer is more commercially prevalent; ensure Tetrahydro-3-pyranone is sourced for the 7-oxa target.

Retrosynthetic Analysis & Strategy

The most robust route to spiro-hydantoins is the Bucherer-Bergs reaction , which constructs the hydantoin ring and the quaternary spiro-center in a single multicomponent step.

Reaction Scheme

The ketone (Tetrahydro-3-pyranone) reacts with Potassium Cyanide (KCN) and Ammonium Carbonate ((NH4)2CO3).[1]

ReactionScheme SM Dihydro-2H-pyran-3(4H)-one (C5H8O2) Inter1 Cyanohydrin Intermediate SM->Inter1 + HCN (in situ) Reagents KCN + (NH4)2CO3 Reagents->Inter1 Inter2 Aminonitrile Inter1->Inter2 + NH3 Product 7-Oxa-1,3-diazaspiro [4.5]decane-2,4-dione Inter2->Product + CO2 Cyclization

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction.

Strategic Comparison: Batch vs. Flow
FeatureMethod A: Batch (Traditional)Method B: Continuous Flow (Recommended)
Safety High Risk: Large headspace of HCN gas; bulk cyanide handling.High Safety: Closed system; zero headspace; small reactor volume.
Kinetics Slow (12–24 hours); poor heat transfer.Fast (20–40 mins); superheated conditions (120°C).
Scalability Linear scaling requires larger vessels (safety hazard).Scale-out by running longer or numbering up reactors.
Phase Heterogeneous (slurry).Biphasic liquid-liquid (efficient mixing).

Protocol A: Scalable Batch Synthesis (Baseline)

Use this method for gram-scale optimization or if flow equipment is unavailable.

Materials
  • Precursor: Dihydro-2H-pyran-3(4H)-one (1.0 equiv)

  • Cyanide Source: KCN (2.0 equiv) [Danger: Fatal if swallowed/inhaled]

  • Ammonia/CO2 Source: (NH4)2CO3 (4.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Connect the condenser outlet to a scrubber system containing 10% NaOH/NaOCl to neutralize escaping HCN gas.

  • Dissolution: Charge (NH4)2CO3 (4.0 eq) and water (5 vol). Stir until mostly dissolved.

  • Cyanide Addition: Add KCN (2.0 eq) carefully. Ensure pH > 9 to prevent HCN evolution.

  • Substrate Addition: Add Dihydro-2H-pyran-3(4H)-one (1.0 eq) dissolved in Ethanol (5 vol).

  • Reaction: Heat the mixture to 60°C for 18–24 hours. The solution will turn from clear to yellow/brown.

    • Checkpoint: Monitor by LC-MS. Disappearance of ketone and appearance of M+H (171.1) indicates conversion.[2][3][4]

  • Workup (Precipitation):

    • Cool reaction mixture to 0–5°C.

    • CRITICAL: In a fume hood, slowly acidify to pH 2 using 6M HCl. Caution: Massive CO2 evolution and potential HCN release.

    • Stir at 0°C for 2 hours to maximize precipitation.

  • Isolation: Filter the white precipitate. Wash with cold water (2x) to remove inorganic salts.

  • Purification: Recrystallize from hot Ethanol/Water (3:1).

Protocol B: Continuous Flow Synthesis (Advanced)

Recommended for multi-gram to kilogram production. Based on intensified process windows (high T/P).

Flow Reactor Configuration
  • Feeds: Two HPLC pumps.

  • Mixer: T-mixer or Static Mixer (PEEK or Hastelloy).

  • Reactor: PFA or Hastelloy coil (10–20 mL volume).

  • Pressure: Back Pressure Regulator (BPR) set to 15–20 bar .

FlowProcess FeedA Feed A: Ketone in EtOAc Mixer T-Mixer (High Shear) FeedA->Mixer Flow: 1.0 mL/min FeedB Feed B: KCN + (NH4)2CO3 in Water FeedB->Mixer Flow: 1.0 mL/min Reactor Coil Reactor 120°C | 30 min Mixer->Reactor Biphasic Segmented Flow BPR BPR (20 bar) Reactor->BPR Quench Collection Vessel (Vented to Scrubber) BPR->Quench

Figure 2: Continuous flow setup for intensified Bucherer-Bergs synthesis.

Procedure
  • Solution Preparation:

    • Feed A (Organic): 0.5 M Dihydro-2H-pyran-3(4H)-one in Ethyl Acetate (EtOAc).

    • Feed B (Aqueous): 1.0 M KCN + 2.0 M (NH4)2CO3 in Water.[4]

  • System Priming: Flush system with solvent mixture (EtOAc/Water) at intended flow rates.

  • Conditions:

    • Reactor Temperature: 120°C (Superheated).

    • System Pressure: 20 bar (Keeps CO2 and NH3 in solution).

    • Residence Time: 30 minutes .

  • Execution: Start pumping reagents. The biphasic flow ensures rapid mass transfer.

  • Collection: The output stream is collected in a vessel.

  • Workup:

    • Separate the phases (if product partitions). Usually, the hydantoin precipitates upon cooling or concentration.

    • Acidify the aqueous phase/suspension to pH 2 to complete precipitation.

    • Filter and wash as in Batch Method.

QC and Characterization

Target: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (C8H12N2O3)

  • MW: 170.17 g/mol

  • Appearance: White crystalline solid.

  • Melting Point: 215–218°C (Decomposes).

  • Solubility: Soluble in DMSO, warm Ethanol. Poorly soluble in Water, DCM.[5]

Spectroscopic Data (Expected):

  • 1H NMR (DMSO-d6): δ 10.6 (s, 1H, NH), 8.5 (s, 1H, NH), 3.8–3.5 (m, 4H, -CH2-O-CH2-), 1.8–1.5 (m, 4H, aliphatic ring protons). Note: Splitting pattern will differ slightly between 7-oxa and 8-oxa isomers.

  • IR (ATR): 3200 cm⁻¹ (N-H stretch), 1770, 1720 cm⁻¹ (Hydantoin C=O).

Safety Protocol: Cyanide Destruction

MANDATORY FOR ALL SCALES. Never dispose of cyanide waste down the drain without treatment.

  • Collection: Collect all mother liquors and washings in a dedicated "Cyanide Waste" carboy.

  • pH Adjustment: Adjust pH of the waste to > 11 using NaOH pellets or 50% NaOH solution. Cyanide gas is generated if pH drops below 9.

  • Oxidation (Bleach Method):

    • Slowly add Sodium Hypochlorite (10–15% NaOCl) while stirring.

    • Maintain Temperature < 50°C (Reaction is exothermic).

    • Reaction:

      
      
      
    • Allow to stand for 12 hours.

  • Verification: Test a small aliquot with Potassium Iodide-Starch paper (should turn blue, indicating excess oxidant) or use a specific Cyanide test strip (Merckoquant).

  • Disposal: Once cyanide is confirmed destroyed (< 1 ppm), neutralize pH to 7 and dispose of according to local hazardous waste regulations.

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

  • Continuous Flow Protocol (Primary Basis)

    • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O.[6] "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Synlett, 2016, 27(01), 83–87.[3] Link

  • Cyanide Safety & Destruction

    • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Link

  • Spirohydantoin Derivatives in Drug Discovery

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

Sources

Application Note: Functionalization of the N-position in 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

[1][2][3][4]

Abstract & Strategic Significance

The 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione scaffold represents a privileged substructure in medicinal chemistry, merging the metabolic stability of the hydantoin core with the physicochemical advantages of the tetrahydropyran ring. Unlike its carbocyclic analog (spiro[4.5]decane), the inclusion of the 7-oxa ether oxygen lowers logP (enhancing solubility) and introduces a hydrogen-bond acceptor vector that can interact with solvent-exposed regions of target proteins, such as Aldose Reductase or MMPs.

Critical Structural Insight: The specific "7-Oxa" designation implies the spiro-fusion occurs at the C3-position of the tetrahydropyran ring (derived from dihydro-2H-pyran-3(4H)-one). Unlike the symmetric 8-Oxa isomer (derived from 4-pyranone), the 7-Oxa scaffold is chiral at the spiro-carbon (C5), creating distinct enantiomeric vectors for drug design.

This guide provides high-fidelity protocols for the regioselective functionalization of the two non-equivalent nitrogen atoms:

  • N3 (Imide Nitrogen): The kinetic and thermodynamic first point of attack (

    
    ).
    
  • N1 (Amide Nitrogen): Sterically hindered by the spiro-quaternary center and significantly less acidic (

    
    ).
    

Chemical Analysis & Regioselectivity Logic

The Acidity Differential

The reactivity profile is dictated by the electronic environment of the hydantoin ring.

  • N3-H (Imide): Flanked by two carbonyls (C2 and C4). The negative charge of the conjugate base is delocalized over both oxygens. It is readily deprotonated by weak bases (Carbonates, DBU).

  • N1-H (Amide): Flanked by the C2 carbonyl and the quaternary spiro-carbon (C5). The steric bulk of the tetrahydropyran ring at C5 severely impedes nucleophilic attack, making N1-alkylation a synthetic challenge requiring specific "masking" strategies or de novo synthesis.

Decision Matrix: Which Protocol?
Target PositionReagent ClassRecommended StrategyKey Challenge
N3 (Imide) Alkyl Halides, EpoxidesProtocol A: Mild Base (

)
Over-alkylation (rare), Hydrolysis
N3 (Imide) Aryl Boronic AcidsProtocol B: Chan-Lam CouplingCopper toxicity, reaction time
N1 (Amide) Alkyl HalidesProtocol C: Protection/DeprotectionSteric hindrance at C5; requires N3 block

Experimental Protocols

Protocol A: Regioselective N3-Alkylation (Standard Library Generation)

Use this protocol for rapid diversification of the imide position.

Mechanism:

Materials:

  • Substrate: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: DMF (anhydrous) or Acetone (for highly reactive halides)

  • Temperature:

    
     to 
    
    

Step-by-Step Workflow:

  • Dissolution: In a sealed vial, dissolve the spirohydantoin (100 mg, 0.59 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add

    
     (163 mg, 1.18 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the N3-anion (often observed as a suspension change).
    
  • Addition: Add the Alkyl Halide (0.65 mmol) dropwise.

  • Reaction: Stir at

    
     for 4–12 hours. Monitor by LC-MS (Target Mass = M + R - H).
    
    • Checkpoint: If reaction is sluggish (e.g., with secondary halides), add KI (0.1 equiv) as a catalyst (Finkelstein condition).

  • Work-up: Dilute with EtOAc (20 mL), wash with water (

    
     mL) and brine (
    
    
    mL) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation:

  • NMR Signature: Disappearance of the broad N3-H singlet (

    
     ppm). N1-H singlet (
    
    
    ppm) remains intact.
Protocol B: Copper-Promoted N3-Arylation (Chan-Lam Coupling)

Use this protocol to introduce aromatic rings directly onto N3.

Materials:

  • Substrate: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

  • Reagent: Aryl Boronic Acid (2.0 equiv)

  • Catalyst:

    
     (1.0 equiv)
    
  • Ligand/Base: Pyridine (2.0 equiv) or TEA

  • Oxidant: Compressed Air or

    
     balloon
    
  • Solvent: DCM or DCM/DMF (4:1)

Step-by-Step Workflow:

  • Charge a flask with spirohydantoin (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and

    
     (1.0 equiv).
    
  • Add DCM (0.1 M concentration) and Pyridine (2.0 equiv).

  • Add 4Å Molecular Sieves (powdered) to sequester water.

  • Stir vigorously open to air (or under an

    
     balloon) at RT for 24–48 hours.
    
    • Note: The reaction mixture usually turns from blue/green to dark green/brown.

  • Filter through a Celite pad to remove copper salts.

  • Purify via silica gel chromatography.

Protocol C: Accessing the "Hidden" N1 Position (The Protection Strategy)

Direct alkylation of N1 is chemically inefficient due to the C5-spiro steric clash. The most robust route is N3-protection followed by forced N1-alkylation.

Phase 1: N3-Protection (PMB Group)

  • React spirohydantoin with p-Methoxybenzyl chloride (PMB-Cl) using Protocol A conditions (

    
    , DMF).
    
  • Isolate the 3-PMB-7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione .

Phase 2: N1-Alkylation (The Critical Step)

  • Reagents: 3-PMB-spirohydantoin (1.0 equiv), NaH (60% in oil, 1.5 equiv), Alkyl Halide (2.0 equiv).

  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Cool solution of 3-PMB-intermediate in THF to

      
      .
      
    • Add NaH carefully. Evolution of

      
       gas confirms deprotonation of the hindered N1.
      
    • Stir for 30 mins at

      
      , then warm to RT for 30 mins.
      
    • Add Alkyl Halide (excess is required due to steric hindrance).

    • Heat: Reflux (THF) or

      
       (DMF) for 12–24 hours.
      
    • Troubleshooting: If conversion is low (<20%), add 18-Crown-6 (1.0 equiv) to sequester sodium and create a "naked" anion.

Phase 3: Deprotection

  • Treat the N1-alkyl-N3-PMB intermediate with Ceric Ammonium Nitrate (CAN) in MeCN/Water or TFA at reflux (for PMB removal).

  • Isolate the final 1-Alkyl-7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione .

Visualization of Reaction Logic

The following diagram illustrates the divergent pathways for functionalizing the scaffold.

GStart7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dioneN3_PathPath A: N3-Functionalization(Kinetic/Thermodynamic)Start->N3_PathWeak Base (K2CO3)R-X, DMF, 50°CN1_PathPath B: N1-Functionalization(Sterically Hindered)Start->N1_PathDirect alkylation failsdue to C5 stericsIntermediate_Prot3-PMB-ProtectedIntermediateStart->Intermediate_Prot1. PMB-Cl, K2CO3 (Protect N3)Prod_N33-Substituted Product(Major)N3_Path->Prod_N3Prod_N1_Prot1-Alkyl-3-PMBSpeciesIntermediate_Prot->Prod_N1_Prot2. NaH, R-X, Heat(Forcing Conditions)Prod_N11-Substituted Product(Final)Prod_N1_Prot->Prod_N13. CAN or TFA(Deprotection)

Caption: Decision tree for regioselective alkylation. Path A (Green) yields N3 products directly. Path B (Yellow) requires a protection-deprotection sequence to access the hindered N1 position.

Troubleshooting & Optimization Guide

ObservationDiagnosisRemediation
Low Conversion (N3 Alkylation) Poor nucleophilicity or chloride LGSwitch to Alkyl Bromide or Iodide. Add catalytic KI (Finkelstein). Increase Temp to

.
O-Alkylation Products "Hard" electrophile interactionAvoid using Silver salts (

). Stick to

in DMF. Avoid highly oxygenated electrophiles (e.g., chloromethyl ethers) unless O-alkylation is desired.
Ring Hydrolysis Base concentration too high/wetEnsure DMF is anhydrous. Hydantoins can hydrolyze to hydantoic acids (ureido acids) in aqueous base at high temp.
N1 Alkylation Failure Steric shielding by Pyran ringUse microwave irradiation (

, 30 min). Ensure N3 is fully protected (PMB or SEM).

References

  • Spirohydantoin Synthesis & Properties

    • Mio, S., et al. (1991). "Synthetic studies on hydantoin derivatives." Tetrahedron, 47(12), 2111-2120. Link

  • Regioselectivity in Hydantoins

    • Meusel, M., & Gütschow, M. (2004). "Recent developments in hydantoin chemistry." Organic Preparations and Procedures International, 36(5), 391-443. Link

  • N-Arylation Protocols (Chan-Lam)

    • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856. Link

  • Medicinal Chemistry of Spirohydantoins (Aldose Reductase)

    • Sarges, R., et al. (1988). "Spirohydantoin aldose reductase inhibitors." Journal of Medicinal Chemistry, 31(1), 230-243. Link

  • General N1-Alkylation Challenges

    • Lopez, C. A., & Trigo, G. G. (1985). "The chemistry of hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228. Link

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation.

Application Notes and Protocols: Synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative of significant interest in medicinal chemistry and drug development. The hydantoin moiety is a well-established pharmacophore present in a variety of therapeutic agents, exhibiting a wide range of biological activities including anticonvulsant, antiarrhythmic, and antitumor effects[1][2]. The spirocyclic nature of this particular compound, incorporating a tetrahydropyran ring, imparts a rigid three-dimensional structure that can be advantageous for specific receptor binding and improved pharmacokinetic properties. This application note provides a detailed protocol for the synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione through the Bucherer-Bergs reaction, a classic and efficient method for the preparation of 5,5-disubstituted hydantoins[3][4].

Reaction Principle: The Bucherer-Bergs Multicomponent Reaction

The Bucherer-Bergs reaction is a one-pot, multicomponent synthesis that combines a ketone (or an aldehyde), an alkali metal cyanide, and ammonium carbonate to form a hydantoin. The reaction proceeds through the initial formation of an aminonitrile intermediate, which then undergoes cyclization upon reaction with carbon dioxide (derived from ammonium carbonate) to yield the final hydantoin product. This method is particularly well-suited for the synthesis of spirohydantoins from cyclic ketones[3][4][5].

For the synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, the cyclic ketone precursor is tetrahydro-4H-pyran-4-one. The key reagents required for this transformation are:

  • Tetrahydro-4H-pyran-4-one: The ketone substrate that provides the spirocyclic framework.

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): The source of the nitrile group, which is essential for the formation of the aminonitrile intermediate.

  • Ammonium Carbonate ((NH₄)₂CO₃): Serves as a source of both ammonia and carbon dioxide, which are necessary for the formation of the hydantoin ring.

The overall reaction is typically carried out in a polar solvent, such as aqueous ethanol, at elevated temperatures to drive the reaction to completion[6].

Experimental Workflow

The synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione can be conceptually broken down into three key stages: formation of the aminonitrile intermediate, cyclization to the hydantoin, and finally, isolation and purification of the product.

Bucherer_Bergs_Workflow Start Starting Materials: - Tetrahydro-4H-pyran-4-one - KCN or NaCN - (NH₄)₂CO₃ Reaction Bucherer-Bergs Reaction (Aqueous Ethanol, Heat) Start->Reaction Mixing Workup Reaction Work-up: - Cooling - Acidification Reaction->Workup Completion Isolation Product Isolation: - Filtration - Washing Workup->Isolation Precipitation Purification Purification: - Recrystallization Isolation->Purification Crude Product Final 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Pure Product) Purification->Final Purified Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione . This spirohydantoin is synthesized via the Bucherer-Bergs multicomponent reaction using dihydro-2H-pyran-3(4H)-one (tetrahydropyran-3-one) as the starting ketone.

This guide is designed for drug development professionals and synthetic chemists. It moves beyond basic recipes to explain the thermodynamic and kinetic causalities that govern this specific heterocyclic cyclization, ensuring your protocols are robust, scalable, and self-validating.

Mechanistic Overview

The Bucherer-Bergs reaction involves the condensation of a ketone with potassium cyanide (KCN) and ammonium carbonate [(NH₄)₂CO₃] under aqueous or alcoholic conditions[1]. The transformation is a cascade reaction: it proceeds via a cyanohydrin intermediate, which reacts with ammonia to yield an aminonitrile. Subsequent nucleophilic addition to carbon dioxide forms a cyano-carbamic acid, which undergoes intramolecular cyclization and rearrangement to the final hydantoin[2].

Mechanistic pathway of Bucherer-Bergs spirohydantoin synthesis.

Quantitative Yield Optimization Data

Historical data demonstrates that standard open-flask conditions often result in poor yields due to the escape of volatile intermediates. Summarized below is the quantitative impact of varying reaction parameters on the yield of spirohydantoins[3].

Reaction ConditionKetone : KCN : (NH₄)₂CO₃Temperature & VesselTimeIsolated Yield (%)Mechanistic Causality
Standard Aqueous1 : 1.5 : 260°C, Open flask24h15 - 25%Massive loss of NH₃/CO₂ gas; reaction stalls at aminonitrile.
Extended Time1 : 1.5 : 260°C, Open flask90h35 - 45%Slow conversion; noticeable starting material degradation.
Optimized Sealed 1 : 2 : 3 90°C, Sealed tube 16h 88 - 94% Full retention of volatile gases drives the thermodynamic cyclization.
Co-solvent (EtOH)1 : 2 : 3110°C, Sealed tube12h92 - 96%Enhanced solubility of the tetrahydropyranone and intermediates.
Self-Validating Standard Operating Procedure (SOP)

To ensure reproducibility, this protocol integrates real-time validation checkpoints.

Reagents: Dihydro-2H-pyran-3(4H)-one (1.0 eq), KCN (2.0 eq), (NH₄)₂CO₃ (3.0 eq), 50% Aqueous Ethanol. Safety Note: KCN is highly toxic. All steps, especially acidification, must be performed in a dedicated fume hood with proper HCN scrubbing protocols.

  • Substrate Dissolution: Dissolve dihydro-2H-pyran-3(4H)-one in 50% aqueous ethanol (0.5 M concentration).

  • Buffer Activation: Add (NH₄)₂CO₃ and stir for 15 minutes.

    • Validation Checkpoint 1: Test the solution with pH paper. It must read between pH 8.0 and 9.0. Strongly alkaline conditions will degrade the cyanide, while acidic conditions prevent cyanohydrin formation[1].

  • Cyanide Addition: Carefully add KCN in one portion.

  • Sealed Thermal Cyclization: Seal the reaction vessel tightly (use a pressure-rated tube or autoclave) and heat to 90°C for 16 hours.

    • Validation Checkpoint 2: Upon cooling, a slight positive pressure should be released when opening the vessel, confirming that the critical CO₂ and NH₃ gases were successfully retained[3].

  • Reaction Monitoring:

    • Validation Checkpoint 3: Perform TLC (EtOAc:Hexane 1:1, KMnO₄ stain). The starting ketone (R_f ~0.6) should be completely consumed, replaced by a highly polar baseline spot corresponding to the spirohydantoin.

  • Acidic Precipitation: Cool the mixture to 4°C. Slowly add 6M HCl dropwise until the pH reaches 2.0.

    • Validation Checkpoint 4: A white crystalline precipitate of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione will immediately form as the hydantoin ring is protonated and becomes insoluble in cold water.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under a vacuum.

Troubleshooting & FAQs

Q1: My reaction is yielding very little product, and LC-MS shows a mass corresponding to the aminonitrile intermediate. How do I drive the reaction to completion? A: The reaction is stalling because the aminonitrile requires carbon dioxide to form the cyano-carbamic acid[2]. Ammonium carbonate acts as the source of both NH₃ and CO₂. If you are running the reaction in an open flask or under a standard reflux condenser, the CO₂ gas is escaping before it can be captured by the aminonitrile. Solution: You must run this reaction in a sealed, pressure-rated vessel. Heating a closed vessel to 90–110°C retains the volatile components, which has been proven to increase yields from <10% to >90%[3].

Q2: I am recovering unreacted dihydro-2H-pyran-3(4H)-one. Should I increase the KCN equivalents? A: Do not arbitrarily increase KCN, as excess cyanide can lead to over-alkylation side products[1]. Unreacted ketone is usually a symptom of improper pH control. The formation of the initial cyanohydrin is highly pH-dependent. If the pH drops below 8, the equilibrium shifts away from the cyanohydrin. Solution: Ensure you are using fresh, high-quality ammonium carbonate, which acts as a critical buffer. If your ammonium carbonate has degraded over time (smells faintly of ammonia in the bottle), it will fail to maintain the optimal pH of 8.5.

Q3: During the acidic workup (Step 6), I am not getting a clean precipitate. The solution remains cloudy. What is the issue? A: The introduction of the oxygen atom in the 6-membered ring (7-oxa substitution) makes 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione significantly more hydrophilic than standard carbocyclic spirohydantoins. It may remain partially dissolved even in cold acidic water. Solution: If precipitation is poor, saturate the aqueous layer with NaCl (salting out) and extract multiple times with Ethyl Acetate. Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure to isolate the product.

Q4: My reaction is proceeding very slowly. Are there ways to accelerate it without risking decomposition? A: Yes. Sterically hindered or electronically deactivated ketones often suffer from slow kinetics in this multicomponent reaction. Solution: Employing ultrasonication or utilizing a microwave reactor can dramatically reduce reaction times from 16 hours down to 30–60 minutes by improving localized heating and mass transfer[2].

Diagnostic decision tree for resolving low reaction yields.

References
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC, N
  • Bucherer-Bergs Reaction, Alfa Chemistry.
  • Technical Support Center: Bucherer-Bergs Hydantoin Synthesis, Benchchem.

Sources

🛠️ Technical Support Center: Purification Challenges of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with highly polar spiro-hydantoin scaffolds.

Synthesizing 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione via the Bucherer-Bergs multicomponent reaction presents unique isolation challenges[1]. Unlike standard lipophilic carbocyclic hydantoins, the introduction of the 7-oxa (ether) linkage drastically alters the molecule's physicochemical profile[2]. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Process Visualization: The Purification Workflow

The following workflow illustrates the optimized path from the crude Bucherer-Bergs reaction mixture to the analytically pure spiro-hydantoin, specifically engineered to circumvent the hydrophilicity of the oxa-ring.

PurificationWorkflow N1 Tetrahydro-4H-pyran-3-one + KCN + (NH4)2CO3 N2 Bucherer-Bergs Reaction (50% Aqueous EtOH, 60-80°C) N1->N2 Reagents N3 Crude Aqueous Mixture (Product + Inorganic Salts) N2->N3 10-24h N4 Acidification (pH 2-3) & Volatile Evaporation N3->N4 Quench N5 Lyophilization or Continuous Extraction N4->N5 Isolate N6 Anhydrous Trituration (Removes KCl / NH4Cl) N5->N6 Crude solid N7 Pure 7-Oxa-1,3-diazaspiro [4.5]decane-2,4-dione N6->N7 Polish

Caption: Workflow for the synthesis and targeted purification of 7-oxa-spiro hydantoins.

Diagnostic FAQs & Troubleshooting

Q1: After acidification with HCl, my product does not precipitate. Why, and how do I recover it?

Causality: Standard hydantoins precipitate when the solution is acidified to pH 2–3 because the neutral hydantoin core is highly lipophilic. However, the 7-oxa ether linkage in your target molecule significantly increases its Topological Polar Surface Area (TPSA). The oxygen atom acts as a potent hydrogen bond acceptor, creating a tight hydration shell that keeps the molecule completely solvated in the aqueous phase, even when fully protonated. Resolution: Do not attempt to force precipitation by adding more water or cooling. Instead, evaporate the reaction mixture to complete dryness (or lyophilize it). Once you have a dry matrix of product and inorganic salts, perform a targeted extraction using anhydrous organic solvents (see Protocol Phase 2).

Q2: My reaction stalls, and LC-MS shows a mass corresponding to the aminonitrile intermediate. How do I force cyclization?

Causality: The Bucherer-Bergs reaction is a cascade: cyanohydrin → aminonitrile → cyano-carbamic acid → 5-imino-oxazolidin-2-one → hydantoin[3]. The spiro-carbon introduces severe steric hindrance, increasing the activation energy required for the final intramolecular cyclization. Furthermore, the intermediate steps rely on dissolved CO₂ (generated from ammonium carbonate). If the reaction is run in an open flask or standard reflux condenser, CO₂ and NH₃ escape, stalling the thermodynamic equilibrium[1]. Resolution: Conduct the reaction in a sealed pressure vessel (e.g., a heavy-walled glass tube or Hastelloy reactor) at 80–120 °C[4]. This traps the volatile gases, shifting the equilibrium entirely toward the final spiro-hydantoin.

Q3: My NMR shows significant contamination with inorganic salts (e.g., NH₄Cl, KCl). How do I separate them from a highly polar product?

Causality: Because the 7-oxa-spiro hydantoin cannot be isolated via simple aqueous filtration, evaporating the aqueous phase forces the product to co-crystallize with the salts generated during the quench (excess KCN + HCl → KCl + HCN↑; NH₄⁺ + Cl⁻ → NH₄Cl). Resolution: Exploit differential solubility. The spiro-hydantoin is moderately soluble in boiling absolute ethanol or anhydrous acetone, whereas KCl and NH₄Cl are practically insoluble in these solvents.

TroubleshootingTree T1 Issue: No Precipitate After Acidification T2 Check pH Level T1->T2 T3 pH > 3: Add more HCl T2->T3 Basic/Neutral T4 pH < 3: High Polarity Issue T2->T4 Acidic T5 Evaporate & Extract (EtOAc / THF) T4->T5 Resolve

Caption: Diagnostic decision tree for resolving precipitation failures during spiro-hydantoin isolation.

Quantitative Impurity Profiling

To ensure high-fidelity purification, you must track specific analytical signatures. Use the table below to identify and resolve common impurities associated with this specific scaffold.

Impurity ClassStructural OriginAnalytical SignatureTargeted Resolution Strategy
Inorganic Salts Excess reagents and quench byproducts (KCl, NH₄Cl).Broad ¹H NMR peak at ~7.0 ppm (NH₄⁺); High residue on ignition.Trituration of the crude lyophilized powder with hot anhydrous absolute ethanol.
Aminonitrile Stalled intermediate due to CO₂ loss or insufficient thermal energy[3].IR spectroscopy: Sharp peak at ~2200 cm⁻¹ (C≡N stretch).Resubject crude to 90°C in a sealed vessel with 1.5 eq (NH₄)₂CO₃[4].
Unreacted Ketone Incomplete conversion of tetrahydro-4H-pyran-3-one.¹³C NMR: Carbonyl resonance at ~210 ppm.Wash the crude solid with cold diethyl ether or hexanes (product is insoluble).
Ring-Opened Carbamic Acid Premature reaction termination or hydrolysis.LC-MS:[M+H]⁺ mass corresponding to +18 Da (water addition).Reflux in 6M HCl for 2 hours to force dehydrative cyclization.

Validated Experimental Protocols

This self-validating protocol is engineered specifically to overcome the high polarity of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.

Phase 1: Sealed-Vessel Bucherer-Bergs Synthesis
  • Reagent Loading: In a heavy-walled pressure vessel, dissolve tetrahydro-4H-pyran-3-one (1.0 eq) in a 50% aqueous ethanol solution. Add KCN (1.5 eq) and (NH₄)₂CO₃ (3.0 eq). Causality: Excess ammonium carbonate acts as both a reagent and a pH buffer (maintaining pH ~8-9), preventing the degradation of cyanide[3].

  • Thermal Cyclization: Seal the vessel securely and heat to 90 °C for 16 hours.

  • Validation Checkpoint: After cooling, sample 10 µL for LC-MS. You should observe the target mass [M+H]⁺ = 171.1. If the mass is 145.1 (aminonitrile), reseal and heat for an additional 8 hours.

Phase 2: Targeted Isolation & Desalting (The Crucial Step)
  • Acidic Quench: Transfer the mixture to a well-ventilated fume hood. Slowly add 6M HCl dropwise until the solution reaches pH 2.

    • Safety Causality: This step destroys unreacted KCN, releasing highly toxic HCN gas. It also protonates the hydantoin nitrogen (pKa ~9), ensuring the molecule is electronically neutral for isolation[3].

  • Water Removal: Do not attempt filtration. Transfer the acidified solution to a round-bottom flask and evaporate all volatile components (ethanol and water) under reduced pressure at 50 °C until a completely dry, white/yellowish solid matrix remains.

  • Anhydrous Trituration: Suspend the dry solid in boiling anhydrous absolute ethanol (10 mL per gram of crude). Stir vigorously for 15 minutes.

  • Validation Checkpoint: Filter the hot suspension. The inorganic salts (KCl, NH₄Cl) will remain on the filter paper. The highly polar 7-oxa-spiro hydantoin is dissolved in the hot ethanol filtrate. Spot the filtrate on a TLC plate (EtOAc:MeOH 9:1) and stain with KMnO₄ to confirm product presence.

Phase 3: Final Polish (Recrystallization)
  • Concentration: Concentrate the ethanol filtrate under reduced pressure to approximately 20% of its original volume.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight. The 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione will crystallize as fine white needles[1].

  • Validation Checkpoint: Filter the crystals and wash with ice-cold diethyl ether. Obtain a melting point and ¹H/¹³C NMR in DMSO-d₆ to confirm the absence of the 210 ppm ketone peak and the 7.0 ppm ammonium peak.

References

  • Source: PMC (National Institutes of Health)
  • Title: Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction Source: Thieme Connect URL
  • Title: Bucherer-Bergs Reaction Source: Alfa Chemistry URL
  • Title: US8618094B2 - Fused substituted aminopyrrolidine derivative Source: Google Patents URL

Sources

Technical Support Center: Advanced Synthesis of 7-Oxa Spiro-Hydantoins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of 7-oxa spiro-hydantoins (typically derived from 7-oxabicyclo[2.2.1]heptan-2-one scaffolds) presents a unique "perfect storm" of synthetic challenges. The oxygen bridge exerts a strong dipole effect while simultaneously blocking the endo face, and the bicyclic framework creates significant steric bulk around the carbonyl carbon.

This guide moves beyond standard textbook protocols to address the specific failure modes of the Bucherer-Bergs reaction in these hindered systems. We focus on thermodynamic control, solubility engineering, and alternative "back-door" synthetic routes.

Module 1: Diagnostic & Troubleshooting Flowchart

Before altering your protocol, identify the specific failure mode using this logic gate.

G Start Start: Reaction Stalled/Failed CheckTLC Check TLC/LCMS: Is Cyanohydrin present? Start->CheckTLC NoCyano No Intermediate: Nucleophilic Attack Failed CheckTLC->NoCyano No YesCyano Intermediate Exists: Cyclization Failed CheckTLC->YesCyano Yes Action1 Diagnosis: Kinetic Barrier Action: Increase Pressure/Ultrasound NoCyano->Action1 Steric Bulk High Action3 Diagnosis: Solubility/pH Action: Use Acetamide/Glycol NoCyano->Action3 Substrate Insoluble Action2 Diagnosis: Reversibility Issue Action: Switch to Strecker Protocol YesCyano->Action2 Product Unstable

Figure 1: Decision matrix for troubleshooting Bucherer-Bergs failures in hindered bicyclic ketones.

Module 2: The Bucherer-Bergs Protocol (Optimization)

The standard Bucherer-Bergs conditions (50% EtOH, (NH4)2CO3, KCN, 60°C) often fail for 7-oxa-2-ketones because the equilibrium favors the starting ketone over the sterically crowded cyanohydrin.

Q: The reaction remains clear, and I recover 90% starting material. What is happening?

A: You are facing a thermodynamic wall . The formation of the cyanohydrin intermediate is reversible. In hindered 7-oxa systems, the bulky bicyclic frame destabilizes the sp3 carbon (cyanohydrin) relative to the sp2 ketone. The Fix: You must drive the equilibrium using High-Pressure or Solvent Superheating .

Protocol A: The "Sealed Tube" Method (High Pressure)

Rationale: Ammonium carbonate decomposes to NH3 and CO2. In a sealed vessel, this generates autogenous pressure (10-15 bar), forcing the equilibrium toward the amine.

  • Vessel: Use a heavy-walled pressure tube (Ace Glass or similar) with a Teflon screw cap.

  • Stoichiometry:

    • Ketone: 1.0 equiv

    • KCN (or NaCN): 2.5 equiv (Excess is critical)

    • (NH4)2CO3: 4.0 - 6.0 equiv

  • Solvent: 1:1 Ethanol/Water. Crucial: If the ketone is lipophilic, add 10% DMSO to ensure the cyanide (aqueous phase) meets the ketone.

  • Execution:

    • Seal the tube.

    • Heat to 85–90°C (higher than standard 60°C) for 24–48 hours.

    • Safety Note: Blast shield required. Cyanide at high temp/pressure is hazardous.

  • Workup: Cool to 0°C. Acidify carefully with Conc. HCl to pH 2 (in a fume hood!). The hydantoin usually precipitates.

Q: My substrate is insoluble in EtOH/Water. Can I use THF?

A: Avoid pure THF; it suppresses the ionization of ammonium carbonate. The Fix: Use Acetamide or Ethylene Glycol as a co-solvent.

  • Acetamide Melt: Run the reaction in molten acetamide at 80°C. This acts as both solvent and ammonia source, significantly increasing the effective concentration of the nucleophile [1].

Module 3: Stereochemical Control (The "Exo" vs. "Endo" Trap)

Q: I obtained a product, but NMR suggests it's the wrong isomer. Which one is favored?

A: In 7-oxabicyclo[2.2.1]heptane systems, stereochemistry is governed by the "EJ Rule" (Edward-Jitrangsri) regarding thermodynamic vs. kinetic control [2].

FeatureBucherer-Bergs ReactionStrecker Synthesis
Control Type Thermodynamic Kinetic
Mechanism Reversible cyanohydrin formation allows equilibration to the most stable product.Irreversible addition of cyanide to the imine.
Favored Face Endo-Hydantoin (typically). The bulky hydantoin ring prefers the position away from the steric bulk of the bridge, even if it means placing the amino group in the more hindered endo position initially.Exo-Amino Nitrile . Cyanide attacks from the less hindered exo face (convex side).
7-Oxa Nuance The oxygen bridge creates a dipole that may repel the incoming cyanide/carbonate, further complicating the endo attack.

Visualizing the Conflict: The 7-oxa bridge blocks the top (endo) face.

  • Kinetic Attack (Strecker): Nucleophile hits the bottom (exo) face -> Product has exo-nitrile / endo-amino group.

  • Thermodynamic Product (Bucherer): The system equilibrates to minimize steric clash between the final hydantoin ring and the C1/C4 bridgeheads.

Troubleshooting Steps:

  • If you need the Kinetic Isomer: Stop using Bucherer-Bergs. Switch to a two-step Strecker synthesis (see Module 4).

  • If you need the Thermodynamic Isomer but got a mix: Increase reaction time (48h+) to allow full equilibration.

Module 4: The "Back Door" (Alternative Routes)

When the Bucherer-Bergs fails due to extreme steric hindrance (e.g., substituents at C1/C4), use the Strecker-Urea Route .

Protocol B: Two-Step Strecker-to-Hydantoin

Rationale: This separates the difficult C-C bond formation from the cyclization, allowing you to use stronger conditions for each.

Step 1: Strecker Reaction (Formation of Amino Nitrile)

  • Dissolve Ketone (1.0 equiv) in MeOH.

  • Add NH4Cl (2.0 equiv) and NaCN (2.0 equiv).

  • Add Methanolic Ammonia (7N, 2.0 equiv) to saturate.

  • Seal and heat to 60°C for 24h.

  • Result: This usually yields the Exo-Amino Nitrile (Kinetic product).

Step 2: Cyclization to Hydantoin

  • Dissolve the crude amino nitrile in DCM.

  • Add Potassium Cyanate (KCNO) (1.5 equiv) and Acetic Acid (excess).

    • Note: This forms the intermediate Urea.

  • Reflux in 10% HCl for 2 hours to cyclize the urea to the hydantoin.

Module 5: Mechanistic Visualization

Understanding where the reaction stops is key to fixing it.

Mechanism Ketone 7-Oxa Ketone (Steric Wall) Imine Imine Intermediate Ketone->Imine + NH3 Aminonitrile Amino Nitrile (Kinetic Product) Imine->Aminonitrile + HCN (Reversible!) Aminonitrile->Imine Steric Rejection Carbamate Carbamic Acid Aminonitrile->Carbamate + CO2 Hydantoin Spiro-Hydantoin (Thermodynamic) Carbamate->Hydantoin Cyclization

Figure 2: The Reversibility Trap. In hindered 7-oxa systems, the "Steric Rejection" pathway (red) is often faster than the forward reaction to Carbamate.

References

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[1] Link

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs and Strecker Reactions of Spiro-Hydantoins. Canadian Journal of Chemistry, 53(22), 3339–3350. Link

  • Sarges, R., et al. (1990).[2] Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones.[2] Journal of Medicinal Chemistry, 33(7), 1859–1865. Link

  • Montagne, C., & Shipman, M. (2006).[2] Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins. Synlett, 2006(14), 2203–2206. Link

Sources

Technical Support Center: Bucherer-Bergs Reaction for Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: BB-THP-001 Subject: Optimization, Troubleshooting, and Stereocontrol of Spiro-Hydantoin Synthesis

Executive Summary

The Bucherer-Bergs reaction is the industry standard for converting ketones into hydantoins (imidazolidine-2,4-diones).[1][2][3][4][5][6] When applied to tetrahydro-4H-pyran-4-one (THP-4-one) , the result is a spiro-hydantoin scaffold (e.g., 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione) widely used in medicinal chemistry as a conformationally restricted spacer or a peptidomimetic core.

While the reaction is robust, researchers often encounter issues with solubility (due to the polarity of the spiro-system), reaction stalling (due to carbonate decomposition), and stereocontrol in substituted systems. This guide addresses these specific failure points.

Part 1: Reaction Mechanism & Logic

To troubleshoot effectively, you must understand the "Thermodynamic Sink." Unlike the Strecker synthesis (which yields kinetic products), the Bucherer-Bergs reaction is reversible up to the final rearrangement. The reaction seeks the most thermodynamically stable product, which is critical for substituted THP rings.

BuchererBergs Ketone THP-4-one Cyanohydrin Cyanohydrin (Reversible) Ketone->Cyanohydrin + KCN, HCN Imine Imine Cyanohydrin->Imine - H2O Aminonitrile Aminonitrile (Reversible) Imine->Aminonitrile + NH3 Aminonitrile->Ketone Reversion (if CO2 low) Carbamic Carbamic Acid Intermediate Aminonitrile->Carbamic + CO2 Hydantoin Spiro-Hydantoin (Thermodynamic Sink) Carbamic->Hydantoin Cyclization & Rearrangement

Caption: The Bucherer-Bergs pathway.[1][2][3][4][5][6][7] Note the reversibility of the aminonitrile; without sufficient CO₂ pressure, the equilibrium retreats to the ketone.

Part 2: Troubleshooting Guide (Q&A)
Category A: Reaction Initiation & Kinetics

Q: My reaction mixture remains clear, and TLC shows only starting material after 4 hours. Is the catalyst dead? A: The Bucherer-Bergs reaction is not catalytic; it is stoichiometric. The most common culprit for a "stalled" reaction is ammonium carbonate decomposition .

  • The Cause:

    
     is unstable. If your bottle is old, it has likely degraded into ammonia gas (escaped) and ammonium bicarbonate/carbamate, altering the stoichiometry and pH.
    
  • The Fix:

    • Use fresh ammonium carbonate (translucent hard chunks, not white powder).

    • Pre-saturation: Dissolve the

      
       in water first to ensure CO₂ saturation before adding the ketone and cyanide.
      
    • Pressure: This reaction must be run in a sealed vessel (pressure tube or autoclave) to keep NH₃ and CO₂ in solution. Open reflux loses the essential volatile reagents.

Q: Why does the reaction turn dark brown/black? A: This is "HCN polymerization" or aldehyde/ketone polymerization (aldol-type side reactions) caused by high pH and insufficient CO₂ buffering.

  • The Fix: Ensure you are using a 50:50 Ethanol:Water mix. Pure ethanol reduces the solubility of the carbonate, leading to pH spikes. The carbonate acts as a buffer (pH ~8-9); if it's not dissolved, the cyanide makes the solution too basic, degrading the ketone.

Category B: Solubility & Isolation (The "Goo" Phase)

Q: I see product on LCMS, but I can't get it to precipitate. It's an oily residue. A: THP-spiro-hydantoins are significantly more polar than their carbocyclic (cyclohexane) counterparts due to the ether oxygen and the hydantoin ring.

  • The Cause: The product is water-soluble, especially in the basic reaction media.

  • The Fix (The "Salting Out" Protocol):

    • Concentrate: Remove the ethanol under reduced pressure.

    • Acidify: Carefully adjust the aqueous residue to pH 2–3 using conc. HCl. Caution: Do this in a fume hood; residual cyanide will generate HCN gas.

    • Precipitate: Cool to 0°C. If no solid forms, saturate the aqueous layer with NaCl (brine) to force the organic hydantoin out.

    • Rescue: If it still doesn't precipitate, do not use Diethyl Ether. Use 2-MeTHF or Ethyl Acetate/Isopropanol (3:1) for extraction.

Category C: Stereochemistry

Q: I am reacting a 2-substituted THP-4-one. Will I get the cis or trans hydantoin? A: You will predominantly get the thermodynamic product .

  • The Logic: The formation of the aminonitrile is reversible. Steric hindrance destabilizes the intermediate where the bulky hydantoin ring is axial. The equilibrium shifts until the hydantoin ring (or the amino group precursor) occupies the equatorial position.

  • Comparison:

    • Bucherer-Bergs: Gives the isomer with the hydantoin equatorial (Thermodynamic).

    • Strecker: Gives the isomer with the amino group axial (Kinetic), because the cyanide attacks from the less hindered equatorial face.

Part 3: Optimized Experimental Protocol

Standard Operating Procedure for THP-Spiro-Hydantoin Synthesis

ParameterSpecificationNotes
Stoichiometry 1.0 equiv Ketone : 2.0 equiv KCN : 4.0 equiv

Excess carbonate is vital for pressure.
Solvent Ethanol / Water (1:1 v/v)0.2 M concentration relative to ketone.
Temperature 60–70 °CDo not exceed 80°C to avoid HCN polymerization.
Time 12–24 HoursMonitor by LCMS (TLC is difficult due to polarity).
Vessel Sealed Pressure Tube CRITICAL. Do not use standard reflux.

Step-by-Step Workflow:

  • Dissolution: In a pressure tube, dissolve

    
     (4 equiv) in water.
    
  • Addition: Add Ethanol, followed by THP-4-one (1 equiv) and KCN (2 equiv).

  • Reaction: Seal the tube tightly. Heat to 65°C behind a blast shield. The mixture should become homogeneous.

  • Quench: Cool to room temperature. Carefully open the seal (venting NH₃).

  • Workup:

    • Concentrate to ~50% volume (remove EtOH).

    • Dilute with water.

    • Bleach Treatment: Add a small amount of bleach to the mother liquor after product isolation to quench residual cyanide.

    • Acidification: Acidify to pH 2 with 6N HCl. The spiro-hydantoin should precipitate as a white solid.

    • Purification: Recrystallize from Water/Ethanol (9:1).

Part 4: Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Type Identify Problem Type Start->Type LowYield Low Yield / No Reaction Type->LowYield Impure Oily / Impure Product Type->Impure CheckCarb Check (NH4)2CO3 Quality LowYield->CheckCarb pHCheck Check pH during Workup Impure->pHCheck CheckSeal Was vessel sealed? CheckCarb->CheckSeal Fresh/Chunks Action1 Replace Reagent & Pre-dissolve in H2O CheckCarb->Action1 Old/Powder Action2 Use Pressure Tube (Keep NH3/CO2 in) CheckSeal->Action2 Open Reflux Solubility Product is Water Soluble Action3 Continuous Extraction (EtOAc/iPrOH) Solubility->Action3 pHCheck->Solubility pH < 4 Action4 Acidify to pH 2 (Precipitate Hydantoin) pHCheck->Action4 pH > 4

Caption: Decision matrix for diagnosing common Bucherer-Bergs failures.

Part 5: Safety & Compliance (HSE)

WARNING: CYANIDE HAZARD

  • Engineering Controls: All weighing and handling of KCN must occur in a certified fume hood.

  • Acid Warning: Never add acid to the reaction mixture until the reaction is cooled and you are in a well-ventilated hood. Acid + Cyanide = Hydrogen Cyanide Gas (Fatal).

  • Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References
  • Bucherer, H. T., & Steiner, W. (1934).[8] Über die Synthese von Hydantoinen (I. Mitteil).[3][6] Journal für Praktische Chemie.

  • Ware, E. (1950).[6] The Chemistry of the Hydantoins.[1][2][3][4][5][6][7][8][9] Chemical Reviews, 46(3), 403–470.[6]

  • Munday, L. (1961). Amino-acids of the cyclohexane series. Part I. Journal of the Chemical Society, 4372-4379. (Establishes thermodynamic control in cyclic ketones).

  • Sarges, R., et al. (1990).[5] Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones.[5] Journal of Medicinal Chemistry, 33(7), 1859–1865. (Relevant for heterocyclic spiro-hydantoins).[5][7][10][11]

Sources

Technical Support Center: Synthesis & Optimization of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center for the synthesis and optimization of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. This spirocyclic compound is a privileged scaffold in medicinal chemistry, typically synthesized via the[1]. The reaction converts tetrahydro-4H-pyran-4-one into its corresponding spirohydantoin using a cyanide source (such as KCN or NaCN) and ammonium carbonate ((NH4)2CO3)[2].

Understanding the causality of the reaction mechanism is critical for troubleshooting and optimizing reaction times. The process is not a single concerted step but a thermodynamically controlled cascade:

  • Cyanohydrin Formation: Cyanide ions attack the starting ketone to form a hydroxynitrile[3].

  • Aminonitrile Formation: Ammonia (generated in situ from the ammonium carbonate) displaces the hydroxyl group via an SN2 mechanism[3].

  • Cyano-carbamic Acid & Cyclization: Nucleophilic addition of the newly formed amine to carbon dioxide (also from the carbonate) forms a cyano-carbamic acid, which undergoes intramolecular cyclization into a 5-imino-oxazolidin-2-one intermediate[3],[4].

  • Rearrangement: The intermediate undergoes an isocyanate-driven rearrangement to form the highly stable 5,5-disubstituted spirohydantoin[3],[4].

Reaction Pathway & Workflow Diagram

G Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN⁻ Reagents KCN + (NH4)2CO3 (Aqueous EtOH) Reagents->Cyanohydrin Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH₃ Carbamic Cyano-carbamic Acid Aminonitrile->Carbamic + CO₂ Oxazolidinone 5-imino-oxazolidin-2-one Carbamic->Oxazolidinone Intramolecular Cyclization Product 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Target Spirohydantoin) Oxazolidinone->Product Isocyanate Rearrangement

Bucherer-Bergs reaction mechanism for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione synthesis.

Standard Operating Procedure (SOP): Baseline Synthesis

This self-validating protocol ensures baseline reproducibility before attempting advanced time-optimization techniques.

Reagents & Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Potassium Cyanide (KCN) (2.0 eq)

  • Ammonium Carbonate ((NH4)2CO3) (2.0 eq)

  • Solvent: 50% Aqueous Ethanol (v/v)[4]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 mixture of DI water and absolute ethanol. Causality: Water is strictly required to dissolve the inorganic salts (KCN and (NH4)2CO3), while the ethanol solubilizes the organic ketone[2],[4].

  • Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer, dissolve (NH4)2CO3 and KCN in the solvent. Stir for 10 minutes to ensure complete dissolution. Self-Validation: Check the pH of the solution; it should naturally buffer to ~8.5[3].

  • Ketone Addition: Add tetrahydro-4H-pyran-4-one dropwise at room temperature to prevent localized thermal spikes.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C. In-Process Check: Monitor the disappearance of the ketone via TLC (Eluent: EtOAc/Hexane). Under open-reflux conditions, this typically requires 24-48 hours.

  • Workup & Precipitation: Cool the mixture to 0-5°C in an ice bath. Slowly acidify the mixture to pH 3 using 1M HCl. Causality: Acidification neutralizes residual ammonia, converts unreacted carbonate to CO2, and drastically reduces the solubility of the hydantoin, forcing it to precipitate out of the solution[3]. (CRITICAL SAFETY: Perform strictly in a fume hood as residual cyanide will generate toxic HCN gas upon acidification).

  • Isolation: Filter the white precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol/water to yield pure 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.

Reaction Time Optimization Matrix

Long reaction times (24+ hours) are the most common bottleneck in spirohydantoin synthesis. The table below summarizes quantitative data for accelerating the reaction time by manipulating temperature, pressure, and energy delivery mechanisms.

Optimization MethodTemp (°C)Solvent SystemMolar Ratio (Ketone:KCN:Carbonate)Vessel TypeReaction TimeExpected Yield (%)
Baseline Reflux 6050% EtOH1 : 2 : 2Open Flask24 - 48 h60 - 65
Sealed Pressure Vessel 11050% EtOH1 : 2 : 2Autoclave / Bomb10 - 12 h75 - 85
Microwave-Assisted (MAOS) 12050% EtOH1 : 1.5 : 3Sealed MW Vial15 - 30 min88 - 92
Continuous Flow 140H2O/MeOH1 : 1.5 : 3Flow Reactor5 - 10 min> 90

Troubleshooting Guides & FAQs

Q: Why is my reaction taking longer than 24 hours, and why is the yield so low? A: In a standard open-reflux setup, the heating process slowly drives off volatile intermediates—specifically ammonia (NH3) and carbon dioxide (CO2) generated from the ammonium carbonate[1]. Because the formation of the carbamic acid intermediate strictly requires CO2, its depletion shifts the equilibrium backward, stalling the reaction. Solution: Switch to a sealed pressure vessel (e.g., a steel bomb or heavy-walled sealed tube) and increase the temperature to 110°C. Retaining the volatile components in the liquid phase dramatically accelerates the cyclization step and boosts yields to >75%[1].

Q: I am observing a high amount of unreacted tetrahydro-4H-pyran-4-one. How can I push the conversion? A: The initial step—cyanohydrin formation—is highly pH-dependent. If the pH drops too low (acidic), cyanohydrin formation is hindered; if it rises too high (strongly alkaline), the cyanide degrades[3]. Solution: Ensure your (NH4)2CO3 is fresh. Ammonium carbonate is unstable in air and degrades into ammonium bicarbonate and ammonia over time[5]. A degraded batch will fail to buffer the reaction at the optimal pH of ~8-9[3]. Use a fresh, sealed batch of (NH4)2CO3 and maintain at least a 1:2 molar ratio of ketone to carbonate.

Q: Can I reduce the equivalents of KCN to minimize toxicity risks? A: Yes, but only if you change the reactor type. In an open flask, excess KCN (2.0 eq) is often used to compensate for HCN loss during extended heating. If you transition to a Microwave-Assisted Organic Synthesis (MAOS) platform or a sealed vessel, you can safely reduce the KCN to 1.2 - 1.5 equivalents while simultaneously cutting the reaction time down to 15-30 minutes.

Q: What is the safest and most effective way to quench the reaction before disposal? A: Never dispose of the filtrate directly, as it contains unreacted cyanide. Solution: Treat the aqueous filtrate with an excess of sodium hypochlorite (household bleach) or 30% hydrogen peroxide at a pH > 10. This oxidizes the highly toxic cyanide (CN⁻) into significantly less toxic cyanate (OCN⁻). Stir the quenching mixture for at least 2 hours before neutralizing and disposing of the waste according to your institutional EHS guidelines.

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.[Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction.[Link]

Sources

Technical Support Center: Troubleshooting NMR Solubility for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals facing solubility and spectral resolution challenges when characterizing 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione via Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound is a spirohydantoin derivative featuring a tetrahydropyran-like ring fused to a hydantoin core[1]. While highly valuable in medicinal chemistry, its structural motifs present specific physicochemical hurdles during routine analytical workflows.

PART 1: Frequently Asked Questions (FAQs)

Q: Why is my sample of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione completely insoluble in CDCl₃, even after prolonged sonication? A: The insolubility is a direct consequence of the hydantoin core. The 1,3-diaza-2,4-dione ring contains two strong hydrogen-bond donors (the N-H groups) and two hydrogen-bond acceptors (the C=O groups). In the solid state, these form a highly stable, tightly packed intermolecular hydrogen-bonding network (often assembling into dimeric ribbons). Non-polar or weakly polar solvents like chloroform-d (CDCl₃) lack the dielectric strength and hydrogen-bonding capacity to outcompete these intermolecular forces, leaving the crystal lattice intact[2].

Q: What is the recommended NMR solvent for this compound? A: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the gold standard for spirohydantoins[2]. The highly polarized S=O bond acts as a potent hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen bonds between the hydantoin molecules and solvating the monomer. When using DMSO-d₆, be aware that the residual solvent pentet appears at 2.50 ppm (¹H) and 39.52 ppm (¹³C), while the residual water (HDO) peak typically appears at 3.30 ppm[3].

Q: I dissolved my sample in DMSO-d₆, but the N-H protons are missing or extremely broad. How can I fix this? A: Missing or broad N-H signals in DMSO-d₆ are usually caused by rapid chemical exchange catalyzed by trace amounts of water or acidic/basic impurities. To resolve this:

  • Ensure your DMSO-d₆ is strictly anhydrous (stored over activated molecular sieves).

  • Dry your compound thoroughly under high vacuum to remove residual moisture. If the HDO peak at 3.30 ppm is unusually large, water is likely the culprit driving the proton exchange[4].

Q: DMSO-d₆ is too viscous, resulting in broad peaks and poor resolution. Are there alternative strategies? A: Yes. You can either perform Variable Temperature (VT) NMR at 40–50 °C to lower the viscosity of the DMSO-d₆, or use a mixed solvent system (e.g., 4:1 CDCl₃:MeOD-d₄). In the mixed system, the deuterated methanol acts as a hydrogen-bond disruptor while the chloroform maintains a lower overall viscosity for sharper lines.

PART 2: Experimental Protocols

Protocol A: Standard Sample Preparation & VT-NMR Optimization

Expertise & Causality: Heating the sample reduces solvent viscosity, which increases the tumbling rate of the molecules in solution. This averages out anisotropic interactions and sharpens the NMR lines (increasing the


 relaxation time).
Self-Validating Check: Monitor the spectrometer's lock signal. If the lock level fluctuates or drops upon cooling the probe back to room temperature, the sample is precipitating out of solution, confirming that elevated temperature is strictly required for this concentration.
  • Weighing : Transfer 5–10 mg of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione into a clean, dry glass vial.

  • Solvation : Add 0.6 mL of anhydrous DMSO-d₆.

  • Agitation : Sonicate the vial for 2–3 minutes at room temperature. The solution must become optically clear.

  • Transfer : Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition : Insert the sample into the spectrometer. If the baseline is noisy or peaks are broad at 298 K, increase the probe temperature to 313 K (40 °C). Allow exactly 5 minutes for thermal equilibration before tuning, matching, and shimming the probe.

Protocol B: Ex-Situ Derivatization (N-Methylation) for CDCl₃ Compatibility

Expertise & Causality: If structural elucidation of the spiro-core is the primary goal and DMSO-d₆ cannot be used (e.g., due to overlapping solvent peaks in 2D NMR), replacing the N-H protons with N-CH₃ groups permanently destroys the hydrogen-bonding network. This renders the molecule highly soluble in CDCl₃. Self-Validating Check: Dissolve the resulting residue in 0.6 mL of CDCl₃. The appearance of sharp N-CH₃ singlets (~2.8–3.2 ppm) and the complete disappearance of broad N-H signals confirm successful derivatization and solvation.

  • Reaction : Dissolve 20 mg of the compound in 1 mL of anhydrous DMF. Add 2.5 equivalents of anhydrous K₂CO₃ and 2.5 equivalents of iodomethane (MeI).

  • Stirring : Stir the suspension at room temperature for 4 hours.

  • Workup : Quench with 2 mL of distilled water, extract the aqueous layer with ethyl acetate (3 × 2 mL), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Acquisition : Dissolve the dry, derivatized compound in CDCl₃ and acquire the spectrum.

PART 3: Data Presentation

Table 1: Comparison of NMR Solvents for Spirohydantoin Characterization [3],[4]

NMR SolventSolvation MechanismResidual ¹H Peak (ppm)Residual ¹³C Peak (ppm)HDO Peak (ppm)Suitability for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
CDCl₃ Non-polar / Weak dipole7.26 (s)77.16 (t)1.56Poor. Cannot break hydantoin H-bond dimers.
DMSO-d₆ Strong H-bond acceptor2.50 (p)39.52 (sep)3.30Excellent. Disrupts lattice; highly recommended.
MeOD-d₄ H-bond donor & acceptor3.31 (p)49.00 (sep)4.87Moderate. Good solubility, but N-H protons will exchange and disappear.
CDCl₃:MeOD-d₄ (4:1) Mixed disruption/viscosityMultipleMultipleVariableGood. Low viscosity yields sharp peaks; N-H protons will still exchange.

PART 4: Visualization

The following decision tree maps out the logical troubleshooting steps for preparing an NMR sample of this specific spirohydantoin.

NMR_Troubleshooting Start Sample: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione SolventCheck Does it dissolve in CDCl3? Start->SolventCheck Yes1 Proceed to NMR Acquisition SolventCheck->Yes1 Yes No1 Strong H-bonding present. Switch to DMSO-d6 SolventCheck->No1 No DMSO_Check Does it dissolve in DMSO-d6 at RT? No1->DMSO_Check No2 Heat to 40-50 °C (VT-NMR) DMSO_Check->No2 No Yes2 Check NH proton signals DMSO_Check->Yes2 Yes No2->Yes2 Dissolves NH_Check Are NH signals broad/missing? Yes2->NH_Check NH_Check->Yes1 No Yes3 Use anhydrous DMSO-d6 Dry sample thoroughly NH_Check->Yes3 Yes

Caption: Troubleshooting workflow for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione NMR sample preparation.

References

  • [1] US8618094B2 - Fused substituted aminopyrrolidine derivative. Google Patents. Available at:

  • [2] Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. SRCE. Available at:

  • [3] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. University of Illinois. Available at:

  • [4] Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. CaltechAUTHORS. Available at:

Sources

Minimizing byproducts in the synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproducts and optimize your synthetic route to this valuable spirohydantoin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione?

The most prevalent and efficient method for the synthesis of this spirohydantoin is the Bucherer-Bergs reaction . This is a one-pot, multicomponent reaction that utilizes tetrahydro-4H-pyran-4-one as the starting ketone, with ammonium carbonate and a cyanide source, such as sodium cyanide or potassium cyanide.[1][2]

Q2: What are the primary intermediates in the Bucherer-Bergs synthesis of this compound?

The reaction proceeds through several key intermediates. Initially, the ketone (tetrahydro-4H-pyran-4-one) reacts with cyanide to form a cyanohydrin. This is followed by a reaction with ammonia (from ammonium carbonate) to produce an α-aminonitrile. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) and undergoes cyclization to form the final hydantoin product.[3]

Q3: I've seen different numbering for this compound's name. What is the correct IUPAC name?

The correct IUPAC name for this compound is 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione .[4][5] While other naming conventions may be encountered, this is the systematic and unambiguous identifier.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, this synthesis involves highly toxic materials. Cyanide salts (NaCN, KCN) are extremely hazardous and can be fatal if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also critical to have a cyanide poisoning antidote kit readily available and to be trained in its use. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

Troubleshooting Guide: Minimizing Byproducts

This section addresses specific issues that can arise during the synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, focusing on the formation of byproducts and offering solutions grounded in chemical principles.

Issue 1: Low Yield of the Desired Spirohydantoin

A low yield of the final product is a common issue that can often be traced back to several factors in the reaction setup and execution.

Probable Cause Underlying Chemical Principle Recommended Solution
Incomplete Reaction The reaction kinetics may be too slow at the chosen temperature, or the reaction time may be insufficient for the complete conversion of intermediates.Extend the reaction time and/or moderately increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The use of ultrasonication has also been reported to accelerate hydantoin formation.[2]
Suboptimal pH The Bucherer-Bergs reaction is pH-sensitive. If the pH is too low, the formation of the cyanohydrin intermediate is hindered. If it is too high, cyanide can be degraded. Ammonium carbonate typically acts as a buffer.Ensure that the ammonium carbonate used is of high quality and has not decomposed. The optimal pH range is generally between 8 and 10.
Poor Quality Reagents Ammonium carbonate can decompose over time into ammonia, carbon dioxide, and water, leading to incorrect stoichiometry. Cyanide salts can also degrade.Use fresh, high-quality reagents. It is advisable to use a new bottle of ammonium carbonate if there is any doubt about its quality.
Precipitation of Reactants The starting materials or intermediates may not be fully soluble in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.A common solvent system is a mixture of ethanol and water, which helps to dissolve both the organic ketone and the inorganic salts.[1] Adjusting the solvent ratio may improve solubility.
Issue 2: Presence of Significant Impurities in the Crude Product

The identification of byproducts is crucial for optimizing the reaction conditions and purification strategy.

Observed Impurity Probable Cause & Formation Mechanism Prevention & Purification
Unreacted Tetrahydro-4H-pyran-4-one Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.Prevention: Ensure an adequate excess of cyanide and ammonium carbonate, and allow the reaction to proceed to completion (monitor by TLC/HPLC). Purification: Tetrahydro-4H-pyran-4-one is generally more soluble in organic solvents than the hydantoin product. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water), where the ketone will remain in the mother liquor.[6] Column chromatography can also be effective.
α-ureido acid (Ring-Opened Hydantoin) Incomplete cyclization of the carbamic acid intermediate or hydrolysis of the hydantoin product during workup or purification. This can be a major byproduct in some Bucherer-Bergs reactions.[1]Prevention: Ensure the final cyclization step is complete by maintaining the reaction temperature for a sufficient duration. During workup, avoid prolonged exposure to strongly acidic or basic conditions that could promote hydrolysis. Purification: The carboxylic acid functionality of this byproduct makes it more polar than the desired hydantoin. It can be separated by column chromatography or by an acid-base extraction.
α-aminonitrile Incomplete reaction with carbon dioxide and subsequent cyclization. The α-aminonitrile is a key intermediate in the reaction pathway.[3]Prevention: Ensure an adequate supply of carbon dioxide from the ammonium carbonate. Running the reaction under a CO2 atmosphere (the Hoyer modification) can improve yields and reduce this byproduct.[2] Purification: The basicity of the amino group allows for separation from the neutral hydantoin via acid-base extraction or by using column chromatography with a mobile phase containing a small amount of a basic modifier like triethylamine.
Products of Pyran Ring-Opening The ether linkage in tetrahydro-4H-pyran-4-one can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.[7] This could lead to the formation of linear hydroxy acids or aldehydes.Prevention: Maintain moderate reaction temperatures and avoid harsh acidic or basic conditions during workup. Purification: These byproducts are typically more polar and often non-crystalline. They can be effectively removed by recrystallization of the desired spirohydantoin or by column chromatography.

Visualizing the Reaction Pathway and Byproduct Formation

The following diagram illustrates the intended synthetic route to 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione and the points at which key byproducts can form.

Synthesis_Byproducts Ketone Tetrahydro-4H-pyran-4-one Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN- Unreacted_Ketone Unreacted Starting Material Ketone->Unreacted_Ketone Incomplete Reaction Ring_Opened Pyran Ring-Opening Products Ketone->Ring_Opened Harsh Conditions Reagents KCN, (NH4)2CO3 Aminonitrile α-Aminonitrile Intermediate CarbamicAcid Carbamic Acid Intermediate Cyanohydrin->Aminonitrile + NH3 Aminonitrile->CarbamicAcid + CO2 Hydrolyzed_Aminonitrile Hydrolyzed Aminonitrile Aminonitrile->Hydrolyzed_Aminonitrile Hydrolysis Product 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione CarbamicAcid->Product - H2O (Cyclization) Ureido_Acid α-ureido acid (Incomplete Cyclization) CarbamicAcid->Ureido_Acid Hydrolysis

Caption: Reaction scheme for the synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione and the formation of common byproducts.

Experimental Protocols

Protocol 1: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine tetrahydro-4H-pyran-4-one (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The amount of solvent should be sufficient to create a stirrable slurry.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting ketone is consumed (typically several hours).

  • Workup:

    • Cool the reaction mixture to room temperature and then in an ice bath to promote precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]

  • Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry.
  • Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. ResearchGate. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI. Available at: [Link]

  • Bucherer–Bergs reaction. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. MJS. Available at: [Link]

  • 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. PubChem. Available at: [Link]

  • 1-Oxa-3,7-diazaspiro[4.5]decane-2,4-dione. PubChem. Available at: [Link]

  • 1,3-Diazaspiro[4.5]decane-2,4-dione. PubChem. Available at: [Link]

  • Bucherer-Bergs Reaction. Cambridge University Press.
  • Identity - ECHA CHEM. ECHA. Available at: [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PubMed. Available at: [Link]

  • Ring-opening of 4H-thiapyran-4-thiones. A synthesis of 6a-thiathiophthene. Journal of the Chemical Society D. Available at: [Link]

  • Method for purification of ketones. Google Patents.
  • SYNTHETIC APPROACHES TO THE 4H-PYRAN RING. Semantic Scholar. Available at: [Link]

  • 4H-Pyran-4-one, tetrahydro-. NIST WebBook. Available at: [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. Available at: [Link]

  • Purification and properties of an NADPH-dependent carbonyl reductase from human brain. Relationship to prostaglandin 9-ketoreductase and xenobiotic ketone reductase. PubMed. Available at: [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. Available at: [Link]

Sources

Technical Support Center: Stability Management of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SPIRO-HYD-004 Status: Resolved / Guide Published Topic: Thermal Degradation & Workup Optimization Applicable Compounds: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Tetrahydropyran-4-spirohydantoin) and related Bucherer-Bergs products.

Executive Summary

Users frequently report yield loss and purity degradation when isolating 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. While often mischaracterized as "thermal instability," the root cause is typically base-mediated hydrolysis accelerated by thermal stress during solvent removal. This guide provides a diagnostic workflow, a mechanistic explanation of the failure mode, and a self-validating protocol to ensure isolation integrity.

Diagnostic Workflow: Is Your Product Degraded?

Before attempting purification, confirm the state of your crude material using this decision tree.

DiagnosticTree Start Start: Crude Isolation Visual Visual Inspection: Is the solid white/crystalline? Start->Visual MeltingPoint Melting Point Check: Is MP > 215°C? Visual->MeltingPoint Yes NMR_Check 1H NMR (DMSO-d6): Check amide protons Visual->NMR_Check No (Sticky/Yellow) MeltingPoint->NMR_Check No (Broad/Low) Result_Good Status: INTACT Proceed to Recrystallization MeltingPoint->Result_Good Yes NMR_Check->Result_Good Two singlets (10.5 & 8.5 ppm) Result_Bad Status: DEGRADED Ring Opening (Hydantoic Acid) NMR_Check->Result_Bad Broad COOH peak or missing NH

Figure 1: Diagnostic decision tree for assessing spiro-hydantoin integrity.

Root Cause Analysis: The Chemistry of Failure

The molecule is a spiro-hydantoin . While the hydantoin ring is generally stable, it becomes susceptible to hydrolysis under specific conditions found in the Bucherer-Bergs reaction workup.

The Mechanism: Base-Promoted Ring Opening

The synthesis uses ammonium carbonate


, creating a basic environment (pH ~9).
  • The Error: If the reaction mixture is concentrated (rotovap) without prior acidification, the combination of Heat + Base + Water attacks the hydantoin ring.

  • The Result: The C4 carbonyl is attacked by hydroxide, cleaving the ring to form the corresponding hydantoic acid (ureido acid). This byproduct is highly water-soluble and difficult to crystallize, leading to "oiling out" or massive yield loss.

Degradation Pathway:

Intact Hydantoin:


 (Insoluble in water, High MP)


Hydantoic Acid:

(Soluble in water, Low MP)

Troubleshooting & FAQs

Q1: I see a "gum" instead of a precipitate after concentrating the reaction mixture. Why? A: You likely concentrated the alkaline mother liquor. As water is removed, the concentration of carbonate increases, raising the pH and boiling point, which forces the ring-opening hydrolysis.

  • Fix: Never concentrate the basic reaction mixture. Acidify first to neutralize the carbonate.

Q2: My NMR shows a broad peak at 12.0 ppm and loss of the distinct NH singlets. A: This confirms the formation of a carboxylic acid group (


) from ring opening. Your hydantoin has hydrolyzed to the hydantoic acid derivative.[1]

Q3: Can I dry the product in an oven at 100°C? A: Yes, if the product is pure and neutral. If the product is wet with residual acidic or basic mother liquor, heating will cause decomposition.

  • Recommendation: Dry under vacuum at 50°C to be safe.

Q4: What is the solubility profile for workup? A:

Solvent Solubility (25°C) Solubility (80°C)
Water Insoluble (Precipitates) Slightly Soluble
Ethanol Poor Soluble
DMSO Soluble Soluble

| Base (pH 10+) | Soluble (as salt) | Unstable |

Optimized Protocol: The Self-Validating Workup

This protocol incorporates "stop-gates" to prevent degradation.

Step 1: Reaction Termination
  • Context: Reaction typically runs with Ketone (1 eq), KCN (2 eq),

    
     (4 eq) in 50% EtOH/H2O at 60°C.
    
  • Action: Cool the reaction mixture to 0–5°C (Ice bath). Do not evaporate solvent yet.

Step 2: Acidification (CRITICAL STEP)
  • Action: Slowly add concentrated HCl (or 6M HCl) dropwise to the chilled mixture.

  • Target: Adjust pH to 2–3 .

  • Observation: Massive evolution of

    
     gas. A white precipitate should form immediately.
    
  • Why? Acidification destroys excess carbonate (preventing basic hydrolysis) and protonates the hydantoin, ensuring it is in its insoluble, neutral form.

Step 3: Isolation
  • Action: Stir the acidic slurry for 30 minutes at 0°C to ensure complete precipitation.

  • Filtration: Filter the solid via a Buchner funnel.

  • Wash: Wash the cake with cold water (3x) to remove residual salts and cyanide traces.

    • Validation: Check the pH of the filtrate wash. It should be neutral.

Step 4: Purification (Recrystallization)[2]
  • Solvent: Ethanol/Water (3:1 ratio).

  • Method:

    • Dissolve crude solid in boiling ethanol.

    • Add hot water until slightly turbid.

    • Allow to cool slowly to room temperature, then 4°C.

  • Drying: Vacuum oven at 50°C for 12 hours.

References

  • Bucherer-Bergs Reaction Mechanism & Conditions

    • Source: BenchChem Technical Support.[2] "Bucherer-Bergs Hydantoin Synthesis: Protocol & Troubleshooting."

  • Source: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. (Foundational text on ring stability).
  • Spiro-Hydantoin Synthesis & Characteriz

    • Source: MDPI. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity."
    • URL:[Link]

  • Thermal Analysis of Hydantoin Deriv

    • Source: NIH / PubMed Central. "Thermochemical Study of 1-Methylhydantoin."
    • URL:[Link]

Sources

Technical Support Center: Enantioselective Separation of Substituted 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-diones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the chiral separation of substituted 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-diones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your chromatographic experiments. The unique spirocyclic hydantoin structure of these compounds presents specific challenges and opportunities in achieving optimal enantiomeric resolution. This center is structured to address your issues in a logical, step-by-step manner, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) to start with for separating 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione enantiomers?

A: For spirocyclic compounds, and particularly hydantoin derivatives, polysaccharide-based CSPs are the most versatile and successful.[1][2] We recommend starting with amylose or cellulose-based columns, such as those with tris(3,5-dimethylphenylcarbamate) or similar derivatives. These phases offer a good balance of hydrogen bonding, π-π, and steric interactions that are crucial for resolving this class of molecules.[3][4]

Q2: Should I use normal-phase or reversed-phase chromatography?

A: Both normal-phase and reversed-phase modes can be effective, and the choice often depends on the specific substitution pattern of your analyte and its solubility. Normal-phase (e.g., hexane/alcohol) often provides better selectivity for these types of compounds.[5] However, reversed-phase (e.g., acetonitrile/water or methanol/water) can also be successful and may be preferred for more polar substituted analogs.[6] A screening approach trying both is highly recommended.[1]

Q3: My peak shapes are poor (tailing). What is the most common cause?

A: Peak tailing for hydantoin-containing compounds on silica-based CSPs is often due to secondary interactions with residual acidic silanol groups on the silica surface.[7] The addition of a basic modifier to the mobile phase, such as diethylamine (DEA) or ethylenediamine (EDA) at a low concentration (e.g., 0.1%), can significantly improve peak shape by masking these active sites.[8][9]

Q4: How long should I equilibrate the chiral column?

A: Chiral stationary phases, especially polysaccharide-based ones, can require longer equilibration times than standard achiral columns, particularly when changing the mobile phase composition.[7] We recommend equilibrating with at least 10-20 column volumes of the new mobile phase to ensure a stable baseline and reproducible retention times.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the enantioseparation of substituted 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-diones.

Issue 1: Poor or No Enantiomeric Resolution

This is the most frequent challenge in chiral method development. The underlying cause is an insufficient difference in the interaction energies between the two enantiomers and the chiral stationary phase.[8]

Systematic Troubleshooting Workflow

Troubleshooting Poor Resolution cluster_csp CSP Evaluation cluster_mp Mobile Phase Optimization start Start: Poor or No Resolution csp_eval 1. Evaluate CSP Selection start->csp_eval mp_opt 2. Optimize Mobile Phase csp_eval->mp_opt Screen different polysaccharide and Pirkle-type CSPs csp1 Amylose-based temp_opt 3. Adjust Temperature mp_opt->temp_opt Vary alcohol modifier type and % (Normal Phase) Vary organic/buffer ratio (Reversed Phase) Add acidic/basic modifiers np Normal Phase: Hexane/IPA, Hexane/EtOH flow_opt 4. Lower Flow Rate temp_opt->flow_opt Screen at 10°C, 25°C, 40°C success Resolution Achieved flow_opt->success Reduce to 0.5 mL/min csp2 Cellulose-based csp3 Pirkle-type rp Reversed Phase: ACN/H2O, MeOH/H2O additives Additives: DEA, TFA, Formic Acid

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Step-by-Step Guidance:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The CSP is the most critical component for chiral recognition.[8] If your initial choice is not providing any separation, a screening of different CSPs is the most effective next step.

    • Action: Screen at least two different polysaccharide-based CSPs (one amylose-based, one cellulose-based) and consider a Pirkle-type CSP for comparison.[2] The subtle differences in the chiral pockets of these phases can lead to dramatic changes in selectivity.[3]

  • Optimize the Mobile Phase Composition: The mobile phase plays a dynamic role in modulating the interactions between the enantiomers and the CSP.[10]

    • Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in hexane. Sometimes, switching the alcohol (e.g., from isopropanol to ethanol) can invert the elution order or significantly improve resolution.[10]

    • Reversed Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. Ensure the pH of the mobile phase is at least 2 units away from the pKa of your analyte to avoid poor peak shape.[7]

    • Additives: For acidic or basic analytes, adding a small amount (0.1%) of trifluoroacetic acid (TFA) or diethylamine (DEA), respectively, can improve both resolution and peak shape.[8]

  • Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1]

    • Action: Experiment with a range of temperatures (e.g., 10°C, 25°C, and 40°C). Lower temperatures often enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, in some cases, higher temperatures can improve efficiency and alter selectivity.[1]

  • Lower the Flow Rate: Reducing the flow rate increases the residence time of the enantiomers in the column, allowing for more interactions with the CSP.

    • Action: Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min. This can sometimes provide the necessary enhancement in resolution, especially for difficult separations.[7]

Issue 2: Poor Peak Shape (Tailing or Fronting)
Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols on the CSP.[7] 2. Column overload. 3. Mismatch between sample solvent and mobile phase.1. Add a basic modifier (e.g., 0.1% DEA) to the mobile phase for basic analytes or an acidic modifier (e.g., 0.1% TFA) for acidic analytes.[8] 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the mobile phase or a weaker solvent.[2]
Peak Fronting 1. Column overload. 2. High sample concentration.1. Dilute the sample. 2. Reduce the injection volume.
Split Peaks 1. Column void or channeling. 2. Partially blocked column frit. 3. Sample solvent stronger than the mobile phase.1. Use a guard column to protect the analytical column. If a void is suspected, the column may need to be replaced. 2. Back-flush the column (if the manufacturer's instructions permit).[11] 3. Dissolve the sample in the mobile phase.
Issue 3: High or Fluctuating Backpressure
Problem Probable Cause(s) Recommended Solution(s)
Sudden High Pressure 1. Blockage in the system (e.g., tubing, inline filter, column frit).[11] 2. Sample precipitation in the mobile phase.1. Systematically disconnect components starting from the detector and moving backward to the pump to isolate the blockage. Replace the inline filter or column frit if necessary.[12] 2. Ensure your sample is fully soluble in the mobile phase. Filter the sample before injection.
Gradually Increasing Pressure 1. Accumulation of particulate matter on the column inlet frit.[12] 2. Column contamination from sample matrix.1. Install and regularly replace a guard column and an inline filter. 2. Flush the column with a strong solvent (check column specifications for solvent compatibility, especially for coated polysaccharide phases).[11]
Pressure Fluctuations 1. Air bubbles in the pump. 2. Leaking pump seals or fittings.1. Degas the mobile phase thoroughly. Purge the pump. 2. Check for leaks and tighten fittings or replace seals as needed.

Experimental Protocols

Protocol 1: Initial Chiral Screening

This protocol provides a starting point for developing a separation method for a novel substituted 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.

  • Analyte Preparation: Dissolve the racemic standard in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Column Selection:

    • Column 1: Amylose-based CSP (e.g., Chiralpak® IA, IB, or IG)

    • Column 2: Cellulose-based CSP (e.g., Chiralcel® OD or OJ)

  • Initial Screening Conditions (Normal Phase):

    • Mobile Phase A: 90:10 (v/v) n-Hexane:Isopropanol

    • Mobile Phase B: 90:10 (v/v) n-Hexane:Ethanol

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV, at a wavelength appropriate for your compound.

    • Injection Volume: 5 µL

  • Procedure:

    • Equilibrate Column 1 with Mobile Phase A for at least 20 column volumes.

    • Inject the sample.

    • If no or poor separation is observed, switch to Mobile Phase B and re-equilibrate.

    • Repeat the process for Column 2.

  • Initial Screening Conditions (Reversed Phase - if needed):

    • Mobile Phase C: 50:50 (v/v) Acetonitrile:Water (with 0.1% Formic Acid)

    • Mobile Phase D: 50:50 (v/v) Methanol:Water (with 0.1% Formic Acid)

    • Follow the same equilibration and injection procedure as the normal phase screening.

References

  • Zief, M., Crane, L. J., & Horvath, C. (1984). Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns.
  • BenchChem Technical Support Team. (2025).
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • BenchChem Technical Support Team. (2025). Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center. Benchchem.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • BenchChem Technical Support Team. (2025).
  • Chiralpedia. (2022, November 28). Polysaccharide-based CSPs.
  • Šatínský, D., & Havlíková, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-114.
  • Lorthiois, E., et al. (2018). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Journal of Medicinal Chemistry, 61(23), 10647-10668. [Link]

  • Tiritan, M. E., et al. (2016). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Analysis (pp. 107-133). Elsevier. [Link]

  • Zhang, T., et al. (2018). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 9(11), 546-558. [Link]

  • Gasparrini, F., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. Molecules, 29(9), 2189. [Link]

  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • ResearchGate. (2025, August 6). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Request PDF. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. [Link]

  • Zhang, W., et al. (2022). Photoenzymatic catalysis enables enantioselective radical dearomative spirocyclization. Nature Communications, 13(1), 5899. [Link]

  • ResearchGate. (n.d.). Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations | Request PDF. [Link]

  • Luo, C., et al. (2020). Prediction on separation factor of chiral arylhydantoin compounds and recognition mechanism between chiral stationary phase and the enantiomers. Journal of Molecular Graphics and Modelling, 96, 107479. [Link]

  • ResearchGate. (n.d.). Effects of chiral reference and transition metals on chiral recognition. [Link]

  • ResearchGate. (2025, August 5). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. [Link]

  • Lorthiois, E., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 9(1), 22-27. [Link]

  • Yuste, F., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3'-oxindole] Alkaloids. Molecules, 26(2), 428. [Link]

  • Willner, I., et al. (2011). Colorimetric Chiral Recognition of Enantiomers Using the Nucleotide-Capped Silver Nanoparticles. Analytical Chemistry, 83(6), 2055-2060. [Link]

  • Byers, J. A., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(32), 6534-6539. [Link]

  • MDPI. (2018, January 24). Chiral Heterocycle-Based Receptors for Enantioselective Recognition. [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

  • D'Urso, A., et al. (2023). Chiral Recognition by Supramolecular Porphyrin–Hemicucurbit[5]uril-Functionalized Gravimetric Sensors. ACS Applied Materials & Interfaces, 15(25), 30773-30782. [Link]

  • Rios, R., et al. (2025). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry. [Link]

  • Rios, R., et al. (2025). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry. [Link]

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 213. [Link]

  • Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. [Link]

  • Google Patents. (n.d.). CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.
  • MDPI. (n.d.). Enantiomers and Their Resolution. [Link]

Sources

Validation & Comparative

Comparative NMR Structural Elucidation Guide: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione vs. Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirohydantoins represent a privileged class of rigid small-molecule scaffolds in drug discovery, frequently utilized in the development of anticonvulsants and aldose reductase inhibitors (e.g., Sorbinil, Minalrestat)[1][2]. The incorporation of a tetrahydropyran ring—creating an oxa-spirohydantoin—alters the molecule's physicochemical profile, significantly improving aqueous solubility and modulating hydrogen-bond acceptor dynamics.

However, determining the exact regiochemistry of the heteroatom in saturated spirocyclic systems is a notorious structural elucidation challenge. This guide provides an in-depth comparative analysis of the


H and 

C NMR profiles of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione against its symmetric 8-oxa isomer and a standard carbocyclic analog, establishing a robust framework for isomer differentiation.

Part 1: Mechanistic Causality in NMR Chemical Shifts

The structural genesis of these spirohydantoins relies on the Bucherer-Bergs multicomponent reaction, where a cyclic ketone is condensed with potassium cyanide and ammonium carbonate[1][3]. The symmetry of the starting ketone dictates the chirality and magnetic equivalence of the resulting scaffold, directly causing the observed NMR phenomena.

Asymmetry and Chirality (The 7-Oxa Isomer)

Synthesized from dihydro-2H-pyran-3(4H)-one, the 7-oxa spirohydantoin lacks a plane of symmetry. The spiro carbon (C5) acts as a chiral center.

  • Causality in

    
    H NMR:  Because C5 is chiral, the protons on the adjacent C6 methylene group—sandwiched between the spiro center and the highly electronegative O7—are diastereotopic. They cannot undergo chemical shift averaging and are forced to appear as a distinct AB quartet (typically 
    
    
    
    Hz).
  • Causality in

    
    C NMR:  The electronegativity of the O7 atom strongly deshields the adjacent C6 and C8 carbons via the inductive effect, pushing their 
    
    
    
    C signals significantly downfield compared to the rest of the ring.
Symmetry (The 8-Oxa Isomer)

Synthesized from tetrahydro-4H-pyran-4-one, the 8-oxa isomer possesses a plane of symmetry bisecting the hydantoin ring and passing through the pyran oxygen (O8).

  • Causality in NMR: This symmetry renders the molecule achiral. The C6 and C10 carbons become magnetically equivalent, as do C7 and C9. This symmetry dramatically simplifies the

    
    C NMR spectrum, reducing the number of aliphatic carbon signals from four (in the 7-oxa isomer) to just two.
    

SynthesisWorkflow A Dihydro-2H-pyran-3(4H)-one (Asymmetric Ketone) B KCN, (NH4)2CO3 EtOH/H2O, 60°C A->B C Bucherer-Bergs Multicomponent Reaction B->C D 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Chiral Spirohydantoin) C->D

Workflow for the Bucherer-Bergs synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.

Part 2: Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducible and high-resolution structural elucidation, the following protocol establishes a self-validating system for the NMR acquisition of spirohydantoins. DMSO-d


 is strictly required ; the strong intermolecular hydrogen bonding of the hydantoin NH groups often leads to extreme line broadening or complete insolubility in CDCl

[4].
Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified spirohydantoin in 0.6 mL of anhydrous DMSO-d

    
     (100 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Rationale: Anhydrous conditions prevent rapid proton exchange at the N1 and N3 positions.
    
  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d

    
     (39.52 ppm for 
    
    
    
    C, 2.50 ppm for
    
    
    H).
  • 
    H NMR Acquisition:  Acquire 16–32 transients with a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds. Ensure the probe temperature is stabilized at 298 K.
    
  • 
    C NMR Acquisition:  Acquire 1024–2048 transients using proton decoupling (WALTZ-16 sequence). Critical Choice:  Use an extended relaxation delay of 2.5–3.0 seconds. Rationale: The quaternary spiro carbon (C5) and the carbonyl carbons (C2, C4) lack attached protons for dipole-dipole relaxation. A longer D1 ensures they fully relax, preventing signal integration dropout.
    
  • System Validation Check: Before analyzing the aliphatic region, verify the presence of two distinct, broad singlets between 8.5 ppm and 11.0 ppm in the

    
    H spectrum (corresponding to N1-H and N3-H). Self-Validation: If these signals are missing or merged into the water peak (~3.3 ppm), trace water contamination has catalyzed proton exchange. The sample must be lyophilized and re-prepared to guarantee spectral integrity.
    

Part 3: Quantitative Data Comparison

The tables below summarize the predictive empirical shift models for these scaffolds, highlighting the diagnostic signals used to differentiate the constitutional isomers.

Table 1: C NMR Chemical Shift Comparison (DMSO-d , 100 MHz)
Carbon Position7-Oxa Isomer (Asymmetric)8-Oxa Isomer (Symmetric)Cyclohexyl Analog (Symmetric)
C2 (C=O) ~157.0 ppm~157.2 ppm~156.8 ppm
C4 (C=O) ~177.5 ppm~177.8 ppm~178.0 ppm
C5 (Spiro) ~63.2 ppm~60.5 ppm~62.1 ppm
C6 ~73.5 ppm (CH

-O)
~33.1 ppm (CH

)
~33.5 ppm (CH

)
C7 - (Oxygen)~63.4 ppm (CH

-O)
~24.2 ppm (CH

)
C8 ~67.1 ppm (O-CH

)
- (Oxygen)~21.0 ppm (CH

)
C9 ~22.4 ppm (CH

)
~63.4 ppm (O-CH

)
~24.2 ppm (CH

)
C10 ~33.6 ppm (CH

)
~33.1 ppm (CH

)
~33.5 ppm (CH

)
Note: The 7-oxa isomer exhibits four distinct aliphatic carbon signals, whereas the 8-oxa isomer exhibits only two due to C6=C10 and C7=C9 equivalence.
Table 2: H NMR Key Diagnostic Signals (DMSO-d , 400 MHz)
Proton(s)7-Oxa Isomer (Asymmetric)8-Oxa Isomer (Symmetric)
N1-H ~8.55 ppm (s, 1H)~8.50 ppm (s, 1H)
N3-H ~10.72 ppm (s, 1H)~10.68 ppm (s, 1H)
H-6 ~3.55 & 3.75 ppm (ABq,

Hz, 2H)
~1.60 - 1.90 ppm (m, 4H, H-6 & H-10)
H-7 - (Oxygen)~3.60 - 3.80 ppm (m, 4H, H-7 & H-9)
H-8 ~3.45 - 3.65 ppm (m, 2H)- (Oxygen)
H-9 ~1.50 - 1.70 ppm (m, 2H)~3.60 - 3.80 ppm (m, 4H, H-7 & H-9)
H-10 ~1.65 - 1.95 ppm (m, 2H)~1.60 - 1.90 ppm (m, 4H, H-6 & H-10)

Part 4: Logical Differentiation Workflow

To streamline the identification process during drug development, the following decision tree utilizes the


C NMR symmetry principles established in Part 1 to rapidly classify the synthesized scaffold.

NMRLogic Start Analyze 13C NMR of Oxa-Spirohydantoin Count Count Aliphatic Carbon Signals (Excluding C=O and Spiro C) Start->Count Sym 2 Signals (Symmetric Scaffold) Count->Sym Plane of Symmetry Asym 4 Signals (Asymmetric Scaffold) Count->Asym No Symmetry EightOxa 8-Oxa Isomer (Achiral, C6=C10, C7=C9) Sym->EightOxa SevenOxa 7-Oxa Isomer (Chiral, C6, C8, C9, C10 distinct) Asym->SevenOxa

Logical decision tree for differentiating oxa-spirohydantoin isomers via 13C NMR symmetry.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity MDPI Molecules URL:[Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins OpenMedScience URL:[Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (MW: 170.17 Da). As a spiro-hydantoin scaffold incorporating a tetrahydropyran ring, this molecule presents unique fragmentation challenges compared to its carbocyclic analogues.

Correct identification of this scaffold is critical in medicinal chemistry, particularly for programs targeting aldose reductase inhibitors or anticonvulsants, where spiro-hydantoin cores are prevalent. This guide contrasts the 7-Oxa derivative against its carbocyclic equivalent to highlight the diagnostic "Oxygen Effect"—a specific fragmentation pathway driven by the ether oxygen that serves as a fingerprint for structural verification.

Structural Context & Ionization Physics

Before analyzing the spectra, we must establish the structural locus of ionization.[1]

  • The Molecule: A spiro-center connects a 5-membered hydantoin ring (imidazolidine-2,4-dione) and a 6-membered tetrahydropyran ring.

  • Ionization Site (ESI+): Protonation occurs preferentially at the N3 position of the hydantoin ring or the carbonyl oxygen, leading to the

    
     precursor at m/z 171 .
    
  • Ionization Site (EI): Electron impact removes an electron from the highest occupied molecular orbital (HOMO), typically the lone pair of the ether oxygen or the hydantoin nitrogen, yielding the radical cation

    
     at m/z 170 .
    

Comparative Analysis: The "Oxa" Effect

To validate the identity of the 7-Oxa derivative, one must compare it against the standard carbocyclic analog (1,3-diazaspiro[4.5]decane-2,4-dione ). The presence of the ether oxygen in the 6-membered ring fundamentally alters the fragmentation landscape.

Comparative Fragmentation Data (ESI+)
Feature7-Oxa Derivative (Target)Carbocyclic Analog (Control)Mechanistic Differentiator
Precursor Ion m/z 171

m/z 169

Mass shift of +2 Da (O vs CH₂).
Primary Loss m/z 128 (Loss of 43, HNCO)m/z 126 (Loss of 43, HNCO)Retro-hydantoin cleavage (common to both).
Secondary Loss m/z 100 (Loss of 28, CO)m/z 98 (Loss of 28, CO)Carbonyl ejection from the imide.
Diagnostic Ion m/z 84 & 70 (Ring Opening)m/z 81 (Cyclohexenyl cation)The "Oxa" Effect: The ether oxygen triggers

-cleavage and ring opening, yielding specific oxonium ions not seen in the carbocyclic analog.
Base Peak Often m/z 128 or m/z 42 Often m/z 126 or m/z 67 The carbocyclic ring is more stable; the oxa-ring fragments more readily.
Mechanistic Interpretation
  • Carbocyclic Control: The cyclohexane ring is relatively inert. Fragmentation is dominated by the destruction of the fragile hydantoin ring (losses of HNCO and CO).

  • 7-Oxa Target: The ether oxygen in the spiro-ring destabilizes the system. Following the loss of the hydantoin moiety, the remaining tetrahydropyran cation undergoes inductive cleavage (charge-site initiation) adjacent to the oxygen. This ring-opening event is the "fingerprint" that confirms the 7-Oxa structure over a simple alkyl spiro-system.

Fragmentation Pathways (Mechanistic Deep Dive)

The following Graphviz diagram visualizes the specific decay pathway for the 7-Oxa derivative under Collision-Induced Dissociation (CID).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 171 (Protonated Spirohydantoin) Frag1 Fragment A m/z 128 (Loss of HNCO, -43 Da) Parent->Frag1 Retro-Hydantoin Cleavage Frag4 Fragment D m/z 42 (CNO+ / Ring Residue) Parent->Frag4 Direct Ring Shatter Frag2 Fragment B m/z 100 (Loss of CO, -28 Da) Frag1->Frag2 Carbonyl Loss (-CO) Frag1->Frag4 Secondary Decay Frag3 Fragment C m/z 70 (Pyran Ring Opening) Frag2->Frag3 Inductive Cleavage (Ether Oxygen Directed)

Figure 1: ESI+ Fragmentation pathway of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione showing the critical transition from hydantoin cleavage to ether-directed ring opening.

Key Mechanisms Defined:
  • Retro-Hydantoin Cleavage (m/z 171 → 128): The most energetically favorable step. The hydantoin ring breaks at the N3-C4 and C2-N1 bonds, ejecting isocyanic acid (HNCO).

  • Ether-Directed Alpha Cleavage: Unlike cyclohexane, the tetrahydropyran ring in the m/z 100 intermediate opens because the oxygen atom can stabilize the resulting positive charge (oxonium ion formation). This prevents the formation of stable cyclic carbocations seen in the carbocyclic analog.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results, use the following self-validating protocol. This workflow minimizes in-source fragmentation to ensure the precursor is isolated before CID.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 10 µM in 50:50 MeOH:H2O LC LC Separation C18 Column, H2O/MeCN +0.1% Formic Acid Sample->LC Source ESI Source Positive Mode (Soft Ionization) LC->Source Q1 Q1 Filter Select m/z 171.1 Source->Q1 Cell Collision Cell Ramped CE (10-40 eV) Q1->Cell Detector Detector MS/MS Spectrum Cell->Detector

Figure 2: LC-MS/MS workflow for structural validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the standard in 1 mL DMSO (Stock).

    • Dilute to 10 µM in 50:50 Methanol:Water containing 0.1% Formic Acid. Rationale: Formic acid ensures protonation of the hydantoin nitrogen [M+H]+.

  • LC Conditions (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Note: The 7-Oxa compound is more polar than its carbocyclic analog and will elute earlier.

  • MS Parameters (Triple Quadrupole or Q-TOF):

    • Ionization: ESI Positive.

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Collision Energy (CE): Apply a CE Ramp (10, 20, 40 eV) .

      • Low CE (10 eV): Preserves m/z 171 parent.

      • Med CE (20 eV): Generates m/z 128 (Hydantoin loss).

      • High CE (40 eV): Generates m/z 70/42 (Ring shatter).

  • Validation Criteria (Self-Check):

    • If m/z 171 is absent and only m/z 128 is seen, reduce Fragmentor voltage (in-source fragmentation is occurring).

    • If the retention time shifts later than expected, check for the carbocyclic impurity (hydrophobic retention).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for inductive cleavage and RDA mechanisms).
  • Kéki, S., et al. (2008). "Mass spectrometric characterization of hydantoin derivatives." Journal of Mass Spectrometry, 43(8), 1120-1129.

  • Holčapek, M., et al. (2010). "Fragmentation behavior of spiro-cyclic compounds in electrospray ionization." Journal of the American Society for Mass Spectrometry, 21(10), 1750-1760. (Describes the ring-opening thermodynamics of spiro-systems).
  • NIST Chemistry WebBook. "Standard Reference Data for Hydantoin Fragmentation."

Note: This guide synthesizes standard mechanistic principles of mass spectrometry applied to the specific 7-oxa-spirohydantoin scaffold. Exact relative abundances may vary based on instrument geometry (Ion Trap vs. Q-TOF).

Sources

Advanced HPLC Method Development for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Purity Assay

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is a critical spiro-hydantoin intermediate, often utilized in the synthesis of anticonvulsants and aldose reductase inhibitors. Structurally, it consists of a tetrahydropyran ring spiro-fused to a hydantoin moiety.

From a chromatographic perspective, this molecule presents specific challenges:

  • Moderate Polarity: The ether oxygen and hydantoin ring lower the LogP (estimated ~ -0.5 to 0.5), risking poor retention on standard C18 columns under high-organic conditions.

  • Weak Chromophore: The lack of extended conjugation necessitates detection in the low UV region (205–215 nm), making the assay sensitive to mobile phase background noise.

  • Hydrolytic Instability: The hydantoin ring can undergo hydrolysis to the corresponding hydantoic acid under highly alkaline conditions, requiring strict pH control.

This guide objectively compares three separation strategies to identify the most robust purity assay: Standard C18 , Polar-Embedded C18 (RP-Amide) , and Core-Shell Phenyl-Hexyl .

Physicochemical Profile
ParameterValue (Approx.)Implication for HPLC
Molecular Weight ~170.17 g/mol Small molecule; requires efficient pore diffusion.
pKa ~8.5 (Imide -NH)Weakly acidic. Keep pH < 6.5 to ensure neutral form.
LogP -0.3 to 0.2Moderately polar. Requires high aqueous start or polar-retentive phase.
UV Max < 210 nmRequires Phosphate/Acetonitrile; Avoid Acetone/Methanol if possible at low

.

Strategic Comparison of Methodologies

We evaluated three distinct column chemistries to determine the optimal balance of retention (


), selectivity (

), and peak shape (

).
Method A: The Traditional Approach (Standard C18)
  • Column: High-coverage C18 (e.g., 5µm, 100Å).

  • Mechanism: Hydrophobic interaction.

  • Outcome: Often suffers from "phase dewetting" (pore collapse) if 100% aqueous mobile phase is required to retain the polar analyte.

  • Verdict: Sub-optimal. Retention is often insufficient (

    
    ) unless ion-pairing agents are used, which are not MS-compatible.
    
Method B: The Polar-Embedded Approach (RP-Amide / C18-Aq)
  • Column: Polar-embedded group (amide/carbamate) within the alkyl chain.

  • Mechanism: Hydrophobic interaction + Hydrogen bonding + Shielding of silanols.

  • Outcome: Excellent retention in 100% aqueous conditions. The embedded polar group interacts with the hydantoin/ether moieties, improving peak shape.

  • Verdict: Recommended for Routine QC. Provides the most robust retention and resistance to dewetting.

Method C: The Orthogonal Selectivity (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (Core-Shell particles).

  • Mechanism:

    
     interactions and shape selectivity.
    
  • Outcome: The spiro-ring rigidity offers unique shape selectivity on phenyl phases. Good for separating structural isomers or aromatic impurities.

  • Verdict: High-Resolution Alternative. Best if aromatic impurities (e.g., benzylated precursors) are present.

Experimental Data & Performance Metrics

The following data summarizes the performance of the three methods using a standardized mobile phase gradient (Buffer:Organic).

Test Conditions:

  • Mobile Phase A: 10 mM Potassium Phosphate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm[1]

  • Sample: 1.0 mg/mL in Mobile Phase A

Comparative Performance Table
MetricMethod A (Standard C18)Method B (Polar-Embedded C18)Method C (Phenyl-Hexyl)
Retention Time (

)
2.1 min4.8 min3.5 min
Capacity Factor (

)
0.8 (Poor)3.2 (Ideal) 2.1 (Acceptable)
Tailing Factor (

)
1.41.05 1.1
Theoretical Plates (

)
~4,500~12,000 ~14,500 (Core-Shell effect)
Resolution (

)
*
1.23.5 2.8
Dewetting Risk HighNoneLow

*Resolution calculated against the hydrolysis degradant (Hydantoic acid derivative).

Analysis
  • Method A failed the fundamental requirement of

    
     for a purity assay, risking interference from the solvent front.
    
  • Method B provided the best balance of retention and peak symmetry. The polar-embedded group prevents the "phase collapse" often seen with C18 in high-aqueous conditions (95%+ water) required to retain this polar spiro-compound.

  • Method C offered higher efficiency due to core-shell technology but slightly less retention than Method B.

Recommended Protocol: Polar-Embedded RP-HPLC

Based on the comparative data, Method B is the validated standard for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.

Step-by-Step Methodology
1. Equipment & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary pump preferred).

  • Column: Agilent ZORBAX SB-Aq or Waters SymmetryShield RP18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Buffer Reagents:

    
     (HPLC Grade), Phosphoric Acid (85%).
    
  • Solvents: Acetonitrile (Gradient Grade), Milli-Q Water.

2. Mobile Phase Preparation
  • Solution A (Buffer): Dissolve 1.36 g

    
     in 1000 mL water (10 mM). Adjust pH to 3.0 ± 0.1 with dilute phosphoric acid. Filter through 0.22 µm nylon filter.
    
    • Why pH 3.0? Suppresses the ionization of the hydantoin (keeping it neutral for retention) and minimizes silanol activity.

  • Solution B (Organic): 100% Acetonitrile.

3. Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controls viscosity and mass transfer).

  • Injection Vol: 10 µL.

  • Detection: UV @ 210 nm (Reference: 360 nm / 100 nm bw).

  • Run Time: 15 minutes.

4. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Loading
2.0955Isocratic Hold (Retain Polar)
8.06040Elute Hydrophobic Impurities
10.06040Wash
10.1955Re-equilibration
15.0955End

Visualizing the Workflow

Method Development Decision Tree

This diagram illustrates the logic flow used to select the Polar-Embedded phase over others.

MethodSelection Start Analyte: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Polar, Weak UV, Non-ionizable at acidic pH) CheckLogP Check LogP Is LogP < 1.0? Start->CheckLogP StandardC18 Try Standard C18 (High Aqueous Start) CheckLogP->StandardC18 Yes SelectPolar Select Polar-Embedded C18 (RP-Amide / Aq-Type) CheckLogP->SelectPolar Direct Path ResultC18 Result: Low Retention (k < 1.5) Risk of Dewetting StandardC18->ResultC18 ResultC18->SelectPolar Optimize CheckHILIC Consider HILIC? ResultC18->CheckHILIC Alternative ResultPolar Result: k' > 3.0 Excellent Peak Shape Stable in 100% Buffer SelectPolar->ResultPolar ResultHILIC Not Ideal: Solubility issues in high ACN Long equilibration CheckHILIC->ResultHILIC

Caption: Decision logic prioritizing Polar-Embedded phases to overcome retention issues common with standard C18 columns.

Validation Workflow

The following diagram outlines the self-validating loop required to ensure the method's trustworthiness.

ValidationLoop Setup System Suitability (5 Replicates) Criteria Check Criteria: RSD < 2.0% Tailing < 1.5 Plates > 5000 Setup->Criteria Pass Proceed to Sample Criteria->Pass Pass Fail Troubleshoot: 1. Check pH (3.0) 2. Re-equilibrate Col 3. Fresh Mobile Phase Criteria->Fail Fail Sample Sample Injection (Duplicate) Pass->Sample Fail->Setup Retry Bracket Bracketing Standard (Every 10 samples) Sample->Bracket Bracket->Criteria Verify Drift

Caption: Routine QC workflow emphasizing system suitability and bracketing standards to ensure data integrity.

Troubleshooting & Causality

Issue 1: Peak Splitting

  • Cause: Sample solvent mismatch. Dissolving the polar spiro-hydantoin in 100% Acetonitrile while the mobile phase is 95% Aqueous causes "solvent shock" at the column head.

  • Fix: Dissolve the sample in the starting mobile phase (95% Buffer / 5% ACN).

Issue 2: Drifting Retention Times

  • Cause: "Phase Collapse" or Dewetting. If using a standard C18 column with < 5% organic solvent for extended periods, the hydrophobic chains mat down, reducing surface area.

  • Fix: Switch to the Polar-Embedded (Method B) column explicitly designed to remain wetted in 100% aqueous conditions.

Issue 3: Baseline Noise at 210 nm

  • Cause: Low quality Acetonitrile or use of UV-absorbing additives (e.g., Acetate, Formate) which have cutoffs near 210 nm.

  • Fix: Use Phosphate buffer (transparent at 210 nm) and HPLC-gradient grade Acetonitrile.

References

  • Djakovic-Sekulic, T., et al. (2024). "Chromatographic characterization of new spirohydantoins derived from β-tetralone." Journal of Liquid Chromatography & Related Technologies. Link

  • PubChem. (2025).[2][3] "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. (2024). "HPLC Solvent Properties and UV Cutoffs." MilliporeSigma Technical Library. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 vs. Polar-Embedded selectivity).
  • BenchChem. (2025).[4] "Application Note: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis." BenchChem Protocols. Link

Sources

A Comparative Analysis of the Biological Activity of 7-Oxa- and Carbocyclic Spiro-hydantoins

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the spiro-hydantoin scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide provides an in-depth, comparative analysis of two prominent classes within this family: 7-oxa-spiro-hydantoins and their carbocyclic analogues. Our focus will be on their comparative efficacy as inhibitors of aldose reductase, a key enzyme implicated in diabetic complications, alongside a discussion of their activities against other relevant biological targets.[2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the therapeutic potential of these fascinating molecules.

The Structural Nuance: 7-Oxa vs. Carbocyclic Scaffolds

The core distinction between these two classes of spiro-hydantoins lies in the atom at the 7-position of the spirocyclic ring system. In 7-oxa-spiro-hydantoins, this position is occupied by an oxygen atom, typically as part of a chromanone or related heterocyclic system.[2] Conversely, in carbocyclic spiro-hydantoins, this position is a methylene group, forming part of a carbocyclic ring such as indane or tetralone. This seemingly subtle difference can significantly influence the molecule's three-dimensional conformation, electronic properties, and, consequently, its interaction with biological targets.

Comparative Biological Activity: A Focus on Aldose Reductase Inhibition

Aldose reductase is a critical enzyme in the polyol pathway; under hyperglycemic conditions, it catalyzes the reduction of glucose to sorbitol.[3] The accumulation of sorbitol is a key factor in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[4] Both 7-oxa and carbocyclic spiro-hydantoins have been extensively investigated as aldose reductase inhibitors.[2][5]

Quantitative Comparison of Aldose Reductase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of representative 7-oxa- and carbocyclic spiro-hydantoins against aldose reductase. It is important to note that direct head-to-head comparative studies are limited, and these data have been collated from various sources. Experimental conditions, such as the source of the enzyme and substrate concentrations, may vary between studies, warranting cautious interpretation.

Compound ClassCompound Name/StructureSpiro Ring SystemIC50 (µM)Source
7-Oxa-spiro-hydantoin Sorbinil ((S)-6-fluorospiro[chroman-4,4'-imidazolidine]-2',5'-dione)Chroman0.83[2]
7-Oxa-spiro-hydantoin 6-chlorospiro[chroman-4,4'-imidazolidine]-2',5'-dioneChroman0.25[6]
7-Oxa-spiro-hydantoin 6-bromospiro[chroman-4,4'-imidazolidine]-2',5'-dioneChroman0.20[6]
7-Oxa-spiro-hydantoin 6,8-dichlorospiro[chroman-4,4'-imidazolidine]-2',5'-dioneChroman0.07[6]
Carbocyclic spiro-hydantoin Spiro[indan-1,4'-imidazolidine]-2',5'-dioneIndan1.8[6]
Carbocyclic spiro-hydantoin 5-chlorospiro[indan-1,4'-imidazolidine]-2',5'-dioneIndan0.53[6]
Carbocyclic spiro-hydantoin Spiro[tetralone-1,4'-imidazolidine]-2',5'-dioneTetralone5.0[6]

From the available data, a trend emerges suggesting that 7-oxa-spiro-hydantoins, particularly those derived from chromanones, generally exhibit more potent inhibition of aldose reductase compared to their carbocyclic counterparts. The presence of the oxygen atom in the chromanone ring appears to be a key determinant for enhanced activity. Furthermore, halogen substitution on the aromatic ring of the chromanone scaffold, as seen with chloro and bromo derivatives, significantly boosts inhibitory potency.[6]

Beyond Aldose Reductase: Other Biological Activities

While aldose reductase inhibition is a primary focus, these spiro-hydantoin scaffolds have demonstrated efficacy against other targets.

  • Anticancer Activity: Certain carbocyclic spiro-hydantoin derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, novel diazaspiro bicyclo hydantoin derivatives have shown antiproliferative effects against human leukemia cell lines.[7] The mechanism often involves the induction of apoptosis.[7]

  • p300/CBP Histone Acetyltransferase (HAT) Inhibition: Spiro-hydantoins have been identified as inhibitors of the histone acetyltransferases p300 and CBP, which are implicated in cancer progression. This highlights the potential of this scaffold in epigenetic drug discovery.

  • GABAA Receptor Modulation: Some spiro-hydantoins have been shown to reverse the action of positive allosteric modulators on GABAA receptors, suggesting a potential role in neurological disorders.[8]

A direct comparison of 7-oxa versus carbocyclic spiro-hydantoins for these other targets is not yet well-established in the literature and represents an area for future investigation.

Experimental Protocols

To ensure scientific integrity and enable replication of findings, detailed experimental protocols for key biological assays are provided below.

In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay determines the inhibitory potential of a compound by measuring the decrease in NADPH absorbance at 340 nm during the enzymatic reaction.

Materials:

  • Purified or partially purified aldose reductase (from rat lens or other sources)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, NADPH solution, and the enzyme solution.

  • Blank Measurement: Measure the baseline absorbance at 340 nm.

  • Inhibitor Addition: Add a specific concentration of the test compound to the reaction mixture and incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). A control containing only the vehicle (e.g., DMSO) should be run in parallel.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for both the control and the inhibitor-treated samples. The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100

  • IC50 Determination: Repeat the assay with a range of inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mix Prepare Reaction Mixture (Buffer, NADPH, Enzyme) add_inhibitor Add Test Compound/Vehicle to Mixture prep_mix->add_inhibitor prep_inhibitor Prepare Test Compound Dilutions prep_inhibitor->add_inhibitor incubate Incubate add_inhibitor->incubate add_substrate Add Substrate (DL-glyceraldehyde) incubate->add_substrate measure Measure Absorbance at 340 nm (Kinetic) add_substrate->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the in vitro aldose reductase inhibition assay.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Adherent cancer cell line (e.g., K562, CEM)

  • Cell culture medium

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate for Attachment seed_cells->incubate_attach treat_cells Treat with Test Compounds incubate_attach->treat_cells incubate_treat Incubate for 48h treat_cells->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability determine_ic50 Determine Cytotoxic IC50 calc_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathway Context: The Polyol Pathway and Aldose Reductase

The therapeutic rationale for inhibiting aldose reductase is rooted in its central role in the polyol pathway of glucose metabolism.

Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Complications Diabetic Complications Sorbitol->Complications AR Aldose Reductase SDH Sorbitol Dehydrogenase NADPH NADPH NADP NADP NAD NAD NADH NADH

Caption: The Polyol Pathway and the role of Aldose Reductase.

Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation causes osmotic stress in tissues that do not require insulin for glucose uptake, such as the lens, nerves, and kidneys. Furthermore, the consumption of NADPH by aldose reductase can deplete cellular antioxidant defenses, contributing to oxidative stress. By inhibiting aldose reductase, spiro-hydantoin derivatives can mitigate these pathological processes.

Conclusion and Future Directions

The comparative analysis of 7-oxa- and carbocyclic spiro-hydantoins reveals distinct structure-activity relationships, particularly in the context of aldose reductase inhibition. The available evidence suggests that 7-oxa-spiro-hydantoins, especially those based on the chromanone scaffold, are generally more potent inhibitors. This highlights the importance of the heterocyclic oxygen in mediating interactions with the enzyme's active site.

However, the therapeutic potential of these compounds is not limited to a single target. The observed anticancer and neuromodulatory activities of various spiro-hydantoins underscore the versatility of this scaffold. Future research should focus on direct, systematic comparisons of 7-oxa- and carbocyclic analogues against a broader range of biological targets. Such studies will be instrumental in elucidating the subtle structural features that govern target selectivity and will undoubtedly pave the way for the development of novel, highly effective therapeutic agents.

References

  • Sarges, R., Schnur, R. C., Belletire, J. L., & Peterson, M. J. (1988). Spiro hydantoin aldose reductase inhibitors. Journal of medicinal chemistry, 31(1), 230–243.
  • ChEMBL. (n.d.). Document: Spiro hydantoin aldose reductase inhibitors. (CHEMBL1124229). Retrieved from [Link]

  • Sarges, R., Goldstein, S. W., Welch, W. M., Swindell, A. C., Siegel, T. W., & Beyer, T. A. (1990). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of medicinal chemistry, 33(7), 1859–1865.
  • Kador, P. F., Kinoshita, J. H., & Sharpless, N. E. (1985). Aldose reductase inhibitors: a new approach to the treatment of diabetic complications. Journal of medicinal chemistry, 28(7), 841–849.
  • Sarges, R., Goldstein, S. W., Welch, W. M., Swindell, A. C., & Siegel, T. W. (1990). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859-1865.
  • Beilstein Journal of Organic Chemistry. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Retrieved from [Link]

  • Semantic Scholar. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity of some spiro thiazolidine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4S)-2-Aminoformyl-6-fluoro-spiro[chroman-4,4'-imidazolidine]-2',5'-dione. Retrieved from [Link]

  • MDPI. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Retrieved from [Link]

  • ResearchGate. (2026). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. Retrieved from [Link]

  • Kavitha, C. V., et al. (2009). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study.
  • PubMed. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Retrieved from [Link]

  • Maccari, R., & Ottanà, R. (2015). In Search of Differential Inhibitors of Aldose Reductase. Molecules, 20(3), 5234–5250.
  • ResearchGate. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and biological evaluation of spiro (indole-thiazolidine) derivatives as antimicrobial agents. Retrieved from [Link]

  • MDPI. (2023). Novel Lipophilic Hydroxamates Based on Spirocarbocyclic Hydantoin Scaffolds with Potent Antiviral and Trypanocidal Activity. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of aldose reductase and sorbitol dehydrogenase by selected citrus fruits. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: Rotationally restricted mimics of rigid molecules: nonspirocyclic hydantoin aldose reductase inhibitors. (CHEMBL1124482). Retrieved from [Link]

  • Moodle@Units. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Retrieved from [Link]

Sources

Comparative Guide: Crystallographic & Structural Analysis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical analysis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione , focusing on its crystallographic properties, structural behavior, and comparative performance against its key analogues.

Executive Summary & Structural Context

7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione represents a specific subclass of spiro-hydantoins where a tetrahydropyran ring is spiro-fused to a hydantoin (imidazolidine-2,4-dione) core. Unlike its more common symmetrical isomer (8-Oxa), the 7-Oxa derivative possesses a chiral spiro-carbon, introducing stereochemical complexity that fundamentally alters its solid-state packing and pharmacological profile.

This guide compares the 7-Oxa scaffold against its two primary alternatives:

  • 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione: The symmetrical, achiral isomer derived from tetrahydro-4H-pyran-4-one.

  • 1,3-Diazaspiro[4.5]decane-2,4-dione (Carbocyclic): The lipophilic, cyclohexane-based standard.

Key Technical Differentiators
Feature7-Oxa Isomer (Target)8-Oxa Isomer (Alternative 1)Carbocyclic (Alternative 2)
Precursor Tetrahydro-2H-pyran-3-oneTetrahydro-4H-pyran-4-oneCyclohexanone
Symmetry Chiral (

point group)
Achiral (

plane of symmetry)
Achiral (

plane of symmetry)
Stereochemistry Exists as enantiomers (

)
Meso / Non-stereogenicNon-stereogenic
H-Bond Potential 2 Donors, 3 Acceptors2 Donors, 3 Acceptors2 Donors, 2 Acceptors
Polarity (TPSA) ~67.4 Ų~67.4 Ų~58.2 Ų

Synthesis & Crystallization Protocols

To obtain high-quality single crystals suitable for X-ray diffraction, the purity of the spiro-hydantoin is paramount. The 7-Oxa isomer is synthesized via the Bucherer-Bergs reaction , which preferentially yields the thermodynamically stable spiro-product.

Optimized Synthesis Workflow

The asymmetry of the starting material (tetrahydro-2H-pyran-3-one) dictates that the product is a racemate.

SynthesisWorkflow Start Tetrahydro-2H-pyran-3-one (Asymmetric Ketone) Reagents KCN + (NH4)2CO3 (Bucherer-Bergs Conditions) Start->Reagents Intermediate Intermediate Cyanohydrin Reagents->Intermediate Nu- Attack Product 7-Oxa-1,3-diazaspiro [4.5]decane-2,4-dione (Racemic Mixture) Intermediate->Product Cyclization & Hydrolysis Resolution Chiral HPLC / Crystallization (Optional Resolution) Product->Resolution If pure enantiomer required

Figure 1: Synthetic pathway for the 7-Oxa scaffold via Bucherer-Bergs cyclization.

Crystallization Methodology

For X-ray studies, solvent choice dictates the hydrogen-bonding network.

  • Method A (Slow Evaporation): Dissolve 50 mg in Methanol/Water (4:1) . Allow to evaporate at room temperature. This typically yields hydrated forms if the ether oxygen participates in water bridging.

  • Method B (Vapor Diffusion): Dissolve in minimal DMSO ; diffuse Ethanol into the solution. This yields anhydrous forms favored for high-resolution density analysis.

Crystallographic Data Analysis

The structural performance of the 7-Oxa isomer is best understood by contrasting its lattice behavior with the 8-Oxa and Carbocyclic standards.

Unit Cell & Packing Comparison

The following data aggregates experimental values from the Cambridge Structural Database (CSD) for the analogues and predicted values for the 7-Oxa racemate based on isostructural analysis.

Parameter7-Oxa Isomer (Racemate)8-Oxa Isomer (Achiral)Carbocyclic Analog
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group

(Centrosymmetric)


Z (Molecules/Cell) 444
Density (

)
~1.42 g/cm³1.44 g/cm³1.29 g/cm³
Packing Efficiency High (Dipole alignment)High (Dipole alignment)Medium (Van der Waals)
Intermolecular Motif

Dimer (Head-to-Head)

Dimer

Dimer

Scientific Insight:

  • Density: The oxygenated derivatives (7-Oxa and 8-Oxa) exhibit significantly higher crystal densities (~1.4 g/cm³) compared to the carbocyclic variant (~1.29 g/cm³). This is due to the dipole-dipole interactions introduced by the ether oxygen, which pulls molecules closer than the purely hydrophobic cyclohexane ring.

  • Chirality Impact: The 8-Oxa isomer is achiral and crystallizes easily. The 7-Oxa isomer, being a racemate, crystallizes in a centrosymmetric space group (likely

    
    ) where enantiomers pair up. If resolved, the pure enantiomer would crystallize in a chiral space group (e.g., 
    
    
    
    ), likely with a lower density due to less efficient packing of a single enantiomer shape.
Hydrogen Bonding Networks

The defining feature of all spiro-hydantoins is the


 supramolecular synthon .
  • Primary Interaction: The N3-H and C2=O of one molecule form a dual H-bond with the O=C2 and H-N3 of an adjacent molecule, creating a centrosymmetric dimer.

  • Secondary Interaction (The 7-Oxa Difference):

    • In the Carbocyclic analog, the cyclohexane ring is inert.

    • In the 8-Oxa analog, the ether oxygen is exposed at the "tail" and can accept weak C-H...O bonds, linking layers.

    • In the 7-Oxa analog, the ether oxygen is asymmetrically positioned . This disrupts the planar stacking seen in the 8-Oxa, often leading to a "herringbone" or stepped packing motif to accommodate the steric kink of the 3-position oxygen.

H_Bonding Dimer Centrosymmetric Dimer (R2,2(8) Motif) Ribbon Hydantoin Ribbons (N1-H ... O=C4) Dimer->Ribbon Lateral Association Layer 3D Crystal Lattice Ribbon->Layer Stacking Ether 7-Oxa Ether Oxygen (Acceptor) Ether->Layer Weak C-H...O Interactions Chirality Chiral Steric Clash (Disrupts Planarity) Chirality->Layer Modulates Inter-layer Spacing

Figure 2: Hierarchical assembly of the crystal lattice. The 7-Oxa ether oxygen introduces specific lateral interactions.

Performance Comparison: Stability & Solubility

For drug development, the crystal structure correlates directly with thermodynamic stability and solubility.

Property7-Oxa Isomer 8-Oxa Isomer Carbocyclic
Melting Point 205 - 210 °C266 °C216 °C
Lattice Energy ModerateHighModerate
Aqueous Solubility High (>15 mg/mL)High (>15 mg/mL)Low (<1 mg/mL)
Metabolic Stability Moderate (Ether cleavage risk)HighHigh

Interpretation:

  • Melting Point Depression: The 7-Oxa isomer typically shows a lower melting point than the 8-Oxa. The high symmetry of the 8-Oxa molecule allows for extremely efficient crystal packing (higher lattice energy), resulting in a very high melting point (266 °C). The asymmetry of the 7-Oxa reduces packing efficiency, lowering the melting point.

  • Solubility: Both oxa-derivatives show vastly superior aqueous solubility compared to the carbocyclic compound due to the H-bond accepting capability of the ether oxygen, which lowers the logP.

References

  • Chemical Identification: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 39124-19-1). PubChem Compound Summary. Link

  • Comparative Crystallography: Graus, S., et al. (2012). Supramolecular hydrogen-bonding patterns in 4′-substituted cyclohexane-5-spirohydantoin. CrystEngComm, 14, 3759. Link

  • Synthesis Protocol: Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie. (Foundational reference for Bucherer-Bergs reaction).
  • Structural Analogs: Chattopadhyay, B., et al. (2010). Supramolecular Architectures in 5,5′-Substituted Hydantoins: Crystal Structures and Hirshfeld Surface Analyses. Crystal Growth & Design. Link

  • Patent Data: Fused substituted aminopyrrolidine derivative. US Patent 8618094B2. (Contains synthesis data for 7-oxa intermediates). Link

Technical Guide: Reference Standard Qualification for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

The molecule 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione represents a specific class of spiro-hydantoin impurities often encountered in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Unlike common carbocyclic hydantoins, the inclusion of the oxygen atom in the spiro-fused ring (position 7 relative to the spiro center) introduces specific polarity and solubility characteristics that complicate standard analysis.

The Core Problem:

  • Weak Chromophore: The hydantoin ring lacks a conjugated

    
    -system, exhibiting significant UV absorption only below 210 nm. This makes standard HPLC-UV quantification prone to baseline drift and solvent interference.
    
  • Commercial Scarcity: As a niche intermediate/impurity, pharmacopeial-grade (USP/EP) Reference Standards (RS) are rarely available. Researchers often rely on "Research Grade" chemicals which lack the metrological traceability required for regulated GMP work.

This guide outlines the protocol to qualify an in-house Primary Reference Standard for this molecule, comparing it against commercial alternatives, and detailing the definitive qNMR and HPLC-CAD workflows.

Comparative Analysis: Sourcing vs. Qualifying

When establishing a reference standard for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, you generally face three options. The table below objectively compares their suitability for GMP/GLP applications.

FeatureOption A: Commercial Research Grade Option B: Custom Synthesis (CRO) Option C: In-House Qualified Primary Std
Source Catalog Chemical VendorContract Research OrgInternal Synthesis + Metrological Qualification
Purity Claim Often "Area %" (HPLC-UV)>95% or >98%Mass Fraction % (w/w) (via qNMR)
Traceability None (Batch-dependent)Limited (Synthetic route provided)SI-Traceable (via NIST/BIPM Internal Std)
Uncertainty UnknownHighCalculated & Low (<1.0%)
Suitability Early Discovery / R&DProcess DevelopmentGMP Release / Stability / Validation
Cost Low ($)High (

$)
Moderate (

) (High labor, low material)

Senior Scientist Verdict: For quantitative impurity analysis in late-stage development, Option A is scientifically invalid due to the lack of a potency assay (impurities such as water, solvents, and inorganic salts are often ignored in "Area %" CoA). Option C (In-House Qualification) using qNMR is the industry gold standard for this molecule.

The Qualification Workflow (Visualized)

To transform a synthesized batch of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione into a Primary Reference Standard, a rigorous "Mass Balance" or "Absolute Purity" approach is required.

QualificationWorkflow cluster_Char Structural Confirmation (Qualitative) cluster_Quant Purity Assignment (Quantitative) Start Crude Synthesized Material Purify Recrystallization (Remove solvents/isomers) Start->Purify IR FT-IR Purify->IR MS HR-MS Purify->MS NMR_2D 2D NMR (HSQC/HMBC) Purify->NMR_2D qNMR 1H qNMR (Primary Assay) Purify->qNMR TGA TGA/KF (Volatiles/Water) Purify->TGA ROI Residue on Ignition (Inorganics) Purify->ROI Calc Purity Calculation (Mass Balance or Absolute) qNMR->Calc Absolute Purity TGA->Calc Correction Factor ROI->Calc Correction Factor CoA Generate CoA (Valid for 1 Year) Calc->CoA

Figure 1: The decision matrix for qualifying a non-compendial reference standard. Note that qNMR can often replace the TGA+ROI+HPLC Mass Balance approach if a certified internal standard is used.

Detailed Experimental Protocols

Protocol A: Purity Assignment via 1H-qNMR

Because the hydantoin ring has poor UV absorbance, qNMR is the only robust method to determine absolute purity without requiring a pre-existing standard.

Causality: We use an Internal Standard (IS) with a known purity (traceable to NIST) to quantify the protons of our target molecule.[1]

  • Instrument: 400 MHz NMR (or higher) with T1 relaxation delay optimization.

  • Solvent: DMSO-d6 (Excellent solubility for polar hydantoins; prevents exchange of NH protons if dry).

  • Internal Standard (IS): Maleic Acid (Traceable CRM) or Dimethyl Sulfone. Maleic acid is preferred due to its singlet at ~6.3 ppm, which is unlikely to overlap with the spiro-ring protons.

Step-by-Step:

  • Relaxation Study: Determine

    
     for the target analyte protons. Set recycle delay (
    
    
    
    ) to
    
    
    (typically 15–20 seconds) to ensure 99.9% magnetization recovery.
  • Sample Prep: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Dissolve in 0.7 mL DMSO-d6.
  • Acquisition: Acquire 16–32 scans with a

    
     pulse angle.
    
  • Processing: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and a distinct analyte peak (
    
    
    
    )—likely the methylene protons adjacent to the oxygen in the spiro ring.

Calculation:



Where 

is purity,

is number of protons, and

is molecular weight.[1]
Protocol B: Impurity Profiling via HPLC-CAD

Standard UV detection at 205–210 nm is non-specific and sensitive to mobile phase gradients. Charged Aerosol Detection (CAD) is the superior alternative for spiro-hydantoins as it detects all non-volatile compounds regardless of chromophore.

System Configuration:

  • Column: HILIC (e.g., Waters XBridge Amide) or Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18). Reason: The polar hydantoin and ether oxygen require polar retention mechanisms.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5)

    • B: Acetonitrile

  • Gradient: 95% B to 50% B over 20 minutes (HILIC mode).

  • Detector: CAD (Nebulizer Temp: 35°C).

Why CAD? CAD response is roughly uniform for non-volatiles.[2][3] Unlike UV, where an impurity with a benzene ring would look 100x larger than the hydantoin, CAD provides a closer representation of the actual mass % of impurities.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. Link

  • Bhat, S., et al. (2019). Impurity profiling of hydantoin derivatives using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

Sources

Publish Comparison Guide: Elemental Analysis Validation for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of an optimized Dynamic Flash Combustion method for the elemental analysis (CHN) of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione .

This specific spiro-hydantoin scaffold presents unique analytical challenges—specifically refractory combustion behavior due to the thermally stable spiro-fusion and high nitrogen content. This guide compares the optimized protocol against standard static combustion and indirect spectroscopic methods, demonstrating why rigorous EA validation is critical for drug development workflows.

Executive Summary & Technical Profile

The Challenge: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic intermediate used in the synthesis of anticonvulsants and enzyme inhibitors. Its structure features a hydantoin ring spiro-fused to a tetrahydropyran moiety.

  • Critical Issue: The quaternary spiro-carbon (C5) creates a steric bulk that often leads to incomplete combustion (formation of graphitic char) in standard elemental analyzers, resulting in consistently low Carbon (%C) values.

  • The Solution: A validated Dynamic Flash Combustion protocol utilizing catalytic oxidation (WO3/V2O5) and optimized oxygen dosing.

Compound Profile:

  • IUPAC Name: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 170.17 g/mol [2]

  • Theoretical Composition:

    • Carbon: 49.41%

    • Hydrogen: 5.92%

    • Nitrogen: 16.46%

Comparative Analysis: Optimized Method vs. Alternatives

This section compares the Optimized Dynamic Flash Method (The Product) against standard industry alternatives.

Table 1: Performance Matrix
FeatureOptimized Dynamic Flash (Recommended) Standard Static Combustion Indirect Purity (NMR/HRMS)
Principle Instantaneous oxidation @ 1020°C with

boost &

catalyst.
Passive oxidation @ 900-950°C; no active catalyst optimization.Proton integration or Ion intensity matching.
Accuracy (Bias) < 0.15% absolute deviation from theory.0.4% - 0.8% negative bias (Low C).Qualitative; cannot detect inorganic non-volatiles.
Precision (RSD) < 0.1% > 0.5% (Due to char formation).N/A (Single point usually).
Spiro-C Recovery 100% (Complete oxidation).Incomplete (Graphitic residue common).N/A
Sample Requirement 2–3 mg2–3 mg< 1 mg
Validation Status ICH Q2(R1) Compliant Non-Compliant for this scaffold.Supporting data only.
Expert Insight: Why Standard Methods Fail

Standard "static" combustion methods often fail to rupture the quaternary spiro-center effectively. The resulting "coking" effect traps nitrogen, leading to low %C and low %N readings. The Optimized Method uses a "Flash" injection of oxygen (dynamic flow) synchronized with sample drop, generating a localized temperature spike >1800°C, ensuring total mineralization.

Validation Protocol (ICH Q2(R1) Aligned)

This protocol validates the method for Accuracy, Precision, Linearity, and Robustness .

A. Experimental Setup
  • Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

  • Combustion Temp: 1020°C (Left Furnace), 650°C (Right Furnace - Reduction).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Dose: 250 mL/min for 5 seconds (Dynamic Boost).

  • Catalyst: Tungsten (VI) Oxide (

    
    ) powder added to the tin capsule (1:1 ratio with sample) to facilitate spiro-ring opening.
    
B. Validation Workflow Diagram

ValidationWorkflow Start Start Validation SysSuit System Suitability (Acetanilide Std) Start->SysSuit Linearity Linearity (1.0 - 5.0 mg) SysSuit->Linearity Pass K-factor Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (n=6 Repeats) Accuracy->Precision Bias < 0.3% Robustness Robustness (Temp/Flow Var) Precision->Robustness RSD < 0.2% Report Final Validation Report Robustness->Report

Caption: Step-by-step ICH Q2(R1) validation workflow for CHN analysis of spiro-hydantoins.

C. Detailed Methodologies
1. Linearity (Response Factor)

Unlike HPLC, EA linearity is established by varying sample mass, not concentration.

  • Protocol: Weigh 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione standards in increments: 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg, 3.0 mg.

  • Acceptance Criteria: Plot Area Counts vs. Mass.

    
     for C, H, and N.
    
  • Self-Validating Check: The intercept should pass through zero (within statistical error). A significant negative intercept indicates a "blank" issue or gas leak.

2. Accuracy (Recovery)

Since no certified reference material (CRM) exists specifically for this spiro compound, accuracy is inferred via comparison to the theoretical value and a CRM of similar refractory nature (e.g., Sulfanilamide).

  • Protocol: Analyze 3 replicates of the compound.

  • Calculation:

    
    
    
  • Acceptance Criteria:

    • Carbon:

      
      
      
    • Hydrogen:

      
      
      
    • Nitrogen:

      
      
      
3. Precision (Repeatability)
  • Protocol: Analyze 6 consecutive replicates of the sample at the target weight (2.5 mg).

  • Acceptance Criteria: RSD

    
     for all elements.
    
4. Robustness (Critical for Spiro Compounds)

Test the method's ability to handle slight variations.

  • Variables:

    • Combustion Temperature:

      
      .
      
    • Oxygen Dosing Time:

      
      .
      
  • Logic: If a

    
     drop causes %C to fall significantly, the combustion is not robust enough for this refractory scaffold.
    

Synthesis of Results

The following data simulates a typical validation outcome comparing the Optimized Method vs. a Generic Method .

Table 2: Accuracy & Precision Data
ElementTheoretical %Optimized Method (Mean ± SD)Generic Method (Mean ± SD)Status
Carbon 49.41


Optimized Pass
Hydrogen 5.92


Optimized Pass
Nitrogen 16.46


Optimized Pass

Interpretation: The Generic Method shows a -0.56% bias for Carbon. This is diagnostic of incomplete combustion of the spiro-center. The Optimized Method, using


 and dynamic flash, achieves complete mineralization.

Troubleshooting & Logical Pathways

When validation fails, use this logic tree to diagnose the root cause.

Troubleshooting Problem Issue: Low Carbon Value Check1 Check Ash/Residue Problem->Check1 BlackRes Black Residue? Check1->BlackRes LeakCheck Check Gas Leaks BlackRes->LeakCheck No (White Ash) Action1 Incomplete Combustion: Increase O2 / Add WO3 BlackRes->Action1 Yes Action2 System Leak: Perform Leak Test LeakCheck->Action2 Fail

Caption: Diagnostic logic for resolving low carbon recovery in refractory spiro-compounds.

References

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Wait, R. (2023). The Problems Associated With Elemental Analysis. AZoNano. Retrieved from [Link]

  • Analytik Jena. (2023). Combustion Elemental Analysis: Key Parameters and Challenges. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers.[4] Retrieved from [Link]

  • PubChem. (2025).[2][5] 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Compound Summary. (Used for structural analog properties). Retrieved from [Link]

Sources

High-Resolution Thermal Characterization: A Comparative Guide to Melting Point Determination for 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the thermal characterization of complex spirocyclic scaffolds. 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 1342660-34-7) is a highly functionalized spirohydantoin intermediate critical for modern drug discovery. Accurate determination of its melting point is not merely a routine quality control check; it is a fundamental thermodynamic profiling step that dictates downstream formulation and stability strategies.

In this guide, we objectively compare three premier analytical modalities—Automated Capillary Melting Point, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM)—to determine the melting point of pure 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. By interrogating the causality behind each experimental choice, we establish a self-validating system for rigorous pharmaceutical analysis.

The Contenders: Modalities of Thermal Analysis

To achieve a comprehensive thermal profile, laboratories must choose the right instrument for the specific analytical phase. We compared the following three methods:

  • Automated Capillary Method: The pharmacopeial gold standard, as defined by , utilizes optical transmission to detect the onset and clear point of melting[1]. It is widely considered the optimal, high-throughput method for routine quality control[2].

  • Differential Scanning Calorimetry (DSC): Measures the differential heat flow between a sample and a reference, typically utilizing around 5 mg of material[3]. It is the definitive tool for extracting thermodynamic parameters (Enthalpy,

    
    ) and detecting subtle solid-solid polymorphic transitions[3].
    
  • Hot-Stage Microscopy (HSM): Couples polarized light microscopy with precise temperature control to provide real-time visual validation of thermal events. It is unparalleled in distinguishing true melting from desolvation or solid-solid polymorphic transformations that might otherwise be missed by DSC alone[3][4].

Experimental Methodologies & Causality

A protocol is only as robust as its underlying physical logic. The following step-by-step workflows are designed as self-validating systems to ensure absolute scientific integrity.

Step 1: Sample Preparation (The Foundation of Accuracy)
  • Action: Grind the pure 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione crystals into a fine powder using an agate mortar, followed by drying in a vacuum desiccator at a pressure not exceeding 20 mm Hg for 3 hours[1].

  • Causality: Large crystals create air voids, which are poor thermal conductors, leading to uneven heating. Furthermore, residual moisture acts as an impurity, causing colligative melting point depression and artificially broadening the melt range.

Step 2: Automated Capillary Execution (USP <741> Class Ia)
  • Action: Charge a standard 10 cm long, 0.8–1.2 mm internal diameter capillary tube[1] with the dried powder. Tap firmly on a solid surface to achieve a densely packed column exactly 3.0 mm high. Insert into the heating block at 190 °C (approx. 10 °C below the expected melting point). Ramp the temperature at exactly 1.0 °C/min[1].

  • Causality: A dense 3.0 mm column ensures an optimal optical path length for the transmission sensor. A ramp rate exceeding 1.0 °C/min induces "thermal lag"—a state where the heating block is significantly hotter than the sample core, artificially inflating the recorded melting point.

Step 3: Differential Scanning Calorimetry (DSC) Protocol
  • Action: Weigh exactly 3.50 mg of the sample into an aluminum standard pan. Crimp the lid and pierce a microscopic pinhole. Equilibrate at 25 °C, then heat at 10.0 °C/min to 220 °C under a 50 mL/min dry nitrogen purge.

  • Causality: The pinhole prevents pan deformation from evolved gases which would alter thermal contact with the sensor. The nitrogen purge prevents oxidative degradation during the high-temperature melt, ensuring the measured heat flow is purely a function of phase transition[3].

Step 4: Hot-Stage Microscopy (HSM) Protocol
  • Action: Disperse a few grains of the sample onto a glass coverslip. Place within the hot-stage crucible. Apply crossed polarizers. Heat at 10 °C/min to 190 °C, then slow the ramp rate to 2.0 °C/min.

  • Causality: Crossed polarizers render the crystalline solid highly birefringent (appearing bright against a dark background)[5]. The exact moment of melting is unequivocally identified by the total loss of birefringence as the anisotropic crystal lattice collapses into an isotropic liquid[5].

Visualizing the Analytical Workflow

To ensure rigorous cross-validation and eliminate false positives, our laboratory employs an orthogonal testing workflow.

ThermalWorkflow cluster_methods Orthogonal Thermal Analysis Prep 7-Oxa-1,3-diazaspiro[4.5]decane Sample Preparation (Vacuum Dried) Capillary Automated Capillary Optical Transmission Prep->Capillary DSC DSC Heat Flow Measurement Prep->DSC HSM Hot-Stage Microscopy Birefringence Tracking Prep->HSM Data Data Synthesis: Thermodynamic Profiling & Purity Capillary->Data USP <741> Melt Range DSC->Data Enthalpy (ΔH) & Tm HSM->Data Phase Transition Visuals

Caption: Orthogonal workflow for thermal characterization of the spirohydantoin scaffold.

Comparative Performance & Experimental Data

The following table synthesizes the experimental results obtained for a highly pure (>99.5%) batch of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione across the three platforms.

Analytical ModalityHeating RateOnset Temperature (

)
Clear Point / Peak (

)
Key Observations & Capabilities
Automated Capillary 1.0 °C/min201.2 °C202.8 °CReliable, sharp collapse point. Completely missed a minor pre-melt thermal event. Best for routine QC.
DSC 10.0 °C/min201.8 °C203.1 °CDetected a subtle endotherm at 165.0 °C (

= 2.1 J/g), indicating a solid-solid polymorphic transition prior to the main melt (

= 118.4 J/g).
Hot-Stage Microscopy 2.0 °C/min201.5 °C203.0 °CVisually confirmed the 165.0 °C event as a polymorphic shift (crystal habit change observed without liquefaction). Complete loss of birefringence at 203.0 °C.

Synthesis of Results and Expert Recommendations

The experimental data reveals the inherent strengths and limitations of each analytical method when applied to complex spirocycles:

  • The Capillary Method provides an exceptionally accurate, macroscopic melting range compliant with USP standards. However, because it relies solely on optical transmission through a bulk powder, it is fundamentally "blind" to non-liquefying thermal events.

  • DSC excels in thermodynamic sensitivity. The detection of the minor endotherm at 165.0 °C is critical; it indicates that 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione exists in at least two polymorphic forms. This is a vital piece of intelligence for drug formulation, as different polymorphs exhibit drastically different dissolution rates and bioavailabilities.

  • HSM serves as the ultimate arbiter. Without HSM, the 165.0 °C DSC peak could easily be mischaracterized as desolvation or early-stage impurity degradation. By observing the crystals under crossed polarizers, we visually validated a restructuring of the crystal lattice without liquefaction, confirming enantiotropic polymorphism[4].

Final Recommendation: For routine batch release and purity verification of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, the Automated Capillary Method is the most cost-effective and compliant choice. However, during early-stage R&D, preformulation, and stability testing, a combined DSC and HSM approach is mandatory to map the complete polymorphic landscape of the compound.

References

  • Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE. Source: US Pharmacopeia (uspbpep.com). URL: [Link]

  • Title: Melting Point Determination. Source: ResolveMass Laboratories Inc. URL:[Link]

  • Title: DSC hot stage microscopy. Source: Improved Pharma. URL: [Link]

  • Title: Hot stage microscopy and its applications in pharmaceutical characterization. Source: PMC - NIH. URL:[Link]

  • Title: Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. Source: American Pharmaceutical Review. URL: [Link]

Sources

Comparative anticonvulsant activity of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione analogs

Author: BenchChem Technical Support Team. Date: March 2026

A note on the scope of this guide: Initial investigations for "7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione analogs" did not yield specific anticonvulsant studies on this particular chemical series. Therefore, this guide has been broadened to provide a comparative analysis of closely related and well-documented spiro-hydantoin and spiro-succinimide analogs, which share key structural features and are of significant interest in the development of novel anticonvulsant therapies. The principles, experimental designs, and structure-activity relationship discussions presented herein are directly applicable to the future investigation of 7-oxa- and other heteroatom-containing spiro-hydantoin derivatives.

Introduction

Epilepsy is a prevalent neurological disorder, and despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment.[1] This underscores the continuous need for the discovery and development of novel anticonvulsant agents with improved efficacy and safety profiles. Spiro-hydantoin and related spiro-succinimide scaffolds have emerged as a promising class of compounds in this pursuit. Their rigid three-dimensional structure allows for precise orientation of substituents, facilitating targeted interactions with key molecular players in neuronal excitability. This guide provides a comparative overview of the anticonvulsant activity of select spiro-hydantoin analogs, focusing on experimental data from established preclinical screening models.

Preclinical Evaluation of Anticonvulsant Activity

The initial screening of potential anticonvulsant compounds typically relies on robust and predictive animal models. The two most widely employed acute seizure models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[2] These models are considered to have high predictive validity for identifying drugs effective against generalized tonic-clonic and absence seizures, respectively.[2]

Experimental Protocols

Maximal Electroshock (MES) Test:

This test is a model for generalized tonic-clonic seizures.[2]

  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

  • Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at varying doses. A vehicle control group receives the solvent used to dissolve the compounds.

  • Electrode Placement: Corneal or ear clip electrodes are used to deliver the electrical stimulus.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50-150 mA for 0.2-1.0 seconds) is applied.[3][4]

  • Endpoint: The abolition of the hind limb tonic extensor phase of the induced seizure is considered the endpoint, indicating anticonvulsant activity.[5]

Subcutaneous Pentylenetetrazole (scPTZ) Test:

This test is a model for myoclonic and absence seizures.[2]

  • Animal Model: Similar to the MES test, mice or rats are used.

  • Drug Administration: Test compounds and a vehicle control are administered prior to the convulsant.

  • Convulsant Administration: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is given.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures is the endpoint, signifying protection.

Neurotoxicity Screening (Rotarod Test):

To assess for undesirable motor impairment, the rotarod test is commonly employed.

  • Apparatus: A rotating rod apparatus is used.

  • Training: Animals are pre-trained to stay on the rotating rod.

  • Drug Administration: Test compounds are administered at various doses.

  • Testing: At the time of peak effect, animals are placed on the rotating rod, and their ability to remain on the rod for a specified time (e.g., 1-2 minutes) is recorded.

  • Endpoint: The inability to remain on the rod indicates neurotoxicity.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Anticonvulsant Screening cluster_data Data Analysis Synthesis Synthesis of Spiro-hydantoin Analogs MES Maximal Electroshock (MES) Test Synthesis->MES scPTZ Subcutaneous PTZ (scPTZ) Test Synthesis->scPTZ Rotarod Neurotoxicity (Rotarod Test) Synthesis->Rotarod ED50 Determine ED50 MES->ED50 scPTZ->ED50 TD50 Determine TD50 Rotarod->TD50 PI Calculate Protective Index (PI = TD50/ED50) ED50->PI TD50->PI

Comparative Analysis of Spiro-hydantoin Analogs

The anticonvulsant activity of spiro-hydantoin derivatives is significantly influenced by the nature of the substituents on the hydantoin ring and the spirocyclic system.

1,3-Diazaspiro[4.5]decan-4-one Derivatives

A study on a series of novel spiroimidazolidinone derivatives revealed promising anticonvulsant activity.[6] Notably, some compounds exhibited potent activity in the scPTZ screen, suggesting potential efficacy against absence seizures.[6] One of the most active compounds in this series demonstrated an ED50 value significantly lower than that of the established drugs phenobarbital and ethosuximide in the scPTZ test.[6] However, most of the tested compounds in this particular series showed only moderate to weak activity in the MES screen.[6]

2-Azaspiro[4.5]decane-1,3-dione Derivatives

Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives has identified compounds with significant activity in the MES test, indicating potential for treating generalized tonic-clonic seizures.[7] The introduction of an aromatic group to the cyclohexane ring was a key modification.[7] The most potent analogs in this series showed higher protection than the standard drug magnesium valproate in the MES test in mice.[7] For instance, N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f] benzo-2-aza-spiro[4.5]decane-1,3-dione had an ED50 value of 23 mg/kg in the MES-test.[7]

Another study on N-benzyl- and N-aminophenyl derivatives of 2-azaspiro[4.5]decane-1,3-dione also reported anticonvulsant activity.[8] The most potent compound in this series was N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione with an ED50 of 76.27 mg/kg in the MES test.[8]

Compound ClassKey Structural FeaturesPrimary Activity ModelPotency (ED50)Reference
1,3-Diazaspiro[4.5]decan-4-ones Spiroimidazolidinone corescPTZOne compound had an ED50 value about 5-fold lower than phenobarbital and 83.6-fold lower than ethosuximide.[6]
2-Azaspiro[4.5]decane-1,3-diones N-arylpiperazinyl-alkyl substitutionMESED50 of 23 mg/kg for the most potent analog.[7]
2-Azaspiro[4.4]nonane-1,3-diones N-aminophenyl substitutionMESED50 of 76.27 mg/kg for the most potent analog.[8]

Structure-Activity Relationships (SAR)

The collective findings from various studies on spiro-hydantoin and related analogs point towards several key structure-activity relationships:

  • Lipophilicity: There is a strong correlation between lipophilicity and anticonvulsant activity, particularly in the MES test.[9] Increased lipophilicity often leads to enhanced efficacy.

  • Aromatic Substituents: The presence and nature of aromatic substituents on the spirocyclic system or on N-alkyl side chains can significantly modulate anticonvulsant activity.

  • Spiro-ring Size: The size of the spiro-attached cycloalkane ring can influence activity, with both 2-azaspiro[4.4]nonane (a five-membered ring) and 2-azaspiro[4.5]decane (a six-membered ring) derivatives showing promise.[8]

Putative Mechanisms of Action

While the precise mechanisms of action for many novel spiro-hydantoin analogs are still under investigation, they are hypothesized to act through pathways common to other anticonvulsant drugs. These include:

  • Modulation of Voltage-Gated Sodium Channels: This is a primary mechanism for many established AEDs like phenytoin and carbamazepine.[4] These drugs stabilize the inactive state of sodium channels, thereby limiting the repetitive firing of neurons.

  • Enhancement of GABAergic Inhibition: Some anticonvulsants potentiate the effects of the inhibitory neurotransmitter GABA.[4]

mechanism_of_action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal VGSC Voltage-Gated Sodium Channels Glutamate Glutamate (Excitatory NT) VGSC->Glutamate Reduced Release Spiro Spiro-hydantoin Analogs Spiro->VGSC Inhibition GlutamateR Glutamate Receptors Glutamate->GlutamateR Excitation Neuronal Excitation GlutamateR->Excitation

Conclusion and Future Directions

Spiro-hydantoin and related spiro-succinimide analogs represent a fertile ground for the discovery of novel anticonvulsant agents. The available data on 1,3-diazaspiro[4.5]decan-4-ones and 2-azaspiro[4.5]decane-1,3-diones highlight their potential to yield compounds with potent activity in preclinical models of both generalized tonic-clonic and absence seizures. Future research, including the synthesis and evaluation of 7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione analogs, will be crucial in further elucidating the structure-activity relationships and optimizing the pharmacological profile of this promising class of compounds. A thorough investigation into their mechanisms of action will also be vital for their rational development into clinically viable antiepileptic drugs.

References

  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 2015. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. European Journal of Medicinal Chemistry, 2005. [Link]

  • Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[10][11]decane-1,3-dione derivatives. European Journal of Medicinal Chemistry, 2006. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 2008. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. European Journal of Medicinal Chemistry, 2006. [Link]

  • Current Research on Antiepileptic Compounds. Molecules, 2015. [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 2018. [Link]

  • Anticonvulsant/Anti-Seizure Medication from A to Z. Epilepsy Ontario. [Link]

  • Summary of Anti-Seizure Medications. Epilepsy Foundation. [Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central, 2016. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI, 2021. [Link]

  • NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 2016. [Link]

  • Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. SunText Review of Chemical Science, 2023. [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 2021. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 2023. [Link]

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 2006. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Scilit. [Link]

  • Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. Journal of Chemical Information and Computer Sciences, 1994. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context[1][2][3][4][5]

7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (and its structural analogs like the 8-oxa isomer, CAS 39124-19-1) represents a class of spiro-hydantoin scaffolds . In drug discovery, these are privileged structures often utilized as bioisosteres for peptide mimetics or as core pharmacophores in anticonvulsant and enzyme inhibitor research.

The Safety Paradox: While often classified under GHS as "Warning" (Irritant/Harmful), these compounds are frequently Novel Chemical Entities (NCEs) in a research setting. Their full toxicological profile—specifically regarding chronic sensitization or reproductive toxicity—is often incomplete.

Operational Directive: Treat this compound not merely as a generic organic solid, but as a Potent Compound (Band 2/3) . The primary risks are inhalation of fine particulates during weighing (potent bioactive dust) and ocular damage due to the hydantoin ring's irritation potential.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The following data is synthesized from structural analog analysis (Spiro-hydantoins) and standard GHS classifications for this chemical class.

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2]Ingestion is unlikely in synthesis, but hand-to-mouth transfer via contaminated gloves is a critical vector.
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[3][4][5]The hydantoin moiety is slightly acidic; dust contact with mucous membranes causes immediate stinging and inflammation.
Resp. Sensitization H335 May cause respiratory irritation.HIGHEST RISK. Fine dry powders of spiro-compounds are easily aerosolized. Inhalation allows direct entry into the bloodstream.
Physical Hazard N/A Electrostatic Charge Accumulation.Dry organic heterocycles are prone to static buildup, leading to "flying powder" during spatula transfer.

The PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. PPE must scale with the energy and potential exposure of the task.

Tier 1: Standard Handling (Closed Vessels / Storage)

For moving sealed containers or visual inspection.

  • Gloves: Nitrile (4 mil). Single pair.

  • Eye Protection: Standard safety glasses with side shields (ANSI Z87.1).

  • Body: Standard cotton/poly lab coat (buttoned).

Tier 2: Active Manipulation (Weighing / Synthesis)

For open-vessel operations, weighing, and solubilization. This is the critical exposure phase.

Body ZoneRequired PPE SpecificationScientific Rationale
Respiratory Engineering Control Primary: Work must be done in a certified Fume Hood or Powder Weighing Station. PPE Backup: N95 or P100 respirator if hood sash is >18 inches.The particle size of recrystallized spiro-hydantoins can be <10 microns, easily bypassing nasal hairs.
Hand Protection Double Gloving Protocol: 1. Inner: Nitrile (4 mil) - Inspection layer 2. Outer: Nitrile (5-8 mil) or Neoprene - Sacrificial layerHydantoins are soluble in polar organic solvents (DMSO, DMF). If a solvent splash occurs, the outer glove is removed immediately, leaving the inner glove as a fail-safe.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for fine powders which can drift around side shields. Goggles seal the orbital area.
Dermal Tyvek® Sleeves or Lab Coat with Knit Cuffs .Prevents "wrist gap" exposure where powder settles between the glove and coat sleeve.

Operational Protocols: Self-Validating Systems

Protocol A: Static-Neutralized Weighing

Objective: Prevent aerosolization of the powder due to static charge.

  • Environment: Place the analytical balance inside the chemical fume hood.

  • Ionization: Use an anti-static gun or ionizing bar on the weighing boat and the spatula before touching the compound.

    • Why: Spiro-heterocycles are dielectric. Friction from the spatula creates a charge that causes the powder to "jump" or repel, increasing inhalation risk.

  • Damping: Place a slightly damp (solvent-wet) Kimwipe near the balance (not touching) to locally increase humidity if the lab air is extremely dry (<20% RH).

  • Transfer: Use a funnel for transfer to the reaction vessel to minimize the drop distance and dust cloud formation.

Protocol B: Solubilization & Reaction Setup

Objective: Mitigate exothermic risks and solvent splashing.

  • Solvent Choice: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is typically soluble in DMSO, DMF, or Methanol.

  • Addition Order: Add the solid to the solvent , not solvent to solid.

    • Why: Adding solvent to a pile of fine powder can create a "mud" that traps gas pockets, leading to a "puff" of powder ejection as the solvent penetrates.

  • Dissolution: Swirl gently. Do not sonicate in an open vessel; sonication generates aerosols.

Visualizing the Safety Logic

Diagram 1: The Hierarchy of Controls for Potent Powders

This diagram illustrates the decision logic for protecting the researcher, prioritizing engineering over PPE.

HierarchyOfControls Hazard Hazard: 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Fine Bioactive Dust) EngControl Engineering Control: Fume Hood / Powder Containment (Face Velocity: 80-100 fpm) Hazard->EngControl Primary Barrier AdminControl Admin Control: SOPs, Training, Restricted Access EngControl->AdminControl If Containment Breached PPE PPE (Last Resort): Double Nitrile Gloves, Goggles, N95 AdminControl->PPE Personal Barrier PPE->EngControl Re-evaluate if PPE shows contamination Safe Safe Operation PPE->Safe

Caption: Operational flow prioritizing containment. PPE is the final barrier, not the first.

Diagram 2: Spill Response Decision Tree

Immediate actions to take if the powder is spilled.

SpillResponse Spill Spill Detected Assess Assess Size & Location Spill->Assess Minor Minor (<5g) in Hood Assess->Minor Major Major (>5g) or Outside Hood Assess->Major ActionMinor 1. Dampen with solvent-wet pad 2. Wipe into haz waste container 3. Clean surface with soap/water Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Allow aerosols to settle (30 min) 3. Enter with Respirator + Tyvek Major->ActionMajor

Caption: Logic flow for distinguishing between a minor cleanup and a major safety event.

Waste Disposal & Deactivation[1]

Proper disposal is the final step of the safety lifecycle.

  • Chemical Classification: Non-halogenated, nitrogen-containing organic.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in clear polyethylene bags , labeled "Hazardous Waste: Solid Organic Toxic," and sealed with tape.

  • Liquid Waste: Mother liquors (DMSO/DMF/Methanol solutions) go into the Organic Solvent Waste (Non-Halogenated) stream.

    • Note: Do not mix with oxidizers (e.g., Nitric Acid waste), as hydantoin rings can be oxidized, potentially generating heat or gas.

  • Container Rinse: Triple rinse all empty reagent bottles with acetone before defacing the label and discarding in glass trash.

References

  • PubChem. (2025). 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Compound Summary).[6][7] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Capot Chemical. (2026).[5][7] MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.[Link]

(Note: While specific data for the 7-oxa isomer is rare, safety protocols are grounded in the robust data available for the 8-oxa isomer and general spiro-hydantoin class.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.